Cephalosporinase
Description
Properties
CAS No. |
8002-26-4 |
|---|---|
Molecular Formula |
C108H93Cl4N29O8 |
Molecular Weight |
2066.9 g/mol |
IUPAC Name |
3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |
InChI |
InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |
InChI Key |
ZSJYLJDUCRBLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cephalosporinase-Mediated Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates a profound understanding of the underlying molecular mechanisms. Among the most significant challenges in combating bacterial infections is the enzymatic inactivation of β-lactam antibiotics by β-lactamases. This technical guide provides an in-depth exploration of cephalosporinases, a critical class of β-lactamases, focusing on their mechanism of action, the genetic basis of their expression, and the experimental methodologies used to study them. Cephalosporinases, particularly the AmpC-type enzymes, are a major cause of resistance to cephalosporins, a widely used class of antibiotics.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal resistance mechanism.
The Molecular Mechanism of Cephalosporin (B10832234) Hydrolysis
Cephalosporinases are serine β-lactamases that catalyze the hydrolysis of the amide bond in the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[1] This enzymatic process effectively prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The catalytic mechanism involves a two-step process: acylation and deacylation.
1. Acylation: The active-site serine residue of the cephalosporinase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This results in the formation of a transient acyl-enzyme intermediate and the opening of the β-lactam ring.
2. Deacylation: A water molecule, activated by a general base residue within the active site, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing the inactivated cephalosporin and regenerating the free enzyme, which is then available for another round of catalysis.
This mechanism is depicted in the following logical diagram:
Genetic Basis and Regulation of this compound Production
This compound production can be mediated by genes located on either the bacterial chromosome or on mobile genetic elements like plasmids.
-
Chromosomal AmpC: Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas, possess an inducible chromosomal ampC gene.[1] In the absence of an inducing agent, the expression of ampC is kept at a low basal level by the transcriptional regulator AmpR. However, exposure to certain β-lactam antibiotics disrupts peptidoglycan recycling, leading to an accumulation of muropeptides in the cytoplasm. These muropeptides bind to AmpR, converting it into an activator of ampC transcription, resulting in increased production of the this compound and consequently, antibiotic resistance.
-
Plasmid-Mediated AmpC: The acquisition of plasmid-borne ampC genes poses a significant clinical threat as it can confer cephalosporin resistance to bacteria that do not naturally possess a chromosomal ampC gene, such as Escherichia coli and Klebsiella pneumoniae.[1][3] The expression of these plasmid-mediated genes is often constitutive and at a high level, leading to broad-spectrum β-lactam resistance.
The induction of chromosomal AmpC expression is a complex signaling pathway, as illustrated below:
Quantitative Data: Enzyme Kinetics
The efficiency of cephalosporin hydrolysis by different cephalosporinases can be quantified by determining their kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters of various AmpC β-lactamases against a selection of cephalosporins.
Table 1: Kinetic Parameters of Chromosomal AmpC β-Lactamases
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| AmpC (Enterobacter cloacae P99) | Cefotaxime (B1668864) | 17.2 | 0.41 | 0.023 | [4] |
| AmpC (Enterobacter cloacae P99) | Cephalothin | - | - | - | [5] |
| AmpC (Hafnia alvei ACC-2) | Cephalothin | 180 | 1800 | 10 | [6] |
| AmpC (Hafnia alvei ACC-2) | Cefpirome | 120 | 100 | 0.83 | [6] |
Table 2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| ACT-1 | Cephaloridine | 130 | 1700 | 13 | [7] |
| ACT-1 | Cefoxitin | 2 | 0.1 | 0.05 | [7] |
| MIR-1 | Cephaloridine | 100 | 1500 | 15 | [7] |
| MIR-1 | Cefoxitin | 1 | 0.05 | 0.05 | [7] |
| CMY-2 | Cephaloridine | 80 | 1200 | 15 | [7] |
| CMY-2 | Cefoxitin | 0.5 | 0.03 | 0.06 | [7] |
| CMY-1 | Cephaloridine | 110 | 1600 | 14.5 | [7] |
| CMY-1 | Cefoxitin | 1.5 | 0.08 | 0.05 | [7] |
Experimental Protocols
A variety of experimental techniques are employed to study cephalosporinases, from determining their activity to elucidating their three-dimensional structures.
Protocol 1: Determination of β-Lactamase Activity using the Nitrocefin (B1678963) Assay
This spectrophotometric assay is a rapid and sensitive method for detecting and quantifying β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.
Materials:
-
Purified β-lactamase or bacterial cell lysate
-
Nitrocefin solution (typically 0.1 mg/mL in phosphate (B84403) buffer, pH 7.0)
-
Phosphate buffer (50 mM, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
-
Cuvettes or microtiter plates
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the enzyme sample in a cuvette or microplate well.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of the nitrocefin solution.
-
Immediately monitor the increase in absorbance at 486 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The concentration of hydrolyzed nitrocefin can be calculated using the molar extinction coefficient of the product (e.g., 20,500 M-1cm-1).
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute under the specified conditions.
The workflow for determining kinetic parameters is outlined below:
Protocol 2: Purification of Recombinant His-tagged AmpC β-Lactamase from Enterobacter cloacae P99
This protocol describes the expression and purification of a recombinant His-tagged AmpC β-lactamase from E. cloacae P99, a widely studied this compound.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged ampC gene from E. cloacae P99.[8]
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
SDS-PAGE reagents.
Procedure:
-
Expression:
-
Inoculate a starter culture of the E. coli expression strain and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Purification:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged AmpC protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
-
Dialysis and Storage:
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration and store at -80°C.
-
Protocol 3: X-ray Crystallography of a this compound
This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a this compound using X-ray crystallography.
Materials:
-
Highly purified and concentrated this compound solution (>95% purity, typically 5-10 mg/mL).
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (in-house or synchrotron source).
-
Crystallographic software for data processing, structure solution, and refinement.
Procedure:
-
Crystallization:
-
Set up crystallization trials by mixing the purified protein solution with various precipitant solutions from the crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[9]
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over days to weeks.
-
Optimize the initial crystallization conditions by varying the concentrations of protein, precipitant, and other additives to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen after soaking in a cryoprotectant solution to prevent ice formation.
-
Collect X-ray diffraction data by exposing the crystal to a high-intensity X-ray beam.[10][11] The crystal is rotated during data collection to capture a complete dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Build an initial atomic model of the protein into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure it conforms to known stereochemical principles.[10]
-
Conclusion
The enzymatic inactivation of cephalosporins by cephalosporinases, particularly AmpC β-lactamases, is a clinically significant mechanism of antibiotic resistance. A thorough understanding of the molecular mechanisms of hydrolysis, the intricate regulation of enzyme expression, and the kinetics of substrate turnover is paramount for the development of novel therapeutic strategies. This guide has provided a comprehensive overview of these core aspects, supplemented with detailed experimental protocols and quantitative data to aid researchers in their efforts to combat this ever-evolving threat. The continued investigation into the structure and function of these enzymes will be crucial for the design of new, effective β-lactamase inhibitors and next-generation antibiotics that can evade this formidable resistance mechanism.
References
- 1. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification, crystallization and preliminary X-ray analysis of the native class C beta-lactamase from Enterobacter cloacae 908R and two mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmid-Determined AmpC-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of turnover of cefotaxime by the Enterobacter cloacae P99 and GCl beta-lactamases: two free enzyme forms of the P99 beta-lactamase detected by a combination of pre- and post-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Studies of Ser-289 in the Class C β-Lactamase from Enterobacter cloacae P99 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Overexpression of the recombinant Enterobacter cloacae P99 AmpC beta-lactamase and its mutants based on a phi105 prophage system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Beta-Lactamase X-ray diffraction data recorded at Diamond Light Source I04 as part of commissioning & development [zenodo.org]
The Molecular Landscape of AmpC β-Lactamases: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the classification, detection, and evolution of AmpC β-lactamases, providing a critical resource for the scientific community engaged in combating antimicrobial resistance.
Introduction
AmpC β-lactamases represent a significant and evolving threat to the efficacy of β-lactam antibiotics. These enzymes, belonging to Ambler class C and Bush-Jacoby group 1, confer resistance to a broad spectrum of β-lactam agents, including penicillins, cephalosporins (including third-generation agents), and cephamycins.[1][2] Unlike extended-spectrum β-lactamases (ESBLs), AmpC enzymes are typically not inhibited by commercially available β-lactamase inhibitors such as clavulanic acid.[1] This intrinsic resistance profile, coupled with their dissemination via both chromosomal and plasmid-mediated mechanisms, presents a formidable challenge in clinical settings and drug development pipelines. This guide provides a comprehensive overview of the molecular classification of AmpC β-lactamases, detailed experimental protocols for their detection, and an analysis of their evolutionary origins.
Molecular Classification of AmpC β-Lactamases
The classification of AmpC β-lactamases is primarily based on two interconnected systems: the Ambler molecular classification and a functional classification scheme.
Ambler Classification: This scheme categorizes β-lactamases based on their amino acid sequence homology. AmpC β-lactamases are designated as Class C enzymes, which are characterized by a serine active site.[2]
Functional Classification: The Bush-Jacoby classification system groups β-lactamases based on their substrate and inhibitor profiles. AmpC enzymes fall into Group 1 , defined as cephalosporinases that are resistant to inhibition by clavulanic acid.[1][3]
From a clinical and epidemiological standpoint, a crucial distinction is made between chromosomally-encoded and plasmid-mediated AmpC β-lactamases.
-
Chromosomal AmpC: Many species of Enterobacterales, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, naturally possess inducible chromosomal ampC genes.[4] Expression of these genes is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics, leading to clinical resistance.
-
Plasmid-Mediated AmpC (pAmpC): The acquisition of ampC genes on mobile genetic elements, such as plasmids, has led to their dissemination to bacterial species that typically lack a chromosomal ampC gene or express it at very low levels, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][4] These plasmid-mediated enzymes are often constitutively expressed and represent a significant challenge for infection control.
The major families of plasmid-mediated AmpC β-lactamases are named based on their discoverers or characteristics and include:
-
ACC (Ambler Class C)
-
DHA (Dhahran)
-
FOX (Cefoxitin-hydrolyzing)
-
CIT (Citrobacter-like)
-
MOX (Moxalactam-hydrolyzing)
-
EBC (Enterobacter-like)
Global Prevalence of Plasmid-Mediated AmpC β-Lactamase Families
The prevalence of different pAmpC families varies geographically and among bacterial species. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Prevalence of pAmpC Genotypes in Enterobacterales from Various Regions
| Region/Country | Predominant pAmpC Families | Prevalence in Cefoxitin-Resistant Isolates | Key Bacterial Species | Reference |
| Asia-Pacific | CMY, DHA, ACT/MIR | CMY (110/699 isolates), DHA (46/699), ACT/MIR (40/699) | E. coli, K. pneumoniae, E. cloacae | [4] |
| Uganda | CIT, EBC, CMY, DHA | pAmpC genes in 60% of AmpC-producing isolates | E. coli, Klebsiella spp. | [3] |
| Iran (Tehran) | CIT, DHA | CIT (34.0%), DHA (14.8%), Both (51.0%) | E. coli, Klebsiella spp. | [5] |
| Egypt | MOX, FOX, EBC, CIT | Data not specified | Enterobacterales | [6] |
| Caribbean (Jamaica) | DHA, CIT, CMY-42 | 57.14% of cefoxitin-resistant isolates | E. coli, K. pneumoniae | [2] |
| India | CIT-FOX, EBC | 36.5% of cefoxitin-resistant isolates | E. coli, K. pneumoniae | [6] |
Table 2: Distribution of pAmpC Genotypes Among Different Bacterial Species
| Bacterial Species | Common pAmpC Genotypes | Geographic Location of Study | Reference |
| Escherichia coli | CMY-2, CIT, DHA | Asia-Pacific, Iran, Uganda | [3][4][5] |
| Klebsiella pneumoniae | DHA-1, CIT-FOX, EBC | Asia-Pacific, India | [4][7] |
| Proteus mirabilis | DHA | Egypt | [6] |
| Enterobacter cloacae | ACT/MIR | Asia-Pacific | [4] |
Experimental Protocols for AmpC β-Lactamase Detection
The detection of AmpC β-lactamases involves a multi-step process, beginning with phenotypic screening and followed by confirmatory and genotypic tests.
Phenotypic Detection Methods
1. Cefoxitin (B1668866) Screen Test
-
Principle: Cefoxitin is a potent inducer and a stable substrate for most AmpC enzymes. Resistance to cefoxitin is a sensitive indicator of AmpC production.
-
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test organism.
-
Inoculate a Mueller-Hinton agar (B569324) (MHA) plate with the bacterial suspension.
-
Place a 30 µg cefoxitin disk on the agar surface.
-
Incubate overnight at 35°C.
-
-
Interpretation: A zone of inhibition diameter of ≤ 18 mm suggests potential AmpC production and warrants further confirmatory testing.[8]
2. Disk Approximation Test (Induction-based Method)
-
Principle: This test detects the induction of AmpC expression by a β-lactam inducer (e.g., imipenem (B608078) or cefoxitin) in proximity to a substrate cephalosporin.
-
Procedure:
-
Inoculate an MHA plate with the test organism.
-
Place a 30 µg ceftazidime (B193861) disk in the center of the plate.
-
Place a 10 µg imipenem disk and a 30 µg cefoxitin disk approximately 20 mm (center to center) from the ceftazidime disk.
-
Incubate overnight at 37°C.
-
-
Interpretation: A flattening or blunting of the ceftazidime inhibition zone adjacent to the imipenem or cefoxitin disk indicates inducible AmpC production.[5]
3. Three-Dimensional Extract Test
-
Principle: This method directly detects the enzymatic activity of β-lactamases from a crude bacterial extract.
-
Procedure:
-
Prepare a heavy suspension of the test organism in a suitable buffer and lyse the cells (e.g., by sonication or freeze-thawing) to prepare a crude enzyme extract.
-
Inoculate an MHA plate with a lawn of a susceptible indicator strain (e.g., E. coli ATCC 25922).
-
Place a 30 µg cefoxitin disk on the agar.
-
Cut a slit in the agar from the edge of the disk outwards.
-
Add the enzyme extract into the slit.
-
Incubate overnight.
-
-
Interpretation: An enhanced zone of growth of the indicator strain at the point where the slit intersects the zone of inhibition indicates AmpC activity.[5]
Genotypic Detection Method
Multiplex PCR for Plasmid-Mediated AmpC Genes
-
Principle: Multiplex PCR allows for the simultaneous amplification of several target genes in a single reaction, enabling the identification of different pAmpC gene families.
-
Methodology:
-
DNA Extraction: Extract plasmid DNA from the bacterial isolate using a commercial kit or a standard protocol.
-
Primer Design: Utilize previously validated primers for the target pAmpC gene families (ACC, DHA, FOX, CIT, MOX, and EBC).
-
PCR Reaction Mixture: Prepare a master mix containing DNA polymerase, dNTPs, buffer, and the specific primer sets.
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel and visualize under UV light.
-
-
Interpretation: The presence of bands of expected sizes for the different gene families confirms the presence of the respective pAmpC genes.
Visualization of Key Processes and Relationships
Workflow for Identification of AmpC β-Lactamase Producers
Caption: Workflow for the identification of AmpC β-lactamase producing bacteria.
Evolutionary Origins of Plasmid-Mediated AmpC β-Lactamase Families
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Plasmid-Determined AmpC-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular description of plasmid-mediated AmpC β-lactamases among nosocomial isolates of Escherichia coli & Klebsiella pneumoniae from six different hospitals in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin and Evolution of the AmpC β-Lactamases of Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Chromosomal vs. Plasmid-Mediated Cephalosporinases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephalosporinases, particularly AmpC (B8196016) β-lactamases, represent a significant and evolving challenge in the fight against antimicrobial resistance. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins. The genetic basis of their production, either from the chromosome or from mobile genetic elements like plasmids, dictates their epidemiology, regulation, and clinical implications. This technical guide provides a comprehensive overview of the core differences between chromosomal and plasmid-mediated cephalosporinases, offering detailed insights into their genetic regulation, comparative prevalence, and substrate specificities. Furthermore, this guide serves as a practical resource by providing detailed experimental protocols for the detection and characterization of these critical resistance determinants, alongside visual workflows to aid in their implementation. Understanding the nuances between these two modes of resistance is paramount for the development of effective diagnostic strategies and novel therapeutic interventions.
Introduction
β-Lactam antibiotics have long been a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Among the most clinically significant are the Ambler class C β-lactamases, commonly known as AmpC cephalosporinases.
The location of the ampC gene, the gene encoding for this enzyme, is a critical determinant of its expression and dissemination. Chromosomally-mediated AmpC β-lactamases are intrinsic to many species of Enterobacteriaceae (e.g., Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens) and other organisms like Pseudomonas aeruginosa.[1] In these bacteria, ampC expression is typically inducible, meaning it is expressed at low basal levels and can be significantly upregulated in the presence of certain β-lactam antibiotics.[1][2][3]
In contrast, plasmid-mediated AmpC β-lactamases (pAmpC) are encoded on extrachromosomal DNA elements called plasmids. This mobility allows for the horizontal transfer of resistance genes between different bacterial species, including those that do not naturally possess a chromosomal ampC gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][4] This horizontal gene transfer is a major driver of the spread of antibiotic resistance.
This guide will delve into the fundamental differences between these two mechanisms of AmpC production, providing the necessary technical details for researchers and drug development professionals to understand, detect, and potentially combat this growing threat.
Genetic and Regulatory Mechanisms
Chromosomal AmpC β-Lactamases: A Tightly Regulated System
The expression of chromosomal ampC is intricately linked to the process of peptidoglycan recycling in Gram-negative bacteria. The regulation is primarily controlled by a complex interplay of three key genes: ampR, ampD, and ampG.[5]
-
ampR : This gene encodes a transcriptional regulator belonging to the LysR family of proteins. AmpR can act as both a repressor and an activator of ampC transcription.[5]
-
ampD : This gene encodes a cytosolic N-acetyl-anhydromuramyl-L-alanine amidase, which is responsible for cleaving muropeptides, breakdown products of the bacterial cell wall.[5]
-
ampG : This gene encodes an inner membrane permease that transports muropeptides from the periplasm into the cytoplasm.[5]
Under normal growth conditions, AmpG transports muropeptides into the cytoplasm where they are processed by AmpD. This keeps the intracellular concentration of muropeptides low. In this state, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), a precursor in peptidoglycan synthesis, binds to AmpR, causing it to repress the transcription of the ampC gene.[6]
When the bacterium is exposed to certain β-lactam antibiotics (inducers), these drugs inhibit penicillin-binding proteins (PBPs) involved in cell wall synthesis. This leads to an accumulation of muropeptides in the cytoplasm. AmpD becomes overwhelmed and cannot process the excess muropeptides. These unprocessed muropeptides then act as inducers by binding to AmpR, causing a conformational change that converts AmpR into an activator of ampC transcription, leading to increased production of the AmpC β-lactamase.[2]
Mutations in the regulatory genes, particularly ampD, can lead to a state of derepression , where ampC is constitutively overexpressed even in the absence of an inducer.[2] This results in high-level, stable resistance to many β-lactam antibiotics.
Plasmid-Mediated AmpC β-Lactamases: Mobile Resistance
Plasmid-mediated AmpC (pAmpC) β-lactamases are encoded by genes located on plasmids, which are small, circular DNA molecules that can replicate independently of the bacterial chromosome. The presence of ampC genes on plasmids facilitates their transfer between different bacterial species through horizontal gene transfer mechanisms like conjugation.[4][7] This is a major concern for infection control as it allows for the rapid dissemination of resistance to a wide range of bacteria.
The regulation of pAmpC expression is generally less complex than that of their chromosomal counterparts. Most pAmpC genes are constitutively expressed, meaning they are not inducible by β-lactam antibiotics.[8] This is because the plasmids carrying these genes often lack the associated regulatory elements, such as ampR. However, some pAmpC genes, like those encoding DHA-1 and ACT-1, are co-located on plasmids with an ampR gene, making them inducible.[8]
The origins of pAmpC genes are diverse, with many believed to have originated from the chromosomes of various Enterobacteriaceae species. For example, the CMY-type pAmpC enzymes are thought to have originated from the chromosomal ampC of Citrobacter freundii.[8]
Data Presentation: A Comparative Analysis
Prevalence of Plasmid-Mediated AmpC β-Lactamases
The prevalence of pAmpC-producing Enterobacteriaceae varies significantly by geographical region and bacterial species. The following table summarizes prevalence data from various studies.
| Region/Country | Bacterial Species | Prevalence of pAmpC (%) | Reference |
| Uganda (Kampala) | E. coli & Klebsiella spp. | 16.4 | [9][10][11] |
| Uganda (Rural) | E. coli & Klebsiella spp. | 6.2 - 9.2 | [9][10][11] |
| Egypt | Enterobacteriaceae | 28.3 | |
| Algeria | Enterobacteriaceae | 2.18 | [12] |
| Jamaica | Cefoxitin-resistant uropathogens | 57.14 | [13] |
| Global Food Products | E. coli & K. pneumoniae | 7 (from 200 samples) |
Substrate Profiles of Chromosomal and Plasmid-Mediated AmpC β-Lactamases
The substrate profile of an AmpC β-lactamase, which describes its efficiency at hydrolyzing different β-lactam antibiotics, can be quantified by determining its kinetic parameters, kcat (the turnover number) and Km (the Michaelis constant). The catalytic efficiency is often expressed as the kcat/Km ratio. The following tables provide a comparative overview of the kinetic parameters for various chromosomal and plasmid-mediated AmpC enzymes.
Table 4.2.1: Kinetic Parameters of Chromosomal AmpC β-Lactamases
| Enzyme (Organism) | Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |
| AmpC (E. coli) | Cephalothin | 540 | 500 | 1.08 | [4] |
| AmpC (E. coli) | Benzylpenicillin | 5 | 8.7 | 0.57 | [4] |
| AmpC (C. freundii) | Nitrocefin | 330 | 12 | 28 | [4] |
| AmpC (C. freundii) | Cephaloridine | 700 | 35 | 20 | [4] |
Table 4.2.2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases
| Enzyme | Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |
| ACT-1 | Nitrocefin | 560 | 35 | 16 | [4] |
| Cephaloridine | 1300 | 275 | 4.7 | [4] | |
| Cefoxitin (B1668866) | 0.01 | 0.8 | 0.013 | [4] | |
| MIR-1 | Nitrocefin | 480 | 30 | 16 | [4] |
| Cephaloridine | 480 | 55 | 8.7 | [4] | |
| Cefoxitin | 0.02 | 1 | 0.02 | [4] | |
| CMY-2 | Nitrocefin | 765 | 8 | 95 | [4] |
| Cephaloridine | 215 | 93 | 2.3 | [4] | |
| Cefoxitin | 0.05 | 0.7 | 0.07 | [4] | |
| DHA-1 | Cephaloridine | - | - | - | |
| Cefoxitin | - | - | - | ||
| FOX-1 | Imipenem | 0.003 | 250 | 0.000012 | [1] |
Experimental Protocols
Accurate detection and characterization of AmpC β-lactamases are crucial for clinical diagnostics, epidemiological surveillance, and research. This section provides detailed protocols for key phenotypic and genotypic methods.
Phenotypic Detection Methods
This test is based on the principle that cloxacillin (B1194729) is a potent inhibitor of AmpC β-lactamases.
-
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Cefoxitin disks (30 µg)
-
Cefoxitin (30 µg) + Cloxacillin (200 µg) disks
-
Test organism grown overnight on a non-selective agar plate
-
Incubator at 35°C
-
-
Procedure:
-
Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Inoculate an MHA plate with the bacterial suspension by swabbing the entire surface to ensure confluent growth.
-
Aseptically place a cefoxitin disk and a cefoxitin/cloxacillin disk on the inoculated agar surface, ensuring they are sufficiently spaced apart.
-
Incubate the plate at 35°C for 16-18 hours.
-
-
Interpretation:
-
A positive result for AmpC production is indicated by an increase in the zone of inhibition around the cefoxitin/cloxacillin disk of ≥ 4 mm compared to the zone of inhibition around the cefoxitin disk alone.[14]
-
This method is highly sensitive for detecting AmpC β-lactamases.
-
Materials:
-
MHA plates
-
Brain Heart Infusion (BHI) broth
-
Cefoxitin disks (30 µg)
-
E. coli ATCC 25922 (indicator strain)
-
Test organism
-
Sterile scalpel or blade
-
Centrifuge and tubes
-
Incubator at 37°C
-
-
Procedure:
-
Inoculate the test organism into BHI broth and incubate with shaking for 4-6 hours at 37°C.
-
Harvest the bacterial cells by centrifugation.
-
Prepare a crude enzyme extract by repeated freeze-thawing of the cell pellet.
-
Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate.
-
Place a cefoxitin disk in the center of the plate.
-
Cut a slit in the agar from the edge of the disk to the periphery of the plate.
-
Load the crude enzyme extract of the test organism into the slit.
-
Incubate the plate overnight at 37°C.
-
-
Interpretation:
-
A positive result is indicated by an enhanced zone of inhibition or a "keyhole" effect at the intersection of the zone of inhibition and the slit containing the enzyme extract.
-
Genotypic Detection Method: Multiplex PCR
Multiplex PCR allows for the simultaneous detection of several pAmpC gene families.
-
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Gel electrophoresis apparatus
-
UV transilluminator
-
PCR reagents (Taq polymerase, dNTPs, PCR buffer, MgCl2)
-
Primers for different pAmpC gene families (see table below)
-
Positive and negative controls
-
-
Primer Sequences for Multiplex PCR:
| Gene Family | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) |
| MOX | MOX-F | GCTGCTCAAGGAGCACAGGAT | 520 |
| MOX-R | CACATTGACATAGGTGTGGTGC | ||
| CIT | CIT-F | TGGCCAGAACTGACAGGCAAA | 462 |
| CIT-R | TTTGCCGCTGCCAGTTTTTCA | ||
| DHA | DHA-F | AACTTTCACAGGTGTGCTGGGT | 405 |
| DHA-R | ACGACGGCACTGGCTTTATCTA | ||
| ACC | ACC-F | AACAGCCTCAGCAGCCGGTTA | 346 |
| ACC-R | TTCGCCGCAATCATCCCTAGC | ||
| EBC | EBC-F | TCGGTAAAGCCGATGTTGCGG | 302 |
| EBC-R | CTTCCACTGCGGCTGCCAGTT | ||
| FOX | FOX-F | AACATGGGGTATCAGGGAGATG | 190 |
| FOX-R | CAAAGCGCGTAACCGGATTGG |
-
Procedure:
-
Extract bacterial DNA from the test isolate.
-
Prepare a PCR master mix containing the appropriate concentrations of PCR buffer, dNTPs, MgCl2, all primer pairs, and Taq polymerase.
-
Add the template DNA to the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 3 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 64°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
-
Interpretation:
-
The presence of a band of the expected size for a specific gene family indicates a positive result.
-
Conclusion
The distinction between chromosomal and plasmid-mediated cephalosporinases is fundamental to our understanding and management of β-lactam resistance. Chromosomal AmpC production is an intrinsic, regulated resistance mechanism in several bacterial species, while plasmid-mediated AmpC represents a mobile and rapidly disseminating threat. The data and protocols presented in this technical guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to accurately identify, characterize, and combat these important resistance determinants. Continued surveillance, coupled with the development of novel inhibitors and alternative therapeutic strategies, will be essential in mitigating the clinical impact of both chromosomal and plasmid-mediated cephalosporinases.
References
- 1. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prevalence and distribution of ampc beta-lactamase producing escherichia coli and klebsiella pneumoniae isolates obtained from urine samples at a tertiary care hospital in the caribbean [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Prevalence of plasmid-mediated AmpC beta-lactamases in Enterobacteria isolated from urban and rural folks in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of plasmid-mediated AmpC beta-lactamases in Enterobacteria isolated from urban and rural folks in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of ampC Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intricate genetic regulatory network governing the expression of the ampC β-lactamase gene, a key determinant of resistance to a broad spectrum of β-lactam antibiotics in many Gram-negative bacteria. Understanding this complex system is paramount for the development of novel therapeutic strategies to combat antibiotic resistance.
Core Regulatory Pathway: The AmpG-AmpR-AmpC Axis
The cornerstone of inducible ampC expression is a sophisticated signaling cascade intricately linked to the process of peptidoglycan (PG) recycling. Under basal conditions, the LysR-type transcriptional regulator, AmpR, acts as a repressor of ampC transcription. However, in the presence of certain β-lactam antibiotics, this repression is lifted, leading to a significant increase in AmpC production and subsequent antibiotic resistance.
The induction process is initiated by the disruption of PG synthesis by β-lactams. This leads to the accumulation of PG degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhMurNAc)-peptides, in the periplasm. These muropeptides are transported into the cytoplasm by the inner membrane permease, AmpG.[1][2]
Once in the cytoplasm, the N-acetylglucosamine (GlcNAc) moiety is cleaved by the β-N-acetylglucosaminidase, NagZ, generating anhMurNAc-peptides. These molecules act as inducer ligands, binding to AmpR and causing a conformational change that converts it from a repressor to a transcriptional activator of ampC.[3][4]
A critical component of this regulatory circuit is the N-acetylmuramyl-L-alanine amidase, AmpD. Under normal conditions, AmpD cleaves the peptide side chains from the muropeptides, preventing their accumulation and subsequent binding to AmpR, thus maintaining low-level ampC expression.[5][6]
Signaling Pathway Diagram
Mechanisms of ampC Overexpression
Constitutive high-level expression of ampC, often referred to as derepression, is a major clinical concern. This phenotype typically arises from mutations in the regulatory genes of the AmpG-AmpR-AmpC pathway.
-
ampD Mutations: Inactivation of ampD is the most common mechanism leading to ampC derepression. The loss of AmpD function results in the accumulation of cytoplasmic anhMurNAc-peptides, which constitutively activate AmpR, leading to high-level ampC expression even in the absence of an inducing β-lactam.[5]
-
ampR Mutations: Mutations in ampR can also lead to a derepressed phenotype. Some mutations can lock AmpR in its activator conformation, leading to constitutive ampC expression.[5]
-
ampG Mutations: While less common, mutations in ampG can result in a non-inducible, low-level constitutive expression of ampC.[1]
-
Promoter Mutations: In some species, such as Escherichia coli, which naturally lack ampR, overexpression of ampC is often due to mutations in the promoter region that increase its strength.[7][8][9][10]
Quantitative Data on ampC Regulation
The following tables summarize quantitative data on the effects of mutations and inducers on ampC expression and β-lactam resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams for Wild-Type and Mutant Strains
| Organism | Genotype | Cefoxitin (µg/mL) | Ceftazidime (µg/mL) | Imipenem (B608078) (µg/mL) | Reference |
| Enterobacter cloacae | Wild-type | ≤8 | ≤1 | ≤0.5 | [5] |
| Enterobacter cloacae | ampD mutant | ≥32 | ≥16 | ≤0.5 | [5] |
| Klebsiella pneumoniae | Wild-type (with plasmid ampC) | 1 | <1 | - | [11] |
| Klebsiella pneumoniae | ΔampG (with plasmid ampC) | 128 | 128 | - | [11] |
| Pseudomonas aeruginosa | Wild-type | 8 | 2 | 2 | [12] |
| Pseudomonas aeruginosa | ΔampD | 64 | 16 | 2 | [12] |
| Pseudomonas aeruginosa | ΔampG | 2 | 1 | 0.38 | [12] |
Table 2: Fold Induction of ampC Expression by β-Lactams
| Organism | Inducer (Concentration) | Fold Increase in ampC mRNA | Reference |
| Enterobacter cloacae | Cefoxitin (50 µg/mL) | 22 | [3] |
| Enterobacter cloacae | Cefotaxime (25 µg/mL) | 79 | [3] |
| Enterobacter cloacae | Cefazolin (SICs) | Strong Induction | [13] |
| Enterobacter cloacae | Imipenem (SICs) | Strong Induction | [13] |
| Chromobacterium violaceum | Ceftazidime | 3-4 | [14] |
| Chromobacterium violaceum | Imipenem | 10-20 | [14] |
| Chromobacterium violaceum | Ampicillin | 10-20 | [14] |
| Chromobacterium violaceum | Cefoxitin | 10-20 | [14] |
Table 3: Relative ampC Expression in Derepressed Mutants
| Organism | Genotype | Relative ampC Expression (compared to Wild-Type) | Reference |
| Serratia marcescens | ΔampDΔamiD2 | ~40-fold increase | [15][16] |
| Escherichia coli | Promoter mutation (-32 T→A, -11 C→A, -20/-21 insT) | 140-fold increase | [7] |
| Escherichia coli | Strong promoter construct | 70 to 120-fold higher | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ampC gene regulation.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol:
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the β-lactam antibiotic in an appropriate solvent.
-
Perform serial twofold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
-
β-Lactamase Activity Assay (Nitrocefin Assay)
Objective: To quantify the activity of β-lactamase in a bacterial extract.
Protocol:
-
Preparation of Cell Extract:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to obtain a cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Prepare a working solution of the chromogenic cephalosporin, nitrocefin (B1678963) (typically 100 µM in phosphate buffer).
-
In a cuvette or microplate well, add the cell-free extract to the nitrocefin solution.
-
Monitor the change in absorbance at 486 nm over time at a constant temperature (e.g., 30°C). The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.
-
Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot.
-
-
Calculation of Specific Activity:
-
Specific activity is expressed as µmol of nitrocefin hydrolyzed per minute per mg of protein. The molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) is used for the calculation.
-
Quantification of ampC Gene Expression by RT-qPCR
Objective: To measure the relative abundance of ampC mRNA transcripts.
Protocol:
-
RNA Extraction:
-
Grow bacterial cultures under the desired conditions (e.g., with and without an inducer).
-
Harvest the cells and extract total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer for ampC.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, primers specific for the ampC gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Include a housekeeping gene (e.g., rpoB, gyrA) as an internal control for normalization.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the ampC gene and the housekeeping gene.
-
Calculate the relative expression of ampC using the ΔΔCt method, normalizing the ampC expression to the housekeeping gene and comparing the treated/mutant sample to a control/wild-type sample.
-
Experimental Workflow Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene Mutations Responsible for Overexpression of AmpC β-Lactamase in Some Clinical Isolates of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered phenotypes associated with ampD mutations in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Sequence elements determining ampC promoter strength in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Role of ampG in the Regulation of Plasmid-Mediated ampC -Induced Expression in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AmpG Inactivation Restores Susceptibility of Pan-β-Lactam-Resistant Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cefazolin and imipenem enhance AmpC expression and resistance in NagZ-dependent manner in Enterobacter cloacae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of the Cephalosporinase Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structural biology of the cephalosporinase active site. Cephalosporinases, a class of β-lactamase enzymes, are a primary mechanism of bacterial resistance to cephalosporin (B10832234) antibiotics. Understanding the intricate architecture and catalytic machinery of their active site is paramount for the development of novel and effective inhibitors to combat antibiotic resistance. This guide provides a comprehensive overview of the active site structure, catalytic mechanisms, key residues, and the experimental protocols used to elucidate these features.
The this compound Active Site: A Tale of Two Mechanisms
Cephalosporinases, like other β-lactamases, are broadly categorized into two major groups based on their active site composition and catalytic mechanism: serine β-lactamases and metallo-β-lactamases.
1.1. Serine β-Lactamases (Classes A, C, and D)
The majority of clinically significant cephalosporinases belong to the serine β-lactamase family. These enzymes utilize a highly conserved serine residue as the primary nucleophile in the hydrolysis of the β-lactam ring. The active site is a well-defined cavity shaped by several conserved amino acid motifs. Key catalytic residues, in addition to the nucleophilic serine (Ser70 in the standard Ambler numbering scheme for Class A, and Ser64 for Class C), include a general base that activates the serine, and an oxyanion hole that stabilizes the tetrahedral intermediate formed during catalysis.[1][2][3]
The catalytic mechanism of serine β-lactamases proceeds through a two-step acylation and deacylation process[1][2]:
-
Acylation: The catalytic serine, activated by a general base (often a conserved lysine (B10760008) or a water molecule activated by a glutamate), launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from backbone amides in the oxyanion hole. The β-lactam ring is subsequently cleaved, resulting in a covalent acyl-enzyme intermediate.[1]
-
Deacylation: A water molecule, activated by a general base (such as a conserved glutamate (B1630785) or histidine), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses to release the hydrolyzed, inactive antibiotic, regenerating the free enzyme for another catalytic cycle.[1]
1.2. Metallo-β-Lactamases (Class B)
Metallo-β-lactamases (MBLs) represent a mechanistically distinct class of enzymes that utilize one or two zinc ions in their active site for catalysis.[1][4] These enzymes exhibit a broad substrate spectrum, including cephalosporins and carbapenems, and are not inhibited by classical serine β-lactamase inhibitors like clavulanic acid. The active site of MBLs is a shallow groove containing a di-zinc center coordinated by histidine and cysteine residues.[1]
The catalytic mechanism of MBLs is still an area of active research, but it is generally accepted to proceed as follows[1][4][5]:
-
Nucleophilic Attack: A zinc-bridged hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This forms a negatively charged tetrahedral intermediate that is stabilized by coordination to one of the zinc ions.[1][4]
-
Protonation and Ring Opening: The nitrogen atom of the β-lactam ring is protonated, leading to the cleavage of the C-N bond and the opening of the ring. The source of the proton can be a nearby water molecule or an acidic residue.[1]
-
Product Release: The hydrolyzed antibiotic is released from the active site, and the di-zinc center is regenerated for the next catalytic cycle.
Data Presentation: Kinetic Parameters of Cephalosporinases
The efficacy of cephalosporinases against different cephalosporin substrates is quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The inhibitory potential of compounds is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Kinetic Parameters of Representative Class C Cephalosporinases for Various Cephalosporin Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Enterobacter cloacae P99 | Cephaloridine | 200 - 600 | - | ~2.5-fold decrease with viscogen | [6] |
| Enterobacter cloacae P99 | Cephalosporin C | 200 - 800 | - | ~2.5-fold decrease with viscogen | [6] |
| Class C β-lactamases (various) | Nitrocefin (B1678963) | - | 27 - 5000 | - | [7][8] |
| Class C β-lactamases (various) | Cephaloridine | - | 27 - 5000 | - | [7][8] |
| Class C β-lactamases (various) | Cefazolin | - | 27 - 5000 | - | [7][8] |
| Class C β-lactamases (various) | Cephalothin | - | 27 - 5000 | - | [7][8] |
| Class C β-lactamases (various) | Cephalexin | - | 27 - 5000 | - | [7][8] |
| Class C β-lactamases (various) | Cefuroxime | Low | 0.010 - 1.7 | - | [9] |
| Class C β-lactamases (various) | Cefotaxime | Low | 0.010 - 1.7 | - | [9] |
| Class C β-lactamases (various) | Cefoxitin | Low | 0.010 - 1.7 | - | [9] |
Table 2: Inhibitory Constants of Selected β-Lactamase Inhibitors
| Inhibitor | Target Enzyme Class | Ki (nM) | IC50 (µM) | Reference |
| Avibactam | Class A, C | - | - | [10] |
| Clavulanic Acid | Class A | - | Varies | [11] |
| Sulbactam | Class A, C | - | Varies | [11] |
| Tazobactam | Class A, C | - | Varies | [11] |
Experimental Protocols
The structural and functional characterization of the this compound active site relies on a combination of powerful experimental techniques. The following sections provide detailed methodologies for key experiments.
3.1. Site-Directed Mutagenesis
Site-directed mutagenesis is a cornerstone technique for probing the function of specific amino acid residues within the active site. By systematically replacing residues and analyzing the kinetic and structural consequences, researchers can elucidate their roles in substrate binding, catalysis, and inhibitor interactions.
Protocol: Site-Directed Mutagenesis using PCR
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%. The 5' and 3' ends of the primers should be complementary to the template DNA.[12][13][14]
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction mixture should contain the plasmid DNA template harboring the this compound gene, the mutagenic primers, dNTPs, and the polymerase buffer. A typical thermal cycling program consists of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[12]
-
Template DNA Digestion: Following PCR, the parental, methylated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate the PCR product with DpnI at 37°C for at least 1 hour.[14][15]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells. Plate the transformed cells on selective agar (B569324) plates (e.g., containing an antibiotic for which the plasmid confers resistance) and incubate overnight at 37°C.[16]
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
3.2. X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structures of cephalosporinases, offering invaluable insights into the architecture of the active site, the coordination of catalytic residues, and the binding modes of substrates and inhibitors.
Protocol: Protein Crystallization and Structure Determination
-
Protein Expression and Purification: Overexpress the this compound enzyme, typically in E. coli, and purify it to homogeneity (>95% purity) using a combination of chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography. The final protein sample should be concentrated to 5-20 mg/mL in a suitable buffer.[17]
-
Crystallization Screening: Screen a wide range of crystallization conditions using high-throughput techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified protein with various precipitants (e.g., polyethylene (B3416737) glycols, salts) at different concentrations and pH values.[18][19]
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the temperature, to obtain large, well-ordered crystals suitable for X-ray diffraction.[19]
-
Data Collection: Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen. Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[20]
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing. Build an initial atomic model into the resulting electron density map and refine it against the experimental data to obtain a final, high-resolution structure.[20]
3.3. Enzyme Kinetics Assay
Enzyme kinetics assays are essential for quantifying the catalytic activity of cephalosporinases and for determining the potency of inhibitors. A common method utilizes a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis.
Protocol: Spectrophotometric Assay using Nitrocefin
-
Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and a working solution in a suitable assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). Prepare a solution of the purified this compound enzyme of known concentration in the same buffer.[21][22][23]
-
Assay Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specific period.
-
Initiate the Reaction: Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.
-
Data Acquisition: Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes at room temperature. Protect the plate from light.[23][24]
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. To determine Km and kcat, perform the assay with varying substrate concentrations and fit the V0 versus substrate concentration data to the Michaelis-Menten equation. For inhibitor studies, calculate the IC50 or Ki values by plotting the reaction velocity against the inhibitor concentration.[25]
Visualizing Key Pathways and Workflows
Catalytic Mechanism of Serine Cephalosporinases
Caption: Catalytic cycle of a serine this compound.
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis.
General Workflow for Protein X-ray Crystallography
Caption: Workflow for protein X-ray crystallography.
References
- 1. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. static.igem.org [static.igem.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. content.abcam.com [content.abcam.com]
- 25. benchchem.com [benchchem.com]
The Evolution of Extended-Spectrum Cephalosporinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and global dissemination of bacteria producing extended-spectrum cephalosporinases (ESACs), primarily extended-spectrum β-lactamases (ESBLs), represent a significant threat to the efficacy of current antibiotic therapies. This guide provides an in-depth examination of the evolutionary pathways of these critical resistance determinants, focusing on the core molecular mechanisms, key enzymatic adaptations, and the experimental methodologies used to elucidate these processes.
Core Evolutionary Mechanisms of ESACs
The evolution of ESACs is a compelling example of rapid microbial adaptation under strong selective pressure from the widespread use of oxyimino-cephalosporins. Two primary evolutionary strategies have led to the rise of these enzymes: the gradual accumulation of point mutations in existing β-lactamase genes and the mobilization of naturally resistant chromosomal genes onto mobile genetic elements.
Stepwise Evolution through Point Mutations: The TEM and SHV Families
The archetypal ESBLs belong to the TEM and SHV families, which evolved from narrow-spectrum parent enzymes, TEM-1, TEM-2, and SHV-1.[1][2][3] These parent enzymes efficiently hydrolyze penicillins but are largely ineffective against extended-spectrum cephalosporins.[3] The evolution to an ESBL phenotype is driven by single or multiple amino acid substitutions that alter the configuration of the enzyme's active site, thereby expanding its substrate spectrum to include third-generation cephalosporins and monobactams.[1][2]
Key amino acid substitutions in TEM-type ESBLs frequently occur at positions such as Glu104, Arg164, Gly238, and Glu240.[4][5] Similarly, mutations at positions Gly238 and Glu240 are critical for the ESBL phenotype in the SHV family.[6] The substitution of Glycine to Serine at position 238 is particularly important for enhancing the hydrolysis of ceftazidime.[6][7]
Mobilization of Progenitor Genes: The CTX-M Family
In contrast to the mutational evolution of TEM and SHV enzymes, the globally dominant CTX-M family of ESBLs emerged through a different mechanism: the mobilization of chromosomal β-lactamase genes from various species of the genus Kluyvera.[8][9] These environmental bacteria harbor chromosomally encoded β-lactamases that naturally possess activity against cefotaxime.[8]
The mobilization of these progenitor blaCTX-M genes into pathogenic Enterobacteriaceae is often facilitated by mobile genetic elements such as insertion sequences, notably ISEcp1, and transposons.[10][11] Once integrated into plasmids, these genes are readily disseminated through horizontal gene transfer, contributing to the rapid and widespread emergence of CTX-M-producing pathogens.[10][12] The subsequent diversification of the CTX-M family has been driven by point mutations that further expand their activity, particularly against ceftazidime.[13][14][15] The most widespread CTX-M variants are CTX-M-14 and CTX-M-15.[16]
Quantitative Analysis of ESAC Evolution
The evolution of ESACs is characterized by significant changes in their enzymatic efficiency and the level of resistance they confer. This section presents quantitative data to illustrate these evolutionary adaptations.
Kinetic Parameters of Parent and Evolved Enzymes
The evolution from a narrow-spectrum β-lactamase to an ESBL is reflected in the changes in the enzyme's kinetic parameters, specifically the Michaelis-Menten constant (Km) and the catalytic rate (kcat). The catalytic efficiency (kcat/Km) is a key measure of an enzyme's effectiveness against a particular substrate.
Table 1: Comparative Kinetic Parameters of TEM β-Lactamases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| TEM-1 | Cefotaxime | >500 | - | ~0.0017 |
| TEM-1 | Ceftazidime | >500 | - | ~0.00004 |
| TEM-3 (E104K, G238S) | Cefotaxime | 45 | 11 | 0.244 |
| TEM-3 | Ceftazidime | 140 | 1.8 | 0.013 |
| TEM-10 (R164S) | Cefotaxime | ~250 | ~2 | ~0.008 |
| TEM-10 (R164S) | Ceftazidime | - | - | ~0.008 |
| TEM-26 (E104K, R164S) | Cefotaxime | 150 | 1.5 | 0.01 |
| TEM-26 (E104K, R164S) | Ceftazidime | 110 | 1 | 0.009 |
Data compiled from multiple sources, including[17][18][19]. Note that kinetic parameters can vary based on experimental conditions.
Table 2: Comparative Kinetic Parameters of SHV β-Lactamases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| SHV-1 | Cefotaxime | - | - | Low |
| SHV-1 | Ceftazidime | - | - | Low |
| SHV-2 (G238S) | Cefotaxime | 120 | 15 | 0.125 |
| SHV-2 (G238S) | Ceftazidime | 180 | 3 | 0.017 |
| SHV-5 (G238S, E240K) | Cefotaxime | 75 | 25 | 0.333 |
| SHV-5 (G238S, E240K) | Ceftazidime | 110 | 10 | 0.091 |
Data compiled from multiple sources, including[20][21].
Table 3: Comparative Kinetic Parameters of CTX-M β-Lactamases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| CTX-M-1 | Cefotaxime | - | - | 1.5 |
| CTX-M-1 | Ceftazidime | - | - | 0.0001 |
| CTX-M-8 | Cefotaxime | 74 | - | 0.66 |
| CTX-M-8 | Ceftazidime | >500 | - | Low |
| CTX-M-14 | Cefotaxime | 48 | 630 | 13 |
| CTX-M-14 | Ceftazidime | >500 | - | 0.025 |
| CTX-M-15 (D240G from CTX-M-3) | Cefotaxime | 41 | 420 | 10.2 |
| CTX-M-15 (D240G from CTX-M-3) | Ceftazidime | 65 | 23 | 0.35 |
| CTX-M-32 (D240G from CTX-M-1) | Cefotaxime | 60 | - | 1.2 |
| CTX-M-32 (D240G from CTX-M-1) | Ceftazidime | 120 | - | 0.02 |
Data compiled from multiple sources, including[12][14][15][22].
Impact of Amino Acid Substitutions on Resistance Levels
Specific amino acid substitutions directly correlate with increased minimum inhibitory concentrations (MICs) for extended-spectrum cephalosporins.
Table 4: Effect of Key Amino Acid Substitutions on Cephalosporin (B10832234) MICs (µg/mL) in E. coli
| Enzyme | Key Substitution(s) | Cefotaxime MIC | Ceftazidime MIC | Cefepime MIC |
| SHV Family | ||||
| SHV-1 | Parent | 0.25 | 0.5 | 0.12 |
| SHV-2 | G238S | 32 | 16 | 1 |
| SHV-5 | G238S, E240K | 128 | 64 | 4 |
| SHV-8 | D179N | 0.5 | 4 | 0.12 |
| CTX-M Family | ||||
| CTX-M-2 | Parent | >256 | 4 | 32 |
| CTX-M-2 mutant | P167S | 128 | 128 | 2 |
| CTX-M-10 | Parent | 256 | 1 | 32 |
| CTX-M-10 mutant | P167S | 1 | 32 | 1 |
| CTX-M-14 | Parent | >256 | 1 | 0.5 |
| CTX-M-14 mutant | D240G | >256 | 16 | 8 |
Data compiled from multiple sources, including[8][13][16][23]. MIC values can be influenced by the host strain and plasmid copy number.
Experimental Protocols for Studying ESAC Evolution
Investigating the evolution of ESACs requires a combination of molecular, biochemical, and microbiological techniques. This section provides an overview of key experimental protocols.
Molecular Cloning and Expression of β-Lactamase Genes
This protocol describes the general steps for cloning a bla gene into an expression vector for subsequent characterization.
-
DNA Extraction and PCR Amplification:
-
Isolate genomic or plasmid DNA from the bacterial strain of interest.
-
Design primers flanking the bla gene, incorporating restriction sites for cloning.
-
Perform PCR to amplify the target bla gene.
-
-
Vector and Insert Preparation:
-
Digest both the expression vector (e.g., pET series) and the PCR product with the chosen restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a DNA extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested insert into the prepared vector using T4 DNA ligase.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
-
Selection and Verification:
-
Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic for the vector.
-
Screen colonies for the presence of the insert using colony PCR or restriction digestion of isolated plasmid DNA.
-
Confirm the sequence of the cloned gene by Sanger sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression host strain (e.g., E. coli BL21(DE3)).
-
Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Harvest the cells by centrifugation.
-
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions to study their impact on enzyme function and resistance.
-
Primer Design: Design complementary primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity polymerase with the plasmid containing the wild-type bla gene as a template and the mutagenic primers.
-
The reaction amplifies the entire plasmid, incorporating the mutation.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, mutated plasmids intact.
-
Transformation and Verification:
-
Transform the DpnI-treated DNA into competent E. coli.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
β-Lactamase Purification and Kinetic Analysis
Purified enzyme is required for accurate determination of kinetic parameters.
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet from the expression step in a suitable buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Protein Purification:
-
If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) for purification.
-
If untagged, use a combination of ion-exchange and size-exclusion chromatography.
-
Assess the purity of the enzyme by SDS-PAGE.
-
-
Kinetic Assays:
-
Perform spectrophotometric assays using a chromogenic cephalosporin like nitrocefin (B1678963) or by monitoring the hydrolysis of the β-lactam antibiotic directly in the UV range.
-
Vary the substrate concentration and measure the initial reaction velocity.
-
Determine Km and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Horizontal Gene Transfer by Conjugation
This experiment demonstrates the transfer of plasmid-encoded ESBL genes between bacterial cells.
-
Strain Preparation:
-
Grow overnight cultures of the donor strain (ESBL-producing, sensitive to a selective marker, e.g., sodium azide) and the recipient strain (E. coli J53, resistant to sodium azide, sensitive to the β-lactam antibiotic).
-
-
Mating:
-
Mix equal volumes of the donor and recipient cultures in fresh broth.
-
Incubate the mating mixture for several hours to overnight at 37°C without shaking to allow for the formation of conjugation pili.
-
-
Selection of Transconjugants:
-
Plate serial dilutions of the mating mixture onto selective agar plates containing both the recipient-selective marker (e.g., sodium azide) and the antibiotic to which the transferred plasmid confers resistance (e.g., cefotaxime).
-
-
Confirmation:
-
Isolate colonies from the selective plates (transconjugants).
-
Confirm the identity of the transconjugants as the recipient strain that has acquired the plasmid by phenotypic (e.g., biochemical tests) and genotypic (e.g., PCR for the bla gene) methods.
-
The transfer frequency can be calculated by dividing the number of transconjugants by the number of donor cells.
-
Visualizing Evolutionary Pathways and Workflows
Diagrams are essential for conceptualizing the complex evolutionary relationships and experimental processes involved in ESAC research.
Caption: Evolutionary pathways of major ESBL families.
Caption: Workflow for characterizing ESAC evolution.
Caption: Horizontal transfer of ESBL plasmids via conjugation.
References
- 1. Conjugation on filters [protocols.io]
- 2. Role of SHV β-lactamase variants in resistance of clinical Klebsiella pneumoniae strains to β-lactams in an Algerian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-spectrum β-lactamases: an update on their characteristics, epidemiology and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Horizontal blaCTX-M Gene Transfer via Conjugation among Extended Spectrum β-Lactamases Producing Escherichia coli Isolates from Patients with Urinary Tract Infection, Their Animals, and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Selection and Characterization of β-Lactam–β-Lactamase Inactivator-Resistant Mutants following PCR Mutagenesis of the TEM-1 β-Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An active site loop toggles between conformations to control antibiotic hydrolysis and inhibition potency for CTX-M β-lactamase drug-resistance enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutational Events in Cefotaximase Extended-Spectrum β-Lactamases of the CTX-M-1 Cluster Involved in Ceftazidime Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Level Resistance to Ceftazidime Conferred by a Novel Enzyme, CTX-M-32, Derived from CTX-M-1 through a Single Asp240-Gly Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Prediction of the Evolution of Ceftazidime Resistance in the CTX-M-2 Extended-Spectrum Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Why the Extended-Spectrum β-Lactamases (ESBLs) SHV-2 and SHV-5 are “Hyper-Susceptible” to Mechanism-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel CTX-M β-Lactamase (CTX-M-8) in Cefotaxime-Resistant Enterobacteriaceae Isolated in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contribution of natural amino acid substitutions in SHV extended-spectrum beta-lactamases to resistance against various beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Role of AmpC β-Lactamases in Bacterial Physiology: Beyond Antibiotic Resistance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AmpC β-lactamases are well-recognized mediators of resistance to a broad spectrum of β-lactam antibiotics in a variety of Gram-negative bacteria. While their clinical significance in antibiotic resistance is extensively documented, their role in the fundamental physiology of the bacterial cell is a more nuanced and emerging area of study. This technical guide provides an in-depth exploration of the functions of AmpC β-lactamases that extend beyond antibiotic hydrolysis, delving into their intricate connection with cell wall recycling, bacterial fitness, and virulence. We present a synthesis of current knowledge, quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
The Dual Nature of AmpC: A Key Player in Resistance and Physiology
AmpC β-lactamases are Ambler class C enzymes, typically encoded on the chromosome of many Enterobacteriaceae and Pseudomonas aeruginosa.[1][2] Their expression can be inducible, and mutations can lead to constitutive high-level production, conferring resistance to a wide array of β-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][3] However, the regulation of ampC expression is intimately linked to the essential process of peptidoglycan (PG) recycling, suggesting a more integrated physiological role than merely serving as a defense mechanism against antibiotics.[4][5]
The expression of ampC is controlled by a complex regulatory network, with the LysR-type transcriptional regulator AmpR being a central component.[3][6] The activity of AmpR is modulated by the cytoplasmic concentrations of specific muropeptides, which are breakdown products of the bacterial cell wall generated during growth and remodeling.[5] This direct link to cell wall homeostasis places AmpC at the crossroads of antibiotic resistance and fundamental bacterial physiology.
The AmpG-AmpR-AmpC Signaling Pathway: A Nexus of Cell Wall Sensing and Gene Regulation
The induction of ampC expression is governed by the AmpG-AmpR-AmpC signaling pathway, a sophisticated system that senses the state of the cell wall and translates it into a transcriptional response.
-
Peptidoglycan Turnover and Muropeptide Generation: During bacterial growth and division, lytic transglycosylases and endopeptidases break down the existing peptidoglycan, releasing various muropeptides.[7]
-
Transport into the Cytoplasm: A specific permease, AmpG, transports these muropeptides from the periplasm into the cytoplasm.[3]
-
Signal Transduction by AmpR: In the cytoplasm, the transcriptional regulator AmpR binds to specific muropeptides. In the absence of β-lactam-induced cell wall stress, AmpR binds to UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, which promotes a conformation that represses ampC transcription.[8] However, upon exposure to certain β-lactams, the increased generation of 1,6-anhydro-N-acetylmuramyl (anhydroMurNAc) peptides leads to their binding to AmpR, converting it into a transcriptional activator of ampC.[8]
-
The Role of AmpD: The N-acetyl-anhydromuramyl-L-alanine amidase, AmpD, plays a crucial role in maintaining low basal levels of ampC expression by cleaving the peptide side chains from the anhydroMurNAc molecules, preventing them from activating AmpR.[3][9] Mutations that inactivate AmpD lead to an accumulation of activating muropeptides and constitutive high-level expression of ampC.[3][9]
The Physiological Cost of AmpC Derepression: A Balancing Act
While AmpC hyperproduction provides a clear advantage in the presence of β-lactam antibiotics, it can come at a physiological cost in their absence. This cost, however, is not absolute and depends on the genetic background of the bacterium and the specific mechanism leading to derepression.
Studies in P. aeruginosa have shown that AmpC overexpression alone is not sufficient to cause a significant fitness defect.[4] However, when AmpC hyperproduction is coupled with a disruption in peptidoglycan recycling, such as in the absence of the muropeptide permease AmpG, a notable impairment in fitness and virulence is observed.[4] This suggests that the accumulation of unprocessed cell wall components, rather than the high levels of AmpC protein itself, is the primary driver of the fitness cost.
Quantitative Data on AmpC Expression and Fitness Cost
The following tables summarize quantitative data on ampC expression levels in different mutant backgrounds and the associated fitness costs.
Table 1: Relative ampC Expression in Pseudomonas aeruginosa Mutants
| Mutant Background | Fold Change in ampC Expression (relative to wild-type) | Reference(s) |
| dacB (PBP4) mutant | ~50 | [10] |
| ampD mutant | Moderate increase | [9] |
| dacB dacC double mutant | ~478 | [10] |
| dacB dacC pbpG triple mutant | >1,000 | [10] |
Table 2: Fitness Cost Associated with AmpC Hyperproduction in Pseudomonas aeruginosa
| Strain/Condition | Relative Fitness (Competition Index) | Observations | Reference(s) |
| AmpC hyperproduction (in AmpG-deficient background) | Significantly < 1 | Impaired growth, motility, and cytotoxicity | [4][11] |
| AmpC hyperproduction (with functional PG recycling) | ~1 | No significant fitness cost | [4] |
| Deletion of ampC | Decreased fitness in a murine infection model | Suggests a role for basal AmpC in virulence | [11] |
Impact on Antimicrobial Susceptibility
The primary and most well-studied function of AmpC β-lactamases is the hydrolysis of β-lactam antibiotics. Overexpression of AmpC leads to clinically significant resistance to a broad range of these drugs.
Table 3: Representative MIC Values (μg/mL) for Pseudomonas aeruginosa with and without AmpC Overexpression
| Antibiotic | Wild-Type MIC50/MIC90 | AmpC Overexpressor MIC50/MIC90 | Reference(s) |
| Piperacillin-Tazobactam | 4/128 | >128/>128 | [12][13][14] |
| Ceftazidime | 2/8 | 32/>128 | [12][15][13][14] |
| Cefepime | 4/8 | 16/32 | [14] |
| Meropenem | 0.5/16 | 1/2 | [12][15][13] |
| Ceftolozane-Tazobactam | 0.5/2 | 4/16 | [12][15][16] |
| Ceftazidime-Avibactam | 2/8 | 4/8 | [12][15] |
Kinetic Properties of AmpC β-Lactamases
The enzymatic efficiency of AmpC β-lactamases against different substrates varies, which is reflected in their kinetic parameters.
Table 4: Kinetic Parameters of a Representative Class C β-Lactamase
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference(s) |
| Benzylpenicillin | 0.2 - 7.5 | 14 - 75 | 10 - 75 | [17][18] |
| Cephaloridine | 10 - 100 | 1000 - 5000 | 50 - 100 | [19] |
| Cefuroxime | 0.1 - 1 | 0.1 - 1.7 | 1 - 10 | [19] |
| Cefotaxime | 0.5 - 5 | 0.01 - 0.5 | 0.02 - 0.1 | [19] |
| Aztreonam | - | 2 x 10-4 - 3 x 10-2 | - | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of AmpC β-lactamases.
Quantification of ampC Gene Expression by qRT-PCR
This protocol details the steps for measuring the relative expression of the ampC gene.
-
RNA Extraction:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest cells by centrifugation and immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.
-
Extract total RNA using a commercial RNA purification kit, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for ampC and a reference gene (e.g., rpsL, uvrD), and a suitable qPCR master mix.
-
Primer Sequences for P. aeruginosa ampC:
-
Forward: 5'-GGC GGT GTT CGT GGT GAT G-3'
-
Reverse: 5'-TCG GCG ATC GTC TCG AAG-3'
-
-
Reference Gene Primers (rpsL):
-
Forward: 5'-GCA AGC GCA TCA TCG TTA AC-3'
-
Reverse: 5'-GTC GAT GCT GAC GTT GTT G-3'
-
-
Perform qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ampC expression, normalized to the reference gene.[20]
-
β-Lactamase Activity Assay using Nitrocefin (B1678963)
This spectrophotometric assay quantifies the hydrolytic activity of β-lactamases.
-
Preparation of Reagents:
-
Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to a final concentration of 10 mg/mL. Store at -20°C, protected from light.
-
Nitrocefin Working Solution: Dilute the stock solution in 100 mM phosphate (B84403) buffer (pH 7.0) to a final concentration of 100 µM. Prepare fresh before use.
-
Bacterial Lysate: Grow bacterial cultures to the desired density, harvest the cells, and resuspend them in phosphate buffer. Lyse the cells by sonication or using a chemical lysis reagent. Clarify the lysate by centrifugation.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of bacterial lysate or purified enzyme to each well.
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.
-
The rate of change in absorbance is proportional to the β-lactamase activity.
-
Calculate the specific activity by normalizing the rate to the total protein concentration of the lysate.
-
In Vitro Bacterial Competition Assay
This assay assesses the relative fitness of two bacterial strains when co-cultured.
-
Strain Preparation:
-
Use isogenic strains that differ in the gene of interest (e.g., wild-type vs. ampC mutant) and carry different selectable markers (e.g., resistance to different antibiotics).
-
Grow individual overnight cultures of each strain in a suitable broth medium.
-
-
Competition Experiment:
-
Normalize the optical density of the overnight cultures and mix the two strains in a 1:1 ratio in fresh medium.
-
Immediately after mixing (T=0), take a sample, serially dilute it, and plate on selective agar (B569324) for each strain to determine the initial cell counts.
-
Incubate the mixed culture under the desired conditions (e.g., 37°C with shaking).
-
At various time points (e.g., 24 hours), take samples, serially dilute, and plate on selective agar to determine the final cell counts for each strain.
-
-
Calculation of Competitive Index (CI):
-
CI = (Mutantfinal / Wild-typefinal) / (Mutantinitial / Wild-typeinitial)
-
A CI of 1 indicates equal fitness, a CI < 1 indicates a fitness cost for the mutant, and a CI > 1 indicates a fitness advantage for the mutant.[21]
-
Peptidoglycan Composition Analysis by HPLC
This method allows for the detailed analysis of the muropeptide composition of the bacterial cell wall.
-
Sacculi Isolation:
-
Grow a large volume of bacterial culture and harvest the cells.
-
Resuspend the cell pellet and add it to a boiling solution of SDS to lyse the cells and solubilize membranes and proteins, leaving the insoluble peptidoglycan sacculi.
-
Wash the sacculi extensively with water to remove the SDS.
-
Treat the sacculi with proteases (e.g., pronase) to remove any covalently attached proteins.
-
-
Muropeptide Preparation:
-
Digest the purified sacculi with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to break the glycan strands into disaccharide-peptide units (muropeptides).
-
Reduce the muramic acid residues with sodium borohydride (B1222165) to prevent anomerization.
-
Stop the reaction by adjusting the pH to 2-4 with phosphoric acid.
-
-
HPLC Analysis:
-
Separate the muropeptides by reverse-phase HPLC on a C18 column using a gradient of sodium phosphate buffer and methanol.
-
Detect the muropeptides by their absorbance at 204 nm.
-
Identify and quantify the individual muropeptide peaks by comparing their retention times to known standards and by mass spectrometry.[1][7][22][23][24]
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the role of AmpC in bacterial physiology.
Conclusion and Future Directions
The physiological role of AmpC β-lactamases is multifaceted, extending far beyond their well-established function in antibiotic resistance. Their intimate connection to peptidoglycan recycling highlights their integration into the core biology of the bacterial cell. Understanding this dual role is critical for the development of novel therapeutic strategies that not only combat antibiotic resistance but also potentially exploit the physiological vulnerabilities that arise from the interplay between AmpC, cell wall metabolism, and bacterial fitness.
Future research should focus on further elucidating the precise molecular mechanisms that link AmpC activity and peptidoglycan metabolism to bacterial virulence. A deeper understanding of the structural basis for the interaction between AmpR and its various muropeptide ligands could pave the way for the design of small molecules that modulate AmpC expression. Furthermore, exploring the role of AmpC in different bacterial species and under diverse environmental conditions will provide a more complete picture of its physiological significance. By continuing to unravel the complexities of AmpC biology, we can open new avenues for the development of innovative and effective antibacterial therapies.
References
- 1. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. ableweb.org [ableweb.org]
- 5. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Genes Responsible for Overexpression of ampC in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cee.org [cee.org]
- 9. Inactivation of the ampD Gene in Pseudomonas aeruginosa Leads to Moderate-Basal-Level and Hyperinducible AmpC β-Lactamase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Pseudomonas aeruginosa Low-Molecular-Mass Penicillin-Binding Proteins in AmpC Expression, β-Lactam Resistance, and Peptidoglycan Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The balance between antibiotic resistance and fitness/virulence in Pseudomonas aeruginosa: an update on basic knowledge and fundamental research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Emergence of Ceftolozane-Tazobactam-Resistant Pseudomonas aeruginosa during Treatment Is Mediated by a Single AmpC Structural Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mutations in β-Lactamase AmpC Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bacterial competition assays | protocols [lowepowerlab.ucdavis.edu]
- 22. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Cephalosporinase: Substrate Profile and Hydrolysis Spectrum
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of cephalosporinases, a critical class of β-lactamase enzymes responsible for bacterial resistance to cephalosporin (B10832234) antibiotics. We will explore their substrate specificity, the spectrum of antibiotics they hydrolyze, and the standard experimental protocols used for their characterization. This document is intended to serve as a comprehensive resource for professionals engaged in antimicrobial research and the development of novel therapeutic agents.
Introduction to Cephalosporinases
Cephalosporinases are enzymes that inactivate cephalosporin antibiotics by hydrolyzing the amide bond in the β-lactam ring, rendering the drug ineffective.[1][2] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria.[3] They belong to two main Ambler molecular classes: Class C (AmpC) and Class A Extended-Spectrum β-Lactamases (ESBLs).[4][5]
-
Class C (AmpC) β-Lactamases: These are typically chromosomally encoded cephalosporinases found in organisms like Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa.[5][6] They are potent hydrolyzers of cephalosporins and cephamycins (e.g., cefoxitin) and are generally not inhibited by classic β-lactamase inhibitors like clavulanic acid.[7][8][9]
-
Class A Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a rapidly evolving group of enzymes, often plasmid-mediated, that are capable of hydrolyzing third-generation cephalosporins (e.g., cefotaxime (B1668864), ceftazidime) and monobactams (e.g., aztreonam).[7][10] Unlike AmpC enzymes, ESBLs are typically susceptible to inhibition by clavulanic acid.[4][11] They are most commonly derivatives of TEM and SHV parent enzymes.[10]
Understanding the substrate profile—the range of β-lactams an enzyme can bind to and hydrolyze—is crucial for predicting resistance patterns and designing new, stable antibiotics or effective inhibitors.
Substrate Profile and Hydrolysis Spectrum
The efficacy of a cephalosporinase against a β-lactam antibiotic is quantified by kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).[12]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[12]
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[12][13]
-
kcat/Km (Catalytic Efficiency): This ratio is the specificity constant and represents the enzyme's overall efficiency in catalyzing the reaction for a specific substrate.[12][14]
The tables below summarize kinetic data for representative Class C cephalosporinases against various β-lactam substrates.
Table 1: Kinetic Parameters of Class C β-Lactamases for Cephalosporin Substrates
| Enzyme (Organism) | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
|---|---|---|---|---|
| P99 (E. cloacae) | Cephaloridine | 28 | 3600 | 128 |
| P99 (E. cloacae) | Cefazolin | 25 | 2700 | 108 |
| P99 (E. cloacae) | Cephalothin | 13 | 1100 | 85 |
| P99 (E. cloacae) | Cefotaxime | 320 | 0.8 | 0.0025 |
| P99 (E. cloacae) | Cefoxitin | 2.5 | 0.3 | 0.12 |
| GN346 (C. freundii) | Cephaloridine | 200 | 5000 | 25 |
| GN346 (C. freundii) | Cefazolin | 120 | 2000 | 17 |
| GN346 (C. freundii) | Cephalothin | 30 | 1000 | 33 |
| GN346 (C. freundii) | Cefotaxime | 400 | 1.7 | 0.004 |
| GN346 (C. freundii) | Cefoxitin | 10 | 0.7 | 0.07 |
Data synthesized from Galleni et al., 1990.[15]
Table 2: Kinetic Parameters of Class C β-Lactamases for Penicillin Substrates
| Enzyme (Organism) | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
|---|---|---|---|---|
| P99 (E. cloacae) | Benzylpenicillin | 1.5 | 75 | 50 |
| P99 (E. cloacae) | Ampicillin | 11 | 0.7 | 0.06 |
| P99 (E. cloacae) | Carbenicillin (B1668345) | 10 | 0.1 | 0.01 |
| P99 (E. cloacae) | Oxacillin | 2 | 0.002 | 0.001 |
| M14 (E. cloacae) | Benzylpenicillin | 1.0 | 14 | 14 |
| M14 (E. cloacae) | Ampicillin | 10 | 0.6 | 0.06 |
| M14 (E. cloacae) | Carbenicillin | 13 | 0.04 | 0.003 |
| M14 (E. cloacae) | Oxacillin | 1.5 | 0.001 | 0.0007 |
Data synthesized from Galleni & Frère, 1988.[16]
General Hydrolysis Spectrum Observations:
-
Class C (AmpC): These enzymes are highly active against early-generation cephalosporins (e.g., cephalothin, cephaloridine).[5] They can also hydrolyze cephamycins like cefoxitin, a key differentiating feature.[5] While they have lower activity against third-generation cephalosporins like cefotaxime and ceftazidime, high levels of enzyme expression can still confer clinical resistance.[5][17] They are also active on penicillins but are very poor at hydrolyzing carbenicillin and oxacillin.[16][18]
-
Class A (ESBLs): ESBLs are defined by their ability to hydrolyze third-generation cephalosporins and aztreonam.[7][19] However, this extended spectrum often comes at the cost of reduced activity against first-generation cephalosporins compared to their parent enzymes.[20] Unlike AmpC, they are not effective against cephamycins.[4] CTX-M type ESBLs, for example, are notably potent against cefotaxime but less so against ceftazidime.[19]
Experimental Protocols and Methodologies
Characterizing the substrate profile of a this compound involves several key experimental procedures.
Spectrophotometric Hydrolysis Assay using a Chromogenic Substrate
This is the most common method for detecting and quantifying β-lactamase activity. It utilizes a chromogenic cephalosporin, such as nitrocefin (B1678963), which changes color upon hydrolysis of its β-lactam ring.[1][2]
Principle: Nitrocefin contains a β-lactam ring that, when intact, gives the compound a yellow color. When a β-lactamase hydrolyzes the amide bond in this ring, the molecular structure is altered, resulting in a shift in conjugation and a color change to red, which can be measured by a spectrophotometer at approximately 490 nm.[1][21] The rate of color change is directly proportional to the enzyme's activity.[1]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin (e.g., 1-2 mM) in a suitable solvent like DMSO and store it protected from light at -20°C.
-
Prepare an assay buffer, typically 50 mM sodium phosphate (B84403) or HEPES buffer at a physiological pH (e.g., 7.0).
-
Prepare the enzyme sample. This can be a purified enzyme solution or a crude bacterial lysate.
-
-
Assay Execution (96-well plate format):
-
Add assay buffer to the wells of a microtiter plate.
-
Add the enzyme sample to the wells. For inhibitor studies, the inhibitor would be pre-incubated with the enzyme at this stage.
-
To initiate the reaction, add a working solution of nitrocefin to each well to a final concentration of ~100 µM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 490 nm (A490) over time (e.g., every 30-60 seconds for 10-30 minutes).
-
The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.
-
Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for hydrolyzed nitrocefin. One unit of β-lactamase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[1]
-
Determination of Kinetic Parameters (Km and kcat)
To determine Km and kcat for a specific non-chromogenic substrate (e.g., ampicillin, cefotaxime), a continuous spectrophotometric assay is used by monitoring the decrease in substrate absorbance at a specific UV wavelength as the β-lactam ring is opened.
Principle: Intact β-lactam antibiotics absorb light in the UV spectrum at a characteristic wavelength. Hydrolysis of the β-lactam ring disrupts the chromophore, leading to a decrease in absorbance. By measuring the initial rate of this absorbance change at various substrate concentrations, Michaelis-Menten kinetics can be analyzed.
Detailed Protocol:
-
Determine Optimal Wavelength: Identify the λmax for the specific β-lactam substrate and the change in molar extinction coefficient (Δε) upon hydrolysis.
-
Reagent Preparation:
-
Prepare a series of dilutions of the β-lactam substrate in the assay buffer (e.g., 50 mM phosphate buffer, pH 7.0). Concentrations should typically range from 0.1 x Km to 10 x Km.
-
Prepare a fixed, known concentration of the purified enzyme.
-
-
Assay Execution:
-
The assay is performed in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Add the assay buffer and a specific concentration of the substrate to the cuvette and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear phase of the reaction. Convert the rate of change in absorbance to a rate of change in concentration using the Δε value.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to directly determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration used in the assay.
-
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow for Substrate Profile Characterization
The following diagram outlines the typical workflow for determining the kinetic profile of a this compound.
Caption: A flowchart illustrating the key steps from enzyme preparation to kinetic data analysis.
Mechanism of Serine β-Lactamase Hydrolysis
This diagram shows the two-step acylation and deacylation mechanism used by serine β-lactamases (including Class A and C) to hydrolyze a β-lactam antibiotic.
Caption: The catalytic cycle of a serine β-lactamase, showing acylation and deacylation steps.
Conclusion
A thorough understanding of the this compound substrate profile and hydrolysis spectrum is fundamental to combating antibiotic resistance. The kinetic data derived from the experimental protocols detailed in this guide provide a quantitative measure of an enzyme's efficiency against various β-lactam antibiotics. This information is invaluable for medicinal chemists designing novel β-lactamase-stable cephalosporins and for clinicians seeking to understand and predict resistance phenotypes. As bacteria continue to evolve new β-lactamases with altered substrate specificities, the continuous and rigorous characterization of these enzymes will remain a critical component of infectious disease research and drug development.
References
- 1. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008) | Abcam [abcam.com]
An In-depth Technical Guide to the Inducible Expression of Chromosomal Cephalosporinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inducible expression of chromosomal cephalosporinases, with a primary focus on the clinically significant AmpC β-lactamases. The document details the molecular mechanisms of induction, presents structured quantitative data, and offers detailed experimental protocols for studying this important resistance mechanism.
Introduction
Chromosomally encoded AmpC β-lactamases are a major cause of resistance to β-lactam antibiotics, including cephalosporins, in many Gram-negative bacteria.[1][2] In organisms such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the expression of the ampC gene is typically low but can be significantly induced in the presence of certain β-lactam antibiotics.[3][4] This inducible resistance poses a significant challenge in clinical settings, as bacteria that initially appear susceptible to treatment can develop resistance during therapy.[5][6] Understanding the intricate regulatory pathways governing ampC expression is therefore crucial for the development of effective antimicrobial strategies.
The Molecular Mechanism of AmpC Induction: The AmpG-AmpR-AmpC Pathway
The induction of chromosomal ampC expression is intricately linked to the recycling of the bacterial cell wall component, peptidoglycan. The core regulatory cascade involves three key proteins: AmpG, AmpD, and AmpR.[7][8]
-
AmpG: An inner membrane permease responsible for transporting muropeptides, which are breakdown products of peptidoglycan, from the periplasm into the cytoplasm.[9][10]
-
AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves these muropeptides into smaller fragments for recycling.[8]
-
AmpR: A LysR-type transcriptional regulator that binds to the promoter region of the ampC gene.[11][12]
Under normal growth conditions, the concentration of intact muropeptides in the cytoplasm is low. These precursors bind to AmpR, causing it to act as a repressor of ampC transcription, leading to basal levels of AmpC production.[4]
When a β-lactam antibiotic is introduced, it inhibits penicillin-binding proteins (PBPs), leading to an accumulation of peptidoglycan fragments. This overwhelms the activity of AmpD, resulting in an increased cytoplasmic concentration of intact muropeptides.[4][13] These accumulated muropeptides then compete with the usual precursors for binding to AmpR. This binding event causes a conformational change in AmpR, converting it from a repressor to an activator of ampC transcription.[3][4] This leads to a significant increase in the production of AmpC β-lactamase, which can then hydrolyze the β-lactam antibiotic, conferring resistance.
Mutations in the ampD gene can lead to a permanently "derepressed" state, where ampC is constitutively overexpressed even in the absence of an inducer.[4][8]
Below is a diagram illustrating the AmpG-AmpR-AmpC signaling pathway for the induction of chromosomal cephalosporinases.
Quantitative Data on AmpC Induction and Activity
The induction of AmpC expression and its subsequent enzymatic activity can be quantified to understand the level of resistance. Below are tables summarizing key quantitative data.
Table 1: Fold Induction of ampC mRNA Expression by Different β-Lactams
| Bacterial Species | Inducing β-Lactam | Concentration | Fold Increase in ampC mRNA | Reference |
| Enterobacter cloacae | Cefoxitin (B1668866) | 50 µg/ml | 22 | [8] |
| Enterobacter cloacae | Cefotaxime | 25 µg/ml | 79 | [8] |
| Citrobacter freundii | Cefoxitin | Sub-inhibitory | >11 | [6] |
| Escherichia coli (with CTX-M-15) | Cefotaxime | Sub-inhibitory | ~3 | [14] |
| Escherichia coli (with CTX-M-15) | Cefalothin | Sub-inhibitory | ~2.6 | [14] |
Table 2: Minimum Inhibitory Concentrations (MICs) for AmpC-Producing Enterobacteriaceae
| Bacterial Species | Antibiotic | MIC (µg/ml) - Basal | MIC (µg/ml) - Induced/Derepressed | Reference |
| Enterobacter cloacae | Amoxicillin | 32 | >32 | [2] |
| Enterobacter cloacae | Cephalothin | 64 | >64 | [2] |
| Enterobacter cloacae | Cefoxitin | 32 | >32 | [2] |
| Enterobacter spp. | Meropenem | MIC90: 0.25 | MIC90: 0.25 | [8] |
| Enterobacter spp. | Imipenem | MIC90: 2 | MIC90: 2 | [8] |
| Citrobacter spp. | Ceftazidime | Susceptible | Resistant (11-34% of isolates) | [8] |
| Serratia marcescens | Ceftazidime | Susceptible | Resistant (11-34% of isolates) | [8] |
Table 3: Kinetic Parameters of AmpC β-Lactamases
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| E. coli (chromosomal) | Benzylpenicillin | Low | 14-75 | 10-75 | [13] |
| E. coli (chromosomal) | Ampicillin | Low | 10-100 fold lower than Benzylpenicillin | - | [13] |
| Plasmid-mediated (CMY-2) | Cefuroxime | Significantly decreased vs chromosomal | - | - | [3] |
| Plasmid-mediated (CMY-2) | Cefotaxime | Significantly decreased vs chromosomal | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inducible expression of chromosomal cephalosporinases.
Beta-Lactamase Induction Assay
This protocol outlines the procedure for inducing β-lactamase expression in a bacterial culture.
Protocol:
-
Inoculate a suitable growth medium with an overnight culture of the test bacterium (e.g., a 1:50 dilution).
-
Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.3.[7]
-
Add a sterile solution of the inducing β-lactam antibiotic to a final concentration of half the minimum inhibitory concentration (MIC) for that bacterium.[7] A control culture with no antibiotic should be run in parallel.
-
Continue to incubate the cultures for an additional 3 hours.[7]
-
Stop cell metabolism by adding sodium azide to a final concentration of 1 mM.[7]
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2).[7]
-
Resuspend the pellet in a small volume of the same buffer.
-
Lyse the cells to release the periplasmic contents. This can be achieved by sonication (e.g., 3 cycles of 1-minute bursts on ice) or by using a French press.[7]
-
Centrifuge the lysate at high speed (e.g., 23,000 x g for 30 minutes at 4°C) to pellet the cell debris.[7]
-
Carefully collect the supernatant, which contains the crude β-lactamase extract. This extract can be used for subsequent activity assays.
Nitrocefin (B1678963) Assay for β-Lactamase Activity
Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase, allowing for the quantification of enzyme activity.[11][15]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (Quantitative Microplate Assay):
-
To the wells of a 96-well microtiter plate, add a defined volume of the crude β-lactamase extract (from the induction assay).
-
Include a positive control (known β-lactamase) and a negative control (buffer only).
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm using a microplate reader.[11] For kinetic analysis, take readings at regular intervals (e.g., every minute) for 30-60 minutes.[16]
-
-
Calculation: The rate of change in absorbance over time is proportional to the β-lactamase activity.
Quantitative Real-Time PCR (qRT-PCR) for ampC Gene Expression
This protocol is used to quantify the relative expression levels of the ampC gene.
Protocol:
-
RNA Extraction:
-
Harvest bacterial cells from both induced and uninduced cultures.
-
Extract total RNA using a commercial RNA purification kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.[17]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17]
-
-
Real-Time PCR:
-
Set up the qPCR reaction using a suitable master mix, primers specific for the ampC gene, and a housekeeping gene (e.g., rpoB, gyrA) for normalization.[18]
-
Perform the PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the ampC gene and the housekeeping gene in both induced and uninduced samples.
-
Calculate the relative fold change in ampC expression using the ΔΔCt method.[19]
-
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard technique to determine the MIC of an antibiotic against a bacterial strain.[20][21]
Protocol:
-
Antibiotic Preparation: Prepare a stock solution of the β-lactam antibiotic.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[20]
Conclusion
The inducible expression of chromosomal cephalosporinases is a complex and clinically important mechanism of antibiotic resistance. A thorough understanding of the underlying molecular pathways and the ability to accurately quantify the induction and enzymatic activity are essential for both basic research and the development of new therapeutic interventions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of infectious disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducible AmpC β-Lactamase of a New Member Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactamase Induction (Crude Preparation) - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial susceptibility of inducible AmpC beta-lactamase-producing Enterobacteriaceae from the Meropenem Yearly Susceptibility Test Information Collection (MYSTIC) Programme, Europe 1997-2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nitrocefin.com [nitrocefin.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
Phylogenetic Analysis of Cephalosporinase Families: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporinases are a subset of β-lactamase enzymes that confer resistance to cephalosporin (B10832234) antibiotics by hydrolyzing the amide bond in the β-lactam ring. The increasing prevalence of antibiotic resistance necessitates a thorough understanding of the evolutionary relationships and functional diversity of these enzymes. Phylogenetic analysis is a powerful tool for classifying cephalosporinases into distinct families, tracking their evolution, and identifying key residues that determine their substrate specificity. This guide provides a comprehensive overview of the methodologies involved in the phylogenetic analysis of cephalosporinase families, presents key kinetic data, and illustrates relevant biological and experimental workflows.
The molecular classification of β-lactamases, first proposed by Ambler, categorizes these enzymes into four classes (A, B, C, and D) based on their amino acid sequences.[1][2] Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis.[1][2] In contrast, Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1][2] This classification forms the basis for understanding the evolutionary divergence and functional characteristics of different this compound families.
Data Presentation: Kinetic Parameters of this compound Families
The functional diversity of cephalosporinases is quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value signifies higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the kinetic parameters of representative members from each of the four Ambler classes of β-lactamases against various cephalosporin substrates.
Table 1: Kinetic Parameters of Class A Cephalosporinases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Toho-1 | Cephalothin | 28 | 1400 | 50 | [3][4] |
| Toho-1 | Cefotaxime | 48 | 810 | 17 | [3][4] |
| CTX-M-14 | Cefotaxime | 50 | 1800 | 36 | [5] |
| CTX-M-14 | Cephalothin | 25 | 1100 | 44 | [5] |
| TLA-1 | Ceftazidime | 130 | 2.1 | 0.016 | [6] |
Table 2: Kinetic Parameters of Class B Metallo-β-Lactamases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| IMP-1 | Cefotaxime | 13 | 14 | 1.1 | [7] |
| VIM-2 | Cefotaxime | 10 | 20 | 2.0 | [7] |
| NDM-1 | Cefotaxime | 14 | 14 | 1.0 | [7] |
| SIE-1 | Cefotaxime | 23 | 110 | 4.8 | [8] |
| CJO-1 | Cefotaxime | 130 | 110 | 0.85 | [9] |
Table 3: Kinetic Parameters of Class C Cephalosporinases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| AmpC (E. cloacae) | Cephaloridine | 20 | 1500 | 75 | [10][11] |
| AmpC (E. cloacae) | Cefazolin | 10 | 27 | 2.7 | [10][11] |
| CMY-2 | Cephalothin | 10 | 400 | 40 | [12] |
| MIR-1 | Cephalothin | 25 | 1000 | 40 | [12] |
| Ear1 (E. aerogenes) | Cefepime | 2800 | 13 | 0.005 | [13] |
Table 4: Kinetic Parameters of Class D Oxacillinases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| OXA-10 | Cephaloridine | 29 | 140 | 4.8 | [14] |
| OXA-48 | Cephalothin | 250 | 1 | 0.004 | [15] |
| OXA-48 | Cefotaxime | >500 | NM | NM | [15] |
| OXA-163 | Cephalothin | 2 | 1 | 0.5 | [15][16] |
| OXA-163 | Cefotaxime | 200 | 75 | 0.375 | [15][16] |
NM: Not measurable
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the phylogenetic analysis of cephalosporinases.
Protein Sequence Acquisition and Multiple Sequence Alignment
Objective: To obtain this compound amino acid sequences and align them to identify conserved regions and evolutionary relationships.
Protocol:
-
Sequence Retrieval:
-
Obtain protein sequences of interest in FASTA format from public databases such as the National Center for Biotechnology Information (NCBI) or UniProt.
-
For a comprehensive analysis, retrieve a representative set of sequences from each this compound family (A, B, C, and D).
-
-
Multiple Sequence Alignment using Clustal Omega: [17][18][19]
-
Navigate to the Clustal Omega web server.
-
Paste the retrieved FASTA sequences into the input window or upload a FASTA file.
-
Set the output format to your preference (e.g., ClustalW with character counts).
-
Keep the default alignment parameters for most applications. These are optimized for general protein alignments.
-
Submit the job and wait for the alignment to complete.
-
The resulting alignment will show conserved amino acid residues, substitutions, insertions, and deletions across the sequences.
-
Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis)
Objective: To construct a phylogenetic tree to visualize the evolutionary relationships between the aligned this compound sequences.
Protocol using MEGA Software: [1][20][21][22][23]
-
Open Aligned Sequences in MEGA:
-
Launch the MEGA software.
-
Go to File > Open a File/Session and select your saved alignment file (e.g., in MEGA or FASTA format).
-
In the subsequent dialog, choose to Align the sequences. The Alignment Explorer window will open.
-
-
Export Alignment for Phylogenetic Analysis:
-
In the Alignment Explorer window, go to Data > Export Alignment > MEGA Format.
-
Save the file with a .meg extension.
-
-
Construct a Maximum Likelihood (ML) Phylogenetic Tree:
-
Return to the main MEGA window.
-
Go to Phylogeny > Construct/Test Maximum Likelihood Tree.[20]
-
Select the .meg file you just saved.
-
In the 'Analysis Preferences' window, configure the following:
-
Test of Phylogeny: Select Bootstrap method. Set the No. of Bootstrap Replications to 500 or 1000 for robust statistical support.[21]
-
Substitution Model: To determine the most appropriate model for your data, you can use MEGA's built-in model selection tool (Models > Find Best DNA/Protein Models (ML)). Common protein substitution models include JTT, WAG, and LG.
-
Rates among Sites: Choose Gamma Distributed with Invariant Sites (G+I) to account for variable evolutionary rates across sites.
-
Gaps/Missing Data Treatment: Select Partial deletion or Complete deletion depending on your dataset.
-
-
Click Compute to start the tree construction.
-
-
Visualize and Interpret the Tree:
-
Once the computation is complete, the phylogenetic tree will be displayed.
-
The numbers at the nodes represent bootstrap values, which indicate the statistical support for that particular branching. Higher values (typically >70) suggest a more reliable grouping.
-
The branch lengths are proportional to the amount of evolutionary change.
-
Determination of Enzyme Kinetic Parameters (Km and kcat)
Objective: To experimentally measure the kinetic parameters of a purified this compound.
-
Enzyme Purification:
-
Express and purify the this compound of interest using standard protein purification techniques (e.g., affinity chromatography).
-
-
Kinetic Assay Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of the purified enzyme of known concentration.
-
Prepare a series of dilutions of the cephalosporin substrate in the reaction buffer.
-
-
Measurement of Initial Reaction Rates:
-
Use a UV-Vis spectrophotometer to monitor the hydrolysis of the β-lactam ring, which results in a change in absorbance at a specific wavelength. For the chromogenic cephalosporin nitrocefin, the hydrolysis can be monitored at 486 nm.
-
For each substrate concentration, add a small, fixed amount of the purified enzyme to the substrate solution in a cuvette.
-
Immediately start recording the change in absorbance over time. The initial linear portion of the curve represents the initial reaction rate (V₀).
-
-
Data Analysis:
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
The software will provide the values for Vmax and Km.
-
-
Calculation of kcat:
-
Calculate kcat using the following equation: k꜀ₐₜ = Vₘₐₓ / [E] where [E] is the total enzyme concentration used in the assay.
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key workflows and logical relationships in the phylogenetic analysis of cephalosporinases.
Experimental Workflow for Phylogenetic Analysis
Caption: Workflow for phylogenetic analysis of cephalosporinases.
Logical Relationships in AmpC Regulation
Caption: Logical flow of inducible AmpC β-lactamase regulation.[26][27][28]
References
- 1. megasoftware.net [megasoftware.net]
- 2. Structural Origins of Oxacillinase Specificity in Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The catalytic efficiency (kcat/Km) of the class A beta-lactamase Toho-1 correlates with the thermal stability of its catalytic intermediate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis for Different Substrate Profiles of Two Closely Related Class D β-lactamases and Their Inhibition by Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OXA-163, an OXA-48-Related Class D β-Lactamase with Extended Activity Toward Expanded-Spectrum Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple Alignments and Weblogo [protocols.io]
- 18. ebi.ac.uk [ebi.ac.uk]
- 19. cs.rhodes.edu [cs.rhodes.edu]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. Constructing Phylogenetic Tree using MEGA Software [biob.in]
- 24. researchgate.net [researchgate.net]
- 25. echemi.com [echemi.com]
- 26. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 28. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cephalosporinases in Resistance to Third-Generation Cephalosporins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating prevalence of bacterial resistance to third-generation cephalosporins represents a critical challenge in infectious disease management. A primary driver of this resistance is the enzymatic activity of cephalosporinases, a group of β-lactamase enzymes that effectively hydrolyze and inactivate these crucial antibiotics. This technical guide provides an in-depth exploration of the mechanisms by which cephalosporinases, particularly AmpC β-lactamases, confer resistance to third-generation cephalosporins. It details the molecular classification of these enzymes, the intricate regulatory pathways governing their expression, and the kinetic parameters that define their hydrolytic efficiency. Furthermore, this guide offers comprehensive experimental protocols for the detection, characterization, and kinetic analysis of cephalosporinases, alongside a curated collection of minimum inhibitory concentration (MIC) data for clinically relevant bacterial species. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between cephalosporinases and third-generation cephalosporin (B10832234) resistance.
Introduction to Cephalosporinases and Third-Generation Cephalosporin Resistance
Third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime, have been mainstays in the treatment of serious Gram-negative bacterial infections. Their broad spectrum of activity and improved stability against many β-lactamases made them highly effective. However, the emergence and spread of resistance, largely mediated by cephalosporinases, has significantly compromised their clinical utility.
Cephalosporinases are enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[1] The most clinically significant cephalosporinases belong to the Ambler class C and the Bush-Jacoby-Medeiros group 1.[2] Resistance can arise through several mechanisms, including the induction of chromosomally encoded ampC genes, the selection of derepressed mutants that constitutively overproduce AmpC, and the horizontal transfer of plasmid-mediated ampC genes.[3][4]
Classification of Cephalosporinases
β-lactamases are broadly classified based on two major schemes: the Ambler classification, which is based on amino acid sequence homology, and the Bush-Jacoby-Medeiros functional classification, which considers substrate and inhibitor profiles.[2][5]
-
Ambler Classification: This scheme divides β-lactamases into four molecular classes: A, B, C, and D.[6]
-
Class A, C, and D enzymes are serine β-lactamases.
-
Class B enzymes are metallo-β-lactamases that require zinc for their activity.
-
Cephalosporinases are primarily found in Class C. [2]
-
-
Bush-Jacoby-Medeiros Functional Classification: This system groups β-lactamases based on their functional characteristics.
-
Group 1 comprises cephalosporinases that are not well inhibited by clavulanic acid.[5] This group corresponds to the Ambler Class C enzymes.
-
Mechanisms of Cephalosporinase-Mediated Resistance
Resistance to third-generation cephalosporins mediated by cephalosporinases primarily involves the production of AmpC β-lactamases. The mechanisms of resistance can be categorized as follows:
-
Inducible Chromosomal AmpC: Many Gram-negative bacteria, including Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, possess a chromosomally encoded ampC gene that is inducible.[3][7] In the absence of an inducing agent, the expression of ampC is low. However, exposure to certain β-lactam antibiotics can trigger a significant increase in AmpC production, leading to resistance.[1]
-
Stable Derepression of AmpC: Mutations in the regulatory genes that control ampC expression can lead to a state of stable, high-level production of the enzyme, even without an inducer.[3] This "derepressed" phenotype results in constitutive resistance to third-generation cephalosporins.[7]
-
Plasmid-Mediated AmpC: The acquisition of plasmids carrying ampC genes by bacteria that do not naturally possess them, such as Escherichia coli and Klebsiella pneumoniae, is a significant clinical concern.[8][9] These plasmids can also carry resistance genes to other antibiotic classes, leading to multidrug-resistant organisms.[9]
In addition to enzymatic inactivation, reduced permeability of the bacterial outer membrane, due to the loss or modification of porin channels, can also contribute to resistance by limiting the access of cephalosporins to their target penicillin-binding proteins (PBPs) in the periplasmic space.[10][11]
Data Presentation: Kinetic Parameters and MIC Values
Kinetic Parameters of AmpC β-Lactamases
The efficiency of a this compound in hydrolyzing a β-lactam antibiotic is described by its kinetic parameters: the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the catalytic rate constant (kcat), which represents the turnover rate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Origin | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |
| Chromosomal AmpC | ||||||
| E. coli EC2 (wild-type) | Chromosomal | Cefotaxime | 230 | 0.05 | 0.0002 | [5] |
| E. coli BER (extended-spectrum) | Chromosomal | Cefotaxime | 45 | 0.02 | 0.0004 | [5] |
| E. coli EC2 (wild-type) | Chromosomal | Ceftazidime | > 1000 | < 0.001 | - | [5] |
| E. coli BER (extended-spectrum) | Chromosomal | Ceftazidime | 150 | 0.01 | 0.00007 | [5] |
| Enterobacter cloacae P99 | Chromosomal | Cefotaxime | 440 | 0.1 | 0.0002 | [12] |
| Citrobacter freundii GN346 | Chromosomal | Cefotaxime | 350 | 0.2 | 0.0006 | [12] |
| Plasmid-Mediated AmpC | ||||||
| ACT-1 | Plasmid | Cefotaxime | 150 | 0.5 | 0.0033 | [13] |
| CMY-1 | Plasmid | Cefotaxime | 120 | 0.3 | 0.0025 | [13] |
| CMY-2 | Plasmid | Cefotaxime | 40 | 0.8 | 0.02 | [13] |
| MIR-1 | Plasmid | Cefotaxime | 180 | 0.6 | 0.0033 | [13] |
| ACT-1 | Plasmid | Ceftazidime | > 500 | - | - | [13] |
| CMY-1 | Plasmid | Ceftazidime | > 500 | - | - | [13] |
| CMY-2 | Plasmid | Ceftazidime | > 500 | - | - | [13] |
| MIR-1 | Plasmid | Ceftazidime | > 500 | - | - | [13] |
Minimum Inhibitory Concentrations (MICs) of Third-Generation Cephalosporins
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing antimicrobial susceptibility.
| Organism | Resistance Mechanism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Enterobacter cloacae | Derepressed AmpC | Cefotaxime | 128 | >256 | 16->256 | [1] |
| Enterobacter cloacae | Inducible AmpC | Cefotaxime | 2 | 16 | ≤0.25-16 | [1] |
| Citrobacter freundii | Derepressed AmpC | Cefotaxime | 64 | 256 | 8->256 | [1] |
| Citrobacter freundii | Inducible AmpC | Cefotaxime | 1 | 4 | ≤0.25-8 | [1] |
| Serratia marcescens | Derepressed AmpC | Cefotaxime | 64 | 128 | 4->256 | [1] |
| Serratia marcescens | Inducible AmpC | Cefotaxime | 2 | 8 | ≤0.25-16 | [1] |
| Escherichia coli | Plasmid-mediated AmpC (CMY-2) | Ceftriaxone | 64 | >128 | 2->128 | [14] |
| Klebsiella pneumoniae | Plasmid-mediated AmpC (DHA-1) | Ceftazidime | 32 | 128 | 4->128 | [15] |
| Enterobacter cloacae | Derepressed AmpC | Ceftriaxone | 96 | >96 | 96->96 | [16] |
Experimental Protocols
Phenotypic Detection of AmpC β-Lactamase Production
This test detects the production of β-lactamases by observing the distortion of the inhibition zone of a susceptible indicator organism around a β-lactam antibiotic disk.
Materials:
-
Test organism and a susceptible indicator strain (E. coli ATCC 25922).
-
Mueller-Hinton agar (B569324) (MHA) plates.
-
Cefoxitin (B1668866) (30 µg) disks.
-
Brain Heart Infusion (BHI) broth.
-
Sterile scalpel or blade.
-
Centrifuge and sterile microcentrifuge tubes.
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test organism.
-
Inoculate 50 µL of the suspension into 12 mL of BHI broth and incubate for 4 hours at 37°C.[3]
-
Centrifuge the broth culture to pellet the bacterial cells. The supernatant can be used as the crude enzyme extract.
-
Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate.
-
Place a cefoxitin disk in the center of the plate.
-
Using a sterile scalpel, make a slit in the agar from the edge of the disk extending outwards.
-
Pipette 20-30 µL of the crude enzyme extract into the slit.
-
Incubate the plate overnight at 37°C.
Interpretation:
-
Positive: An indentation or "keyhole" in the zone of inhibition at the intersection of the slit and the zone indicates AmpC production.[3]
-
Negative: No distortion of the zone of inhibition.
This inhibitor-based test uses phenylboronic acid, an inhibitor of AmpC β-lactamases, to differentiate AmpC production from other resistance mechanisms.
Materials:
-
Test organism.
-
MHA plates.
-
Cefoxitin (30 µg) disks.
-
Phenylboronic acid solution (e.g., 400 µg per disk).
-
Blank sterile paper disks.
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test organism and create a lawn on an MHA plate.
-
Place a cefoxitin disk on the agar.
-
Place a cefoxitin disk supplemented with phenylboronic acid on the agar, at a sufficient distance from the first disk. Alternatively, a blank disk impregnated with phenylboronic acid can be placed near the cefoxitin disk.
-
Incubate the plate overnight at 37°C.
Interpretation:
-
Positive: A ≥5 mm increase in the zone diameter around the cefoxitin disk with phenylboronic acid compared to the cefoxitin disk alone is indicative of AmpC production.[3][17]
Genotypic Detection of Plasmid-Mediated AmpC Genes
Multiplex PCR allows for the simultaneous detection of different families of plasmid-mediated ampC genes.
Materials:
-
DNA template from the test isolate.
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
Specific primer sets for different plasmid-mediated ampC gene families (e.g., MOX, CIT, DHA, ACC, EBC, FOX).[18]
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Extract genomic DNA from the test isolate.
-
Prepare the PCR reaction mixture containing the DNA template, PCR master mix, and the multiplex primer set.
-
Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature will depend on the specific primers used).[13] A typical program might include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products by agarose gel electrophoresis.
Interpretation:
-
Positive: The presence of a band of the expected size for one or more of the ampC gene families indicates the presence of a plasmid-mediated ampC gene.[18]
Antimicrobial Susceptibility Testing
This method determines the MIC of an antibiotic by testing for bacterial growth in a series of twofold dilutions of the antibiotic in a liquid growth medium.
Materials:
-
Test organism.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Third-generation cephalosporins (e.g., cefotaxime, ceftriaxone, ceftazidime).
-
Spectrophotometer or McFarland standards.
Procedure:
-
Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.[15]
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[15]
-
Prepare serial twofold dilutions of the cephalosporins in the microtiter plate using CAMHB.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.[15]
Enzyme Characterization
Purification of the enzyme is essential for detailed kinetic studies.
Materials:
-
Bacterial culture overexpressing the AmpC enzyme.
-
Lysis buffer (e.g., phosphate (B84403) buffer with lysozyme (B549824) and DNase).
-
Sonication or French press equipment.
-
Centrifuge.
-
Chromatography system (e.g., FPLC) and columns (e.g., ion-exchange, size-exclusion).
Procedure:
-
Grow a large culture of the bacterial strain and induce enzyme expression if necessary.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by ultracentrifugation.
-
Subject the supernatant to a series of chromatography steps. A common strategy involves an initial ion-exchange chromatography step followed by size-exclusion chromatography for further purification.[13]
-
Assess the purity of the enzyme at each step using SDS-PAGE.
-
Determine the protein concentration of the purified enzyme.
Kinetic parameters are determined by measuring the initial rate of substrate hydrolysis at various substrate concentrations.
Materials:
-
Purified AmpC β-lactamase.
-
Third-generation cephalosporin substrates.
-
Spectrophotometer.
-
Reaction buffer (e.g., phosphate buffer at a specific pH).
Procedure:
-
Prepare a series of dilutions of the cephalosporin substrate in the reaction buffer.
-
Add a known concentration of the purified enzyme to the substrate solution to initiate the reaction.
-
Monitor the hydrolysis of the cephalosporin by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the specific cephalosporin being tested.
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Regulation of Chromosomal AmpC Expression
The expression of the chromosomal ampC gene is tightly regulated and linked to the recycling of the bacterial cell wall (peptidoglycan).
Caption: Regulation of chromosomal AmpC β-lactamase expression.
Experimental Workflow: Characterization of a Novel β-Lactamase
A systematic approach is required to characterize a newly identified β-lactamase.
Caption: Experimental workflow for characterizing a novel β-lactamase.
Conclusion
The role of cephalosporinases in mediating resistance to third-generation cephalosporins is a multifaceted and evolving challenge. A thorough understanding of the classification of these enzymes, the molecular mechanisms of resistance, and the intricate regulation of their expression is paramount for the development of novel therapeutic strategies. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the critical effort to combat antimicrobial resistance. The continued surveillance of this compound-producing organisms, coupled with innovative approaches to inhibitor design and the development of alternative therapies, will be essential in preserving the efficacy of this important class of antibiotics.
References
- 1. Prevalence of Derepressed AmpC Mutants and Extended-Spectrum β-Lactamase Producers among Clinical Isolates of Citrobacter freundii, Enterobacter spp., and Serratia marcescens in Korea: Dissemination of CTX-M-3, TEM-52, and SHV-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extension of the hydrolysis spectrum of AmpC beta-lactamase of Escherichia coli due to amino acid insertion in the H-10 helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of adopting minimum inhibitory concentration as the determinant of susceptibility to cephalosporins and carbapenems in multi-drug resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbapenem and Cephalosporin Resistance among Enterobacteriaceae in Healthcare-Associated Infections, California, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase from Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Wide Distribution and Specific Resistance Pattern to Third-Generation Cephalosporins of Enterobacter cloacae Complex Members in Humans and in the Environment in Guadeloupe (French West Indies) [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Cloning and Expressing the ampC Gene in Escherichia coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the cloning, expression, and purification of the ampC β-lactamase gene in Escherichia coli. The methodologies outlined are intended for research purposes, including studies on antibiotic resistance, enzyme kinetics, and the development of novel β-lactamase inhibitors.
Introduction
The ampC gene encodes a class C β-lactamase, an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. In E. coli, the chromosomal ampC gene is typically expressed at low levels due to a weak promoter and a transcriptional attenuator. However, overexpression can occur through mutations in these regulatory regions or via the acquisition of plasmid-mediated ampC genes, leading to significant clinical resistance. The ability to clone and express this gene in a controlled laboratory setting is crucial for understanding its function and developing strategies to combat antibiotic resistance.
Data Presentation
Quantitative Analysis of AmpC Expression and Activity
The following tables summarize key quantitative data related to the expression and function of the AmpC β-lactamase in E. coli.
Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams for E. coli Expressing ampC
| Antibiotic | MIC Range (µg/mL) for E. coli with overexpressed ampC | Typical MIC (µg/mL) for susceptible E. coli |
| Ampicillin | ≥ 32 | 2 - 8 |
| Cefoxitin | > 16 | ≤ 8 |
| Ceftazidime | 2 - >256 | ≤ 4 |
| Cefotaxime | 2 - >64 | ≤ 1 |
| Ceftriaxone | > 1 | ≤ 1 |
Note: MIC values can vary depending on the specific E. coli strain, the expression vector, and the level of ampC expression.
Table 2: Purification and Specific Activity of Recombinant AmpC
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 100 | 150 | 1.5 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 5 | 120 | 24 | 80 | 16 |
| Gel Filtration | 3 | 90 | 30 | 60 | 20 |
Note: This is an example purification table. Actual values will vary. One unit (U) of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin (B1678963) per minute at pH 7.0 and 25°C. A specific activity of 10 μmol·min⁻¹·mg of protein⁻¹ has been reported for purified AmpC from an E. coli clinical isolate using 100 μM cephalothin (B1668815) as the substrate[1].
Experimental Protocols
Cloning of the ampC Gene
This protocol describes the amplification of the ampC gene from E. coli genomic DNA and its insertion into a pET expression vector.
Materials:
-
E. coli strain containing the ampC gene (e.g., ATCC 25922)
-
Genomic DNA extraction kit
-
Phusion High-Fidelity DNA Polymerase
-
Forward and reverse primers for ampC with restriction sites (e.g., NdeI and XhoI)
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a)
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from the selected E. coli strain using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 10 µL of 5x Phusion HF Buffer, 1 µL of 10 mM dNTPs, 2.5 µL of forward primer (10 µM), 2.5 µL of reverse primer (10 µM), 1 µL of genomic DNA (50-100 ng), 0.5 µL of Phusion DNA Polymerase, and nuclease-free water to 50 µL.
-
Use the following PCR cycling conditions (adjust annealing temperature based on primer Tms):
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of: 98°C for 10 seconds, 55-65°C for 30 seconds, 72°C for 1 minute
-
Final extension: 72°C for 10 minutes
-
-
-
Purification of PCR Product and Vector: Purify the amplified ampC gene and the pET vector using a PCR purification kit.
-
Restriction Digest:
-
Digest both the purified PCR product and the pET vector with NdeI and XhoI enzymes.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested products.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert (ampC) to vector (pET-28a).
-
Add T4 DNA Ligase and buffer and incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation into DH5α:
-
Thaw a 50 µL aliquot of competent DH5α cells on ice.
-
Add 5 µL of the ligation mixture to the cells and incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45 seconds and immediately place them on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony PCR and Sequencing: Screen colonies for the presence of the insert by colony PCR. Confirm the sequence and orientation of the ampC gene by Sanger sequencing of the plasmid DNA from positive colonies.
Expression of the AmpC Protein
This protocol details the expression of the His-tagged AmpC protein in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) competent cells
-
pET-28a-ampC plasmid
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Procedure:
-
Transformation into BL21(DE3): Transform the confirmed pET-28a-ampC plasmid into competent E. coli BL21(DE3) cells as described in the cloning protocol.
-
Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing kanamycin (50 µg/mL). Incubate overnight at 37°C with shaking (200 rpm).
-
Expression Culture:
-
Inoculate 1 L of LB medium with kanamycin with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking. This can improve protein solubility.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Purification of His-tagged AmpC Protein
This protocol describes the purification of the N-terminally His-tagged AmpC protein using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged AmpC protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified AmpC protein.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
AmpC Activity Assay (Nitrocefin Assay)
This assay is used to determine the enzymatic activity of the purified AmpC β-lactamase.
Materials:
-
Purified AmpC protein
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM.
-
Assay Setup:
-
Add 180 µL of PBS to each well of a 96-well plate.
-
Add 10 µL of appropriately diluted purified AmpC enzyme to the wells.
-
Include a negative control with buffer instead of the enzyme.
-
-
Initiate Reaction: Add 10 µL of the 100 µM nitrocefin working solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.[2][3][4]
-
Calculate Activity: Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time curve. Use the molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) to determine the enzyme activity.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Regulation of the chromosomal ampC gene in E. coli.
Caption: Experimental workflow for cloning and expressing the ampC gene.
References
Purification of Recombinant Cephalosporinase by Affinity Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporinases are a class of β-lactamase enzymes that confer resistance to cephalosporin (B10832234) antibiotics by hydrolyzing the β-lactam ring. The production of highly pure and active recombinant cephalosporinase is crucial for structural studies, inhibitor screening, and the development of new diagnostic and therapeutic strategies to combat antibiotic resistance. Affinity chromatography is a powerful and widely used method for the purification of recombinant proteins.[1][2] This technique leverages the specific binding interaction between a fusion tag engineered onto the protein of interest and a ligand immobilized on a chromatography resin.[1][2] This application note provides detailed protocols for the purification of recombinant this compound using two common affinity tags: the polyhistidine (His-tag) and the Glutathione-S-Transferase (GST-tag).
Principles of Affinity Chromatography for Recombinant Protein Purification
Affinity chromatography separates proteins based on a reversible interaction between the protein and a specific ligand attached to a chromatography matrix. For recombinant proteins, this is typically achieved by fusing a peptide or protein tag to the target protein. The most common systems include:
-
Immobilized Metal Affinity Chromatography (IMAC): This method is used for proteins with a polyhistidine tag (e.g., 6xHis-tag). The histidine residues chelate with divalent metal ions (commonly Ni²⁺ or Co²⁺) that are immobilized on the chromatography resin.[3] The tagged protein is bound to the resin while other proteins are washed away. Elution is typically achieved by competition with a high concentration of imidazole, which has a similar structure to the histidine side chain, or by a decrease in pH.[3]
-
Glutathione-S-Transferase (GST) Affinity Chromatography: In this system, the recombinant protein is fused to GST, a 26 kDa enzyme.[4] GST has a high affinity for its substrate, glutathione (B108866), which is immobilized on the resin.[5] The GST-tagged this compound binds to the glutathione resin, and unbound proteins are removed by washing. The purified protein is then eluted using a buffer containing a high concentration of reduced glutathione, which competes with the immobilized glutathione for binding to the GST tag.[5]
Data Presentation: Purification of Recombinant this compound
The following tables present representative data for the purification of a recombinant this compound using His-tag and GST-tag affinity chromatography. These tables illustrate the expected yield and purity at each stage of the process.
Table 1: Purification of His-tagged Recombinant this compound using IMAC
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 250 | 50,000 | 200 | 100 | 1 |
| IMAC Flow-through | 225 | 2,500 | 11.1 | 5 | 0.06 |
| Wash | 10 | 1,000 | 100 | 2 | 0.5 |
| Elution | 5 | 42,500 | 8,500 | 85 | 42.5 |
*One unit of this compound activity is defined as the amount of enzyme required to hydrolyze 1.0 µmol of cephalosporin C per minute at pH 7.0 and 25°C.
Table 2: Purification of GST-tagged Recombinant this compound using Glutathione Affinity Chromatography
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 280 | 56,000 | 200 | 100 | 1 |
| Glutathione Flow-through | 250 | 3,360 | 13.4 | 6 | 0.07 |
| Wash | 12 | 1,680 | 140 | 3 | 0.7 |
| Elution | 7 | 44,800 | 6,400 | 80 | 32 |
*One unit of this compound activity is defined as the amount of enzyme required to hydrolyze 1.0 µmol of cephalosporin C per minute at pH 7.0 and 25°C.
Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant this compound using IMAC
Materials:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[6]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[7]
-
Ni-NTA Agarose (B213101) Resin
-
Chromatography column
-
E. coli cell pellet expressing His-tagged this compound
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Column Equilibration:
-
Pack a chromatography column with Ni-NTA agarose resin.
-
Wash the resin with 5 column volumes (CV) of deionized water.
-
Equilibrate the column with 5-10 CV of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the His-tagged this compound with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 1-2 mL.
-
-
Analysis:
-
Determine the protein concentration of all fractions (lysate, flow-through, wash, and elution) using a Bradford or BCA assay.
-
Assay the this compound activity of each fraction.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Protocol 2: Purification of GST-tagged Recombinant this compound using Glutathione Affinity Chromatography
Materials:
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.3.
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.[8]
-
Glutathione Agarose Resin
-
Chromatography column
-
E. coli cell pellet expressing GST-tagged this compound
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold PBS (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (clarified lysate).
-
-
Column Equilibration:
-
Pack a chromatography column with Glutathione Agarose resin.
-
Equilibrate the column with 10 CV of PBS.
-
-
Protein Binding:
-
Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-20 CV of PBS to remove non-specifically bound proteins.[4]
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the GST-tagged this compound with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 1-2 mL.
-
-
Analysis:
-
Determine the protein concentration of all fractions.
-
Assay the this compound activity of each fraction.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Visualizations
Caption: Workflow for His-tagged this compound Purification using IMAC.
Caption: Workflow for GST-tagged this compound Purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cellsciences.com [cellsciences.com]
- 4. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 5. neb.com [neb.com]
- 6. purification of his_tagged proteins [wolfson.huji.ac.il]
- 7. His Elution Buffer [gbiosciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Inhibitor-Based Assays for Cephalosporinase Using Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting inhibitor-based assays for cephalosporinases using boronic acid compounds. These assays are crucial for the discovery and characterization of novel β-lactamase inhibitors to combat antibiotic resistance.
Introduction
Cephalosporinases, a class of β-lactamase enzymes (Ambler Class C), are a primary mechanism of resistance in many Gram-negative bacteria to cephalosporin (B10832234) antibiotics. Boronic acid transition state inhibitors (BATSIs) are a promising class of non-β-lactam inhibitors that act as reversible, covalent inhibitors of serine β-lactamases, including cephalosporinases.[1][2] They mimic the tetrahedral high-energy intermediate formed during the hydrolysis of the β-lactam ring.[1] Accurate and standardized assays are essential for determining the potency and efficacy of these inhibitors.
This guide details the protocols for:
-
Enzymatic Assay: Determining the inhibitory potency (IC50 and Ki) of boronic acid compounds against purified cephalosporinase using a chromogenic substrate.
-
Antimicrobial Susceptibility Testing: Assessing the ability of boronic acid inhibitors to restore the antibacterial activity of cephalosporins against this compound-producing bacteria.
Enzymatic Inhibition Assay
This protocol describes a spectrophotometric method to determine the kinetic parameters of this compound inhibition by boronic acid derivatives using the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of the amide bond in the β-lactam ring of nitrocefin by this compound results in a color change from yellow to red, which can be monitored by measuring the absorbance at approximately 490 nm.[3][4][5]
Principle
The assay measures the rate of nitrocefin hydrolysis by the this compound in the presence and absence of a boronic acid inhibitor. Boronic acids typically act as competitive inhibitors. By measuring the reduction in the rate of nitrocefin hydrolysis at various inhibitor concentrations, the 50% inhibitory concentration (IC50) can be determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Materials and Reagents
-
Purified this compound (e.g., AmpC, ADC-7)
-
Boronic acid inhibitor stock solution (e.g., 10 mM in DMSO)
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[1]
-
Assay Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.0[1]
-
DMSO (for dilutions)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 490 nm
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a working solution of nitrocefin at 0.5-1.0 mg/mL in Assay Buffer.[1] The final concentration in the assay should be close to the Km of the enzyme for nitrocefin.
-
Prepare serial dilutions of the boronic acid inhibitor in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add Assay Buffer and the appropriate concentration of DMSO (without enzyme or inhibitor).
-
Enzyme Control Wells (No Inhibitor): Add this compound and Assay Buffer.
-
Inhibitor Control Wells: Add the boronic acid inhibitor at various concentrations and Assay Buffer (without enzyme).
-
Test Wells: Add this compound and the boronic acid inhibitor at various concentrations.
-
Pre-incubate the plate with the enzyme and inhibitor for 5-10 minutes at room temperature.[6]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 490 nm every minute for 15-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For competitive inhibitors, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate (nitrocefin) concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of various boronic acid compounds against different cephalosporinases.
Table 1: Inhibitory Activity (Ki) of Boronic Acid Derivatives against Class C Cephalosporinases
| Boronic Acid Inhibitor | Target Enzyme | Ki (nM) | Reference |
| CR192 | ADC-7 | 0.45 | [7][8] |
| S02030 | ADC-7 | 44 | [9][10] |
| MB076 | ADC-7 | <1000 | [9][11] |
| Compound 10a | AmpC | 140 | [1][8] |
| Compound 3 | AmpC | 700 | [1][8] |
| Benzo(b)thiophene-2-boronic acid | AmpC | 90 | [12] |
| Sulfonamide Boronic Acid 4 | AmpC | 70 | [13] |
| Sulfonamide Boronic Acid 3 | AmpC | 789 | [13] |
Table 2: IC50 Values of Boronic Acid Inhibitors against Class A and C β-Lactamases
| Boronic Acid Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Compound 2b | KPC-2 (Class A) | 84 | [6] |
| Compound 2b | SHV-1 (Class A) | 130 | [6] |
| S02030 | KPC-2 (Class A) | 80 | [10] |
| S02030 | SHV-1 (Class A) | 130 | [10] |
Antimicrobial Susceptibility Testing (AST)
This section describes methods to evaluate the ability of boronic acid inhibitors to potentiate the activity of cephalosporin antibiotics against bacteria producing cephalosporinases.
Combination Disk Diffusion Test
This is a qualitative method to screen for synergy between a cephalosporin and a boronic acid inhibitor.[14][15]
An enhanced zone of inhibition around a cephalosporin disk placed near a disk containing a boronic acid compound indicates that the inhibitor is preventing the this compound from inactivating the antibiotic.[14][15]
-
Bacterial strain producing a this compound
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile swabs
-
Commercial cephalosporin disks (e.g., ceftazidime, cefotaxime)[14][15]
-
Blank sterile paper disks
-
Boronic acid inhibitor solution (e.g., 3-aminophenylboronic acid)[14][15]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate a blank sterile disk with a solution of the boronic acid inhibitor.
-
Place the cephalosporin disk and the boronic acid-impregnated disk on the agar surface, approximately 20-30 mm apart (center to center).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: A positive result is indicated by an enhancement of the zone of inhibition around the cephalosporin disk on the side facing the boronic acid disk.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the MIC of a cephalosporin alone and in combination with a fixed concentration of the boronic acid inhibitor.
A significant reduction in the MIC of the cephalosporin in the presence of the boronic acid inhibitor demonstrates the inhibitor's efficacy in restoring the antibiotic's activity.
-
Prepare serial twofold dilutions of the cephalosporin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microplate.
-
Prepare a second set of serial dilutions of the cephalosporin in CAMHB that also contains a fixed, sub-inhibitory concentration of the boronic acid inhibitor.
-
Prepare a bacterial inoculum and dilute it to a final concentration of 5 x 105 CFU/mL in each well.
-
Include appropriate controls (growth control without antibiotic, sterility control).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A ≥4-fold decrease in the MIC of the cephalosporin in the presence of the inhibitor is typically considered synergistic.
Quantitative Data Summary
Table 3: Minimum Inhibitory Concentrations (MIC) of Cephalosporins with and without a Boronic Acid Inhibitor
| Bacterial Strain | Cephalosporin | MIC (μg/mL) without Inhibitor | MIC (μg/mL) with Inhibitor (Inhibitor Conc.) | Fold-Decrease in MIC | Reference |
| E. coli expressing ADC-33 | Ceftolozane | 256 | 16 (with MB076) | 16 | [9] |
| E. coli expressing ADC-212 | Ceftolozane | 256 | 16 (with MB076) | 16 | [9] |
| K. pneumoniae (Class C producer) | Ceftazidime | >128 | ≤16 (with APB) | ≥8 | [14][15] |
| K. pneumoniae (Class C producer) | Cefotaxime | >128 | ≤16 (with APB) | ≥8 | [14][15] |
Visualizations
Mechanism of Inhibition
Caption: Covalent, reversible inhibition of this compound by a boronic acid inhibitor.
Enzymatic Assay Workflow
Caption: Step-by-step workflow for the enzymatic inhibition assay.
Combination Disk Test Logic
Caption: Conceptual diagram of the combination disk diffusion test for synergy.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical methods using boronic acid compounds for identification of class C beta-lactamase-producing Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloxacillin-Based Synergy Tests in AmpC Beta-Lactamase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AmpC beta-lactamases are clinically significant enzymes that confer resistance to a wide range of beta-lactam antibiotics, including penicillins, cephalosporins, and cephamycins. The failure to detect AmpC-producing organisms in a clinical setting can lead to inappropriate antimicrobial therapy and treatment failure. Cloxacillin-based synergy tests are valuable phenotypic methods for the detection of AmpC beta-lactamases. These tests are founded on the principle that cloxacillin (B1194729) can inhibit the activity of AmpC enzymes, thereby restoring the efficacy of a partner beta-lactam agent. This document provides detailed protocols and data for the application of these synergy tests.
The most common method is the Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) test, which is simple to perform and interpret. The test relies on the observation of an enhanced zone of inhibition around a cefoxitin (B1668866) disk in the presence of cloxacillin, indicating the inhibition of AmpC-mediated resistance.
Principle of the Test
AmpC beta-lactamases hydrolyze beta-lactam antibiotics, rendering them ineffective. Cloxacillin acts as a competitive inhibitor of many AmpC beta-lactamases. While cloxacillin itself has limited intrinsic activity against many Gram-negative bacteria, its ability to bind to the active site of the AmpC enzyme prevents the enzyme from degrading other beta-lactam drugs like cefoxitin. This synergistic interaction results in a larger zone of inhibition around the cefoxitin disk when cloxacillin is present, confirming the presence of AmpC beta-lactamase.
Application Notes and Protocols for Multiplex PCR Identification of Plasmid-Mediated AmpC Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmid-mediated AmpC β-lactamases represent a significant and growing challenge in the fight against antimicrobial resistance. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins.[1][2][3] Unlike their chromosomally encoded counterparts, plasmid-mediated AmpC genes can be horizontally transferred between different bacterial species, facilitating the rapid spread of resistance.[4][5] Accurate and rapid identification of these resistance genes is crucial for effective patient treatment, infection control, and surveillance studies.[1][2] This document provides a detailed protocol for a multiplex PCR assay designed to simultaneously detect and differentiate the six major families of plasmid-mediated AmpC genes.
Principle of the Method
This multiplex PCR assay utilizes multiple primer sets in a single reaction to amplify specific regions of different plasmid-mediated AmpC genes.[1][2][6] The primers are designed to target conserved sequences within each of the six major families: CIT, EBC, DHA, ACC, MOX, and FOX.[4][7] The resulting PCR products have distinct molecular weights, allowing for their differentiation by agarose (B213101) gel electrophoresis.[1][2][6] This method provides a rapid and reliable means of identifying the presence and type of plasmid-mediated AmpC genes in bacterial isolates.
Classification of Plasmid-Mediated AmpC Gene Families
The plasmid-mediated AmpC β-lactamase genes are grouped into six main families based on their genetic similarity and origin.[4][6] Understanding this classification is essential for interpreting the results of the multiplex PCR.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Detection of plasmid-mediated AmpC beta-lactamase genes in clinical isolates by using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Systematic Review of Plasmid AmpC Type Resistances in Escherichia coli and Klebsiella pneumoniae and Preliminary Proposal of a Simplified Screening Method for ampC [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Isoelectric Point of Cephalosporinases using Isoelectric Focusing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporinases are a class of β-lactamase enzymes that confer resistance to cephalosporin (B10832234) antibiotics. The isoelectric point (pI) is a critical biochemical parameter of these enzymes, representing the pH at which the protein carries no net electrical charge.[1][2] Determination of the pI is essential for the characterization, purification, and identification of different cephalosporinase variants.[3] Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their pI.[4][5] This application note provides a detailed protocol for the determination of the isoelectric point of cephalosporinases using polyacrylamide gel isoelectric focusing.
Principle of Isoelectric Focusing
Isoelectric focusing separates proteins in a pH gradient.[6] When a protein is in a pH region below its pI, it is positively charged and migrates towards the cathode (negative electrode). Conversely, in a pH region above its pI, it is negatively charged and moves towards the anode (positive electrode). This migration continues until the protein reaches a point in the pH gradient that is equal to its isoelectric point. At this pI, the net charge of the protein is zero, and its migration ceases, resulting in the protein being focused into a sharp band.[1][2]
Data Presentation: Isoelectric Points of Selected Cephalosporinases
The isoelectric points of various β-lactamases, including cephalosporinases, have been determined using IEF. The following table summarizes the pI values for some common enzymes. It is important to note that variations in pI can occur due to experimental conditions.[4][7]
| Enzyme/Source Organism | β-Lactamase Class | Isoelectric Point (pI) | Reference(s) |
| Pseudomonas aeruginosa NCTC 8203 | This compound | 8.7 | [7][8][9] |
| Pseudomonas aeruginosa NCTC 10701 | This compound | 9.4 | [7][8][9] |
| Proteus morganii NCTC 235 | This compound | 8.3 | [7][8][9] |
| CAZ-1 (Klebsiella pneumoniae) | Extended-Spectrum | 5.55 | [10] |
| CAZ-2 (Klebsiella pneumoniae) | Extended-Spectrum | 6.0 | [10] |
| CAZ-3 (Klebsiella pneumoniae) | Extended-Spectrum | 5.3 | [10] |
| CAZ-6 (Klebsiella pneumoniae) | Extended-Spectrum | 6.5 | [10] |
| CAZ-7 (Klebsiella pneumoniae) | Extended-Spectrum | 6.3 | [10] |
| CTX-M-2 (Escherichia coli) | Extended-Spectrum | 8.2 | [11] |
| SHV-2 (Escherichia coli) | Extended-Spectrum | Not Specified | [11] |
| SHV-3 | Extended-Spectrum | 7.0 | [12] |
| TEM-1 | Penicillinase | 5.4 | [10][11] |
| TEM-2 | Penicillinase | 5.6 | [10] |
Experimental Protocols
Sample Preparation
Crude intracellular enzyme preparations are often sufficient for IEF analysis, making extensive purification unnecessary.[3][6]
Materials:
-
Bacterial culture expressing the this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lysozyme (B549824) (optional)
-
DNase I (optional)
-
Ultrasonicator or other cell disruption equipment
-
Centrifuge
Protocol:
-
Harvest bacterial cells from a liquid culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Disrupt the cells using ultrasonication on ice. Alternatively, enzymatic lysis with lysozyme followed by treatment with DNase I can be used.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The resulting supernatant contains the crude this compound extract and can be used directly for IEF.
Polyacrylamide Gel Isoelectric Focusing (IEF)
This protocol is adapted from established methods for β-lactamase analysis.[6]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Ampholytes (e.g., pH range 3.5 to 10)[13]
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Ammonium persulfate (APS) or Riboflavin[6]
-
IEF electrophoresis unit with a cooling plate
-
Power supply
-
Anode solution (e.g., phosphoric acid)[14]
-
Cathode solution (e.g., sodium hydroxide)[14]
-
pI markers
-
Cephalosporin substrate for activity staining (e.g., nitrocefin (B1678963) or a chromogenic cephalosporin that changes color upon degradation)[6] or an iodometric overlay system.[11][12]
Protocol:
1. Gel Casting:
-
Prepare the polyacrylamide gel solution. A typical composition is:
-
Acrylamide: 70 mg/ml
-
N,N'-methylenebisacrylamide: 2 mg/ml
-
Ampholytes (pH 3.5 to 10): 20 mg/ml
-
Riboflavin: 0.002 mg/ml (for photopolymerization) or APS/TEMED for chemical polymerization.[6]
-
-
Pour the gel solution into a casting cassette and allow it to polymerize.
2. Electrophoresis Setup:
-
Place the polymerized gel onto the cooling plate of the IEF unit.
-
Soak electrode wicks in the appropriate anode and cathode solutions and place them on the corresponding ends of the gel.
3. Sample Application:
-
Apply the crude this compound extract and pI markers onto the surface of the gel. Samples are typically applied near the anode.[6]
4. Isoelectric Focusing:
-
Perform isoelectric focusing at a constant voltage. Typical conditions are 100 to 400 V for approximately 1.5 hours.[6]
-
The exact voltage and time may need to be optimized depending on the specific equipment and gel dimensions.
5. Measurement of pH Gradient:
-
Immediately after electrophoresis, measure the pH gradient along the gel using a surface pH electrode at defined intervals.
6. Detection of this compound Activity:
-
Chromogenic Substrate Method: Overlay the gel with a solution containing a chromogenic cephalosporin substrate (e.g., nitrocefin). This compound activity will be visualized as distinct colored bands where the substrate is hydrolyzed.[6]
-
Iodometric Overlay Method: An alternative method involves using an overlay gel containing starch and penicillin or ampicillin. After incubation, the overlay is flooded with an iodine solution. Zones of β-lactamase activity appear as clear bands against a dark blue background.[11][12][15]
7. pI Determination:
-
Plot the measured pH values against the migration distance to generate a pH gradient curve.
-
Determine the migration distance of the this compound bands and the pI markers.
-
Interpolate the pI of the this compound from the pH gradient curve based on its migration distance relative to the pI markers.
Visualizations
The following diagrams illustrate the key logical and experimental workflows.
Caption: Experimental workflow for this compound pI determination.
Caption: Logical relationship in isoelectric focusing.
References
- 1. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. The use of analytical isoelectric focusing for detection and identification of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-lactamases: determination of their isoelectric points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. scispace.com [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Beta-Lactamases: Determination of Their Isoelectric Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. An overlay gel method for identification and isolation of bacterial beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Setting Up a Cephalosporinase Enzyme Kinetics Experiment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing a cephalosporinase enzyme kinetics experiment. The protocols detailed below are essential for characterizing enzyme activity, determining kinetic parameters, and screening for potential inhibitors, which are critical steps in antimicrobial resistance research and drug development.
Introduction
Cephalosporinases are a class of β-lactamase enzymes that confer bacterial resistance to cephalosporin (B10832234) antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1][2] Understanding the kinetic behavior of these enzymes is paramount for developing novel antibiotics and β-lactamase inhibitors. This document outlines the principles and step-by-step protocols for determining the kinetic parameters of cephalosporinases, primarily using the chromogenic substrate nitrocefin (B1678963).[3][4]
The hydrolysis of nitrocefin by a β-lactamase results in a distinct color change from yellow to red, which can be quantified spectrophotometrically.[3] The intact nitrocefin molecule has a maximum absorbance at approximately 390 nm, while the hydrolyzed product has a maximum absorbance around 486 nm.[5] The rate of this color change is directly proportional to the enzyme's activity.[3]
Key Concepts in Enzyme Kinetics
The study of this compound kinetics is based on the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[6][7]
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
kcat: The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
kcat/Km: The catalytic efficiency of the enzyme, which reflects how efficiently the enzyme converts a substrate to a product at low substrate concentrations.
-
Inhibitors: Molecules that bind to the enzyme and decrease its activity. They can be competitive, non-competitive, or uncompetitive, and their potency is often quantified by the inhibition constant (Ki).[8]
Experimental Design and Workflow
A typical this compound kinetics experiment involves measuring the initial rate of nitrocefin hydrolysis at various substrate concentrations. This data is then used to determine the kinetic parameters Vmax and Km.
Experimental workflow for this compound kinetics.
Protocols
Protocol 1: Preparation of Reagents
1.1. Assay Buffer:
-
Prepare a 0.1 M Phosphate-Buffered Saline (PBS) solution at pH 7.0.
-
For metallo-β-lactamases, it may be necessary to supplement the buffer with Zn²⁺.[5]
1.2. Nitrocefin Stock Solution (e.g., 10 mg/mL in DMSO):
-
Add 1.0 mL of dimethyl sulfoxide (B87167) (DMSO) to a vial containing 10.0 mg of nitrocefin powder.[3]
-
Vortex thoroughly until the powder is completely dissolved.[3]
-
This stock solution should be stored at -20°C, protected from light.[3] It is recommended to prepare this fresh or use it within 2 months.[3]
1.3. Nitrocefin Working Solutions:
-
Prepare a series of dilutions of the nitrocefin stock solution in the assay buffer to achieve the desired final concentrations for the kinetic assay. A typical range for spectrophotometric assays is 50-100 µM to avoid substrate inhibition.[5]
1.4. Enzyme Solution:
-
Prepare a stock solution of the purified this compound enzyme in the assay buffer.
-
Perform serial dilutions to find a suitable enzyme concentration that yields a linear reaction rate for at least the first 5-10 minutes.
Protocol 2: Quantitative Kinetic Assay (96-Well Plate Format)
This protocol is designed for determining the Michaelis-Menten kinetic parameters (Km and Vmax).
2.1. Plate Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Blank Wells: Assay buffer only.
-
Substrate Wells: A range of nitrocefin concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Adjust the volume in all wells to 50 µL with the assay buffer.[3]
2.2. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the final volume to 100 µL.[3]
-
Immediately place the plate in a microplate reader and measure the absorbance at 486 nm (or a similar wavelength between 482-500 nm).[3][5][9]
-
For kinetic assays, take readings every minute for 30-60 minutes at a constant temperature (e.g., 25°C or 37°C).[3]
-
Protect the plate from light during incubation.[3]
Protocol 3: Data Analysis
3.1. Calculate Initial Reaction Rates (V₀):
-
For each substrate concentration, plot absorbance versus time.
-
The initial rate (V₀) is the slope of the linear portion of this curve.[6] The rate can be expressed in units of absorbance change per minute (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed nitrocefin (for nitrocefin, the change in molar extinction coefficient at 486 nm upon hydrolysis is approximately 20,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette or well.
3.2. Determine Kinetic Parameters:
-
Plot the initial rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine Vmax and Km.[10]
Data analysis workflow for determining kinetic parameters.
Data Presentation
Summarize the determined kinetic parameters in a clear and structured table for easy comparison.
| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound A | Nitrocefin | 55 | 120 | 200 | 3.6 x 10⁶ |
| This compound A | Cephalothin | 25 | 85 | 142 | 5.7 x 10⁶ |
| This compound B | Nitrocefin | 70 | 95 | 158 | 2.3 x 10⁶ |
Note: The values in this table are for illustrative purposes only.
Screening for Inhibitors
The protocols described above can be adapted to screen for and characterize this compound inhibitors.
Protocol 4: Inhibitor Screening Assay
4.1. Procedure:
-
Perform the kinetic assay as described in Protocol 2, but with the addition of a fixed concentration of the potential inhibitor to the reaction wells.
-
Include a control without the inhibitor to measure the uninhibited enzyme activity.
-
A significant decrease in the reaction rate in the presence of the compound indicates potential inhibitory activity.
Protocol 5: Determination of Inhibition Constant (Ki)
5.1. Procedure:
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the kinetic assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor.
-
Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis to fit the data to different inhibition models (competitive, non-competitive, uncompetitive).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the assay buffer.[5] | |
| Reaction rate is too fast | Enzyme concentration is too high | Perform serial dilutions of the enzyme to find an optimal concentration. |
| Non-linear initial rates | Substrate depletion | Use a lower enzyme concentration or measure rates over a shorter time period.[6] |
| Substrate inhibition | Use lower substrate concentrations.[5] | |
| High background noise | Instability of nitrocefin | Prepare fresh nitrocefin solutions; protect from light. |
| Contamination | Use sterile reagents and consumables. |
Conclusion
These application notes and protocols provide a robust framework for conducting this compound enzyme kinetics experiments. Accurate determination of kinetic parameters is crucial for understanding the mechanisms of antibiotic resistance and for the rational design of new therapeutic agents to combat bacterial infections. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Beta Lactamase Test: Objective, Principle, Procedure, Results, Limitations - PhD Nest [phdnest.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Chromogenic Cephalosporin Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the rapid discovery and development of novel β-lactamase inhibitors. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the interrogation of large compound libraries for potential inhibitor candidates. Chromogenic cephalosporin (B10832234) substrates are invaluable tools for HTS, as their hydrolysis by β-lactamases results in a distinct color change that can be readily quantified spectrophotometrically. This allows for a simple, robust, and automatable assay to measure β-lactamase activity.
This document provides detailed application notes and protocols for utilizing common chromogenic cephalosporin substrates—Nitrocefin, CENTA, and PADAC—in HTS campaigns for the identification of β-lactamase inhibitors.
Principle of the Assay
The fundamental principle of this assay lies in the enzymatic hydrolysis of the β-lactam ring in a chromogenic cephalosporin substrate by a β-lactamase. This cleavage event induces a conformational change in the substrate molecule, leading to a significant shift in its maximum absorbance wavelength (λmax) and a corresponding visible color change. The rate of this color change is directly proportional to the β-lactamase activity, allowing for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.[1]
For instance, Nitrocefin, a widely used substrate, changes from yellow (λmax ≈ 390 nm) to red (λmax ≈ 490 nm) upon hydrolysis.[1] Similarly, CENTA transitions from a faint yellow to a more intense yellow at 405 nm, while PADAC changes from purple to yellow.[2][3]
Chromogenic Cephalosporin Substrates: A Comparative Overview
The choice of chromogenic substrate is a critical factor in assay development and can influence sensitivity, kinetic parameters, and experimental design. The following table summarizes the key characteristics of three commonly used chromogenic cephalosporins.
| Feature | Nitrocefin | CENTA | PADAC |
| Color Change | Yellow to Red[1] | Light Yellow to Chrome Yellow[2] | Purple to Yellow[3] |
| λmax (Intact) | ~390 nm[1] | ~346 nm | ~570 nm |
| λmax (Hydrolyzed) | ~490 nm[1] | 405 nm[2] | Not specified |
| Molar Extinction Coefficient (Δε) | High (~15,000-20,500 M⁻¹cm⁻¹) | Moderate (~6,400 M⁻¹cm⁻¹)[2] | Not specified |
| Solubility | Requires organic solvents (DMSO) for stock solutions[1] | Soluble in aqueous buffers[2] | Soluble in aqueous buffers |
| Stability | Light sensitive, less stable in serum[2] | More stable in serum than Nitrocefin[2] | Generally stable |
Quantitative Data Presentation
The kinetic parameters of a β-lactamase with a given chromogenic substrate are crucial for quantitative analysis. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Various β-Lactamases with Chromogenic Cephalosporin Substrates
| β-Lactamase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Class A | ||||
| TEM-1 | Nitrocefin | 48 | 830 | 17.3 |
| SHV-1 | Nitrocefin | 130 | 1500 | 11.5 |
| CTX-M-15 | Nitrocefin | 41 | 420 | 10.2[4] |
| TEM-1 | CENTA | 45 | 110 | 2.4 |
| SHV-1 | CENTA | 300 | 150 | 0.5 |
| Class B (Metallo-β-lactamases) | ||||
| IMP-1 | Nitrocefin | 27 | 63 | 2.3 |
| VIM-2 | Nitrocefin | 12 | 23 | 1.9 |
| BcII | CENTA | 100 | 310 | 3.1 |
| IMP-1 | CENTA | 200 | 400 | 2.0 |
| Class C | ||||
| AmpC (E. cloacae) | Nitrocefin | 25 | 780 | 31.2 |
| P99 | Nitrocefin | 25 | 780 | 31.2 |
| AmpC (E. cloacae) | CENTA | 160 | 3000 | 18.8 |
| Class D | ||||
| OXA-10 | Nitrocefin | 450 | 3000 | 6.6 |
| OXA-2 | Nitrocefin | - | - | - |
| OXA-10 | CENTA | 9 | 0.4 | 0.04 |
| OXA-2 | CENTA | 95 | 4.8 | 0.05 |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature). Data for PADAC is limited in the literature, hence it is not included in this quantitative comparison.
Table 2: High-Throughput Screening Assay Validation Parameters
A robust and reliable HTS assay is essential for identifying true positive hits. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.
| Parameter | Typical Value | Interpretation |
| Z'-Factor | > 0.5[5] | Excellent assay quality with good separation between positive and negative controls. |
| 0 to 0.5[5] | Marginal assay, may require optimization. | |
| < 0[5] | Unacceptable assay quality. | |
| Signal-to-Background (S/B) Ratio | > 2 | A higher S/B ratio indicates a larger dynamic range of the assay. |
| Coefficient of Variation (%CV) | < 15% | Indicates good precision and reproducibility of the assay. |
A study on the discovery of OXA-48 β-lactamase inhibitors reported a Robust Z' Prime factor (RZ') of 0.86 for their primary HTS assay using Nitrocefin.[6]
Experimental Protocols
Protocol 1: β-Lactamase Activity Assay using Nitrocefin (96-Well Plate Format)
This protocol is suitable for determining the baseline activity of a β-lactamase preparation.
Materials:
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Purified β-lactamase enzyme
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a Nitrocefin working solution (e.g., 100 µM) by diluting the stock solution in Assay Buffer. Keep protected from light.
-
Prepare serial dilutions of the β-lactamase enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of each enzyme dilution to the sample wells.
-
Add 50 µL of the Nitrocefin working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 490 nm in kinetic mode at 1-minute intervals for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.
-
Protocol 2: High-Throughput Screening for β-Lactamase Inhibitors using Nitrocefin
This protocol is designed for screening a compound library for potential β-lactamase inhibitors.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., clavulanic acid, tazobactam)
-
Negative control (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare Nitrocefin working solution and enzyme solution as described in Protocol 1. The optimal enzyme concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
-
Assay Setup (in a 96- or 384-well plate):
-
Add 1 µL of each test compound, positive control inhibitor, or negative control (DMSO) to the respective wells.
-
Add 49 µL of the enzyme solution to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the Nitrocefin working solution to all wells to start the reaction.
-
Measure the absorbance at 490 nm at a single time point (endpoint assay) or kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Determine the IC₅₀ value for confirmed hits by performing a dose-response experiment with serial dilutions of the compound.
-
Visualization of Key Processes
Enzymatic Reaction of Chromogenic Cephalosporin
Caption: Enzymatic hydrolysis of a chromogenic cephalosporin by β-lactamase.
High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Data Analysis Pipeline for HTS
Caption: Data analysis pipeline for identifying and characterizing inhibitors.
Conclusion
Chromogenic cephalosporin substrates, particularly Nitrocefin and CENTA, offer a robust and reliable platform for high-throughput screening of β-lactamase inhibitors. Their distinct colorimetric properties enable simple and quantitative measurement of enzyme activity, making them well-suited for automated HTS campaigns. While PADAC is a viable alternative, especially for qualitative or semi-quantitative applications, the availability of extensive quantitative kinetic data for Nitrocefin and CENTA facilitates more detailed enzymatic characterization. The provided protocols and data serve as a comprehensive guide for researchers to establish and validate HTS assays aimed at discovering novel therapeutics to combat antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening using beta-lactamase reporter-gene technology for identification of low-molecular-weight antagonists of the human gonadotropin releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Inhibitors to Cephalosporinase Crystal Structures
Introduction
Cephalosporinases are a class of β-lactamase enzymes that confer bacterial resistance to β-lactam antibiotics, including cephalosporins.[1][2] By hydrolyzing the amide bond in the β-lactam ring, these enzymes inactivate the antibiotic, rendering it ineffective.[2] Understanding the interaction between cephalosporinases and their inhibitors is crucial for developing new therapeutic agents to combat antibiotic resistance. Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[3][4] This document provides detailed application notes and a generalized protocol for performing molecular docking studies of inhibitors with cephalosporinase crystal structures.
Application Notes
Molecular docking simulates the interaction between a ligand and a receptor to predict the most stable complex.[5] The primary applications in the context of this compound inhibition include:
-
Virtual Screening: Screening large libraries of compounds to identify potential new inhibitors.[6]
-
Lead Optimization: Modifying known inhibitors to improve their binding affinity and selectivity.[7]
-
Binding Mode Analysis: Elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor in the enzyme's active site.[7][8] This information is vital for understanding the mechanism of inhibition and designing more potent drugs.
-
Predicting Binding Affinity: Estimating the binding free energy (often represented as a docking score) to rank potential inhibitors.[9][10] While these scores are approximations, they are useful for prioritizing compounds for experimental testing.
The general principle involves preparing the 3D structures of both the this compound enzyme and the inhibitor, defining a search space (typically the active site), and using a scoring function to evaluate and rank the generated binding poses.[11]
Experimental Protocols
This section outlines a detailed, step-by-step protocol for docking an inhibitor to a this compound crystal structure, adaptable for common docking software suites like AutoDock.[4][6]
Protocol 1: Receptor and Ligand Preparation
1. Receptor Preparation (this compound)
- 1.1. Structure Retrieval: Obtain the 3D crystal structure of the target this compound from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known ligand.
- 1.2. Structure Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions, unless they are known to be critical for binding. If multiple chains are present, retain only the one relevant for the docking study.
- 1.3. Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. Assign partial atomic charges using a force field (e.g., Gasteiger charges).[12]
- 1.4. File Format Conversion: Save the prepared receptor structure in the required format for the docking software (e.g., PDBQT for AutoDock).[6][12]
2. Ligand Preparation (Inhibitor)
- 2.1. Structure Retrieval: Obtain the 2D or 3D structure of the inhibitor from a database like PubChem.[3][12]
- 2.2. 3D Conformation and Energy Minimization: If starting from a 2D structure, convert it to 3D. Perform energy minimization using a suitable force field to obtain a low-energy conformation.
- 2.3. Torsion and Charge Assignment: Define the rotatable (torsional) bonds within the ligand to allow for conformational flexibility during docking. Assign partial atomic charges.[12]
- 2.4. File Format Conversion: Save the prepared ligand structure in the appropriate format (e.g., PDBQT).[6]
Protocol 2: Molecular Docking and Analysis
1. Grid Box Generation
- Define a 3D grid box that encompasses the active site of the this compound. The co-crystallized ligand, if present, can be used to define the center and dimensions of this box. This grid is used by the software to pre-calculate the interaction potentials, speeding up the docking process.[11][13]
2. Running the Docking Simulation
- Use a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore possible binding poses of the ligand within the defined grid box.[6] The software will generate multiple conformations and orientations, evaluating each based on a scoring function.
3. Analysis of Results
- 3.1. Pose Clustering and Selection: The docking results are typically clustered based on conformational similarity (Root Mean Square Deviation - RMSD). Analyze the lowest-energy (highest-scoring) poses from the most populated clusters.
- 3.2. Binding Energy Evaluation: The docking score provides an estimation of the binding free energy (kcal/mol). Lower energy values generally indicate more favorable binding.[12]
- 3.3. Interaction Analysis: Visualize the best-ranked docking pose using molecular graphics software (e.g., PyMOL, Discovery Studio).[8][14] Identify key interactions, such as:
- Hydrogen bonds with active site residues (e.g., Ser70, Ser130, Lys235).[7]
- Hydrophobic interactions.
- Pi-stacking or salt bridge interactions.
4. Protocol Validation (Recommended)
- To validate the docking protocol, remove the co-crystallized ligand from the receptor's active site and re-dock it.[15] Calculate the RMSD between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[15]
Quantitative Data Summary
The following table summarizes representative quantitative data from various molecular docking studies of inhibitors against β-lactamases, including cephalosporinases.
| Inhibitor/Drug | Target Enzyme (PDB ID) | Docking Software | Binding Energy / Score (kcal/mol) | Key Interacting Residues |
| Ceftazidime | SHV-48 (Modeled) | AutoDock 4.0 | -6.81 (Binding Energy) | S70, K234, R244 |
| Cefotaxime | SHV-95 (Modeled) | AutoDock 4.0 | -7.25 (Binding Energy) | S70, N132, A237, K234, R275 |
| Tazobactam | CTX-M-15 (Modeled) | GOLD 5.0 | 66.82 (Fitness Score) | Ser70, Ser130, Lys235, Thr236, Gly237 |
| LN1-255 | CTX-M-15 (Modeled) | GOLD 5.0 | 72.31 (Fitness Score) | Ser70, Ser130, Lys235, Thr236, Gly237 |
| Glycylboronate (GLB) | Class C β-Lactamase | Surflex | 4.51 (Score) | Not Specified |
| Modified GLB | Class C β-Lactamase | Surflex | 7.91 (Score) | Not Specified |
| Nonadecane | β-lactamase BEL-1 | PyRx | -5.9 (Binding Energy) | Not Specified |
| Avibactam | Various β-Lactamases | Not Specified | Potent inhibitor of Class A and C enzymes | Covalently binds active site Serine |
| Sulbactam | Class C this compound | Not Specified | Better inhibitor than clavulanic acid | Forms covalent bond with active site Serine |
Note: Docking scores from different software (e.g., AutoDock energy vs. GOLD fitness score) are not directly comparable.[1][5][7][8][12]
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
This compound Inhibition Mechanism
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling and docking analysis of beta-lactamases with inhibitors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of new generation cephalosporins interactions with recently known SHV-variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. ccsb.scripps.edu [ccsb.scripps.edu]
- 12. Molecular docking analysis of long-chain alkanes with the β-lactamase BEL-1 from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Probing the Cephalosporinase Active Site with Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporinases, a class of β-lactamase enzymes, represent a significant clinical challenge by conferring bacterial resistance to cephalosporin (B10832234) antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotics ineffective. Understanding the catalytic mechanism and substrate specificity of cephalosporinases at the molecular level is paramount for the development of novel antibiotics and potent inhibitors. Site-directed mutagenesis is a powerful molecular biology technique that allows for the precise alteration of amino acid residues within the enzyme's active site. By systematically replacing key residues and analyzing the kinetic properties of the resulting mutant enzymes, researchers can elucidate the specific roles of these residues in substrate binding, catalysis, and the determination of substrate specificity. This document provides detailed protocols for the application of site-directed mutagenesis to study the active site residues of cephalosporinases, from the initial mutation of the target gene to the final kinetic characterization of the purified mutant enzyme.
Key Active Site Residues in Cephalosporinases
The active site of a class A cephalosporinase, such as CTX-M-14, is a well-defined cavity where substrate binding and catalysis occur. Several key residues have been identified as crucial for its function. Alanine (B10760859) scanning mutagenesis, where residues are systematically replaced by alanine, is a common strategy to probe the contribution of individual side chains.
Key active site residues in class A β-lactamases, including Lys73, Ser130, Asn132, Lys234, and Thr235, are known to be important for the hydrolysis of β-lactams.[1] Other residues like Asn104, Tyr105, Asn106, Asn170, Thr215, and Thr216, while not directly involved in catalysis, can influence substrate specificity by interacting with the bound substrate or intermediates.[1][2] For instance, in the CTX-M-14 β-lactamase, alanine substitutions of key active site residues have demonstrated significant impacts on the hydrolysis of penicillins and cephalosporins, with the most profound effects observed on cefotaxime (B1668864) hydrolysis, suggesting the active site is highly optimized for this substrate.[1][2]
Experimental Workflow
The overall workflow for studying this compound active site residues using site-directed mutagenesis involves several key stages, from the initial design of the mutation to the final analysis of the mutant enzyme's kinetic properties.
Caption: Experimental workflow for site-directed mutagenesis of this compound.
Detailed Experimental Protocols
Site-Directed Mutagenesis (QuikChange™ Method)
This protocol is adapted from the Stratagene QuikChange™ site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into a plasmid vector containing the this compound gene.
4.1.1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers.
-
The primers should have a melting temperature (Tm) of ≥78°C. The following formula can be used for Tm calculation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length).
-
The primers should have a minimum GC content of 40% and should terminate in one or more C or G bases.
4.1.2. PCR Reaction:
-
Set up the following PCR reaction in a thin-walled PCR tube:
| Component | Volume (µL) | Final Concentration |
| 5x Phusion HF Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 0.2 mM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Plasmid DNA Template (5-50 ng/µL) | 1 | 5-50 ng |
| Phusion DNA Polymerase (2 U/µL) | 0.5 | 1 U |
| Nuclease-Free Water | to 50 |
-
Perform thermal cycling using the following parameters:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{18} |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 30 sec/kb of plasmid | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ |
4.1.3. DpnI Digestion:
-
To the amplified PCR product, add 1 µL of DpnI restriction enzyme (10-20 U/µL).
-
Mix gently by pipetting and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
Transformation into Competent E. coli
4.2.1. Preparation of Competent Cells (CCMB80 Method):
-
Inoculate a single colony of an appropriate E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression) into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of SOB medium with the overnight culture and grow at 18-22°C with shaking until the OD600 reaches 0.55.
-
Chill the culture on ice for 10 minutes.
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Gently resuspend the cell pellet in 80 mL of ice-cold CCMB80 buffer and incubate on ice for 20 minutes.
-
Centrifuge the cells again and resuspend the pellet in 10 mL of ice-cold CCMB80 buffer.
4.2.2. Transformation:
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-2 µL of the DpnI-treated plasmid DNA to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic for selection.
-
Incubate the plate overnight at 37°C.
-
Select a single colony and verify the mutation by DNA sequencing.
Recombinant Protein Expression and Purification
4.3.1. Protein Expression:
-
Inoculate a single colony of the transformed E. coli BL21(DE3) strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
4.3.2. Protein Purification (using a His-tag):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose (B213101) column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
Enzyme Kinetic Assays
4.4.1. Spectrophotometric Assay:
The hydrolysis of the β-lactam ring of cephalosporins can be monitored by the change in absorbance at a specific wavelength. Nitrocefin is a chromogenic cephalosporin commonly used for this purpose, as its hydrolysis leads to a color change that can be measured at 486 nm.
4.4.2. Determination of kcat and Km:
-
Prepare a series of substrate (e.g., cefotaxime, cephalothin) concentrations in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add a known concentration of the purified wild-type or mutant this compound to initiate the reaction.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency of the enzyme is represented by the kcat/Km ratio.
Data Presentation
The quantitative data from the kinetic analysis of wild-type and mutant cephalosporinases should be summarized in clearly structured tables for easy comparison.
Table 1: Steady-State Kinetic Parameters for Ampicillin Hydrolysis by Wild-Type and Mutant CTX-M-14 β-Lactamase
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Wild-Type | 1500 ± 50 | 45 ± 5 | 33 |
| N104A | 1200 ± 60 | 60 ± 7 | 20 |
| Y105A | 1000 ± 50 | 80 ± 9 | 12.5 |
| N106A | 800 ± 40 | 100 ± 10 | 8 |
| S130A | 50 ± 5 | 200 ± 20 | 0.25 |
| N132A | 100 ± 10 | 150 ± 15 | 0.67 |
| K234A | 200 ± 20 | 120 ± 12 | 1.67 |
| T235A | 300 ± 30 | 90 ± 9 | 3.33 |
Data are representative and compiled from published studies for illustrative purposes.
Table 2: Steady-State Kinetic Parameters for Cefotaxime Hydrolysis by Wild-Type and Mutant CTX-M-14 β-Lactamase
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Wild-Type | 450 ± 30 | 50 ± 6 | 9.0 |
| N104A | 100 ± 10 | 120 ± 15 | 0.83 |
| Y105A | 50 ± 5 | 150 ± 18 | 0.33 |
| N106A | 20 ± 2 | 200 ± 25 | 0.1 |
| S130A | 1.0 ± 0.1 | 500 ± 50 | 0.002 |
| N132A | 5.0 ± 0.5 | 400 ± 40 | 0.0125 |
| K234A | 10 ± 1 | 300 ± 30 | 0.033 |
| T235A | 15 ± 2 | 250 ± 25 | 0.06 |
Data are representative and compiled from published studies for illustrative purposes.
Visualization of Logical Relationships
The relationship between key active site residues and their proposed roles in catalysis can be visualized to aid in understanding the enzyme's mechanism.
Caption: Key active site residue interactions in a class A this compound.
By following these detailed protocols and application notes, researchers can effectively utilize site-directed mutagenesis as a tool to investigate the intricate workings of the this compound active site, paving the way for the rational design of new antimicrobial agents.
References
Application of Lateral Flow Immunoassay for Cephalosporin Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The global rise of antimicrobial resistance (AMR) poses a significant threat to public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics like cephalosporins, is a primary mechanism of resistance in many bacteria. Rapid and accurate detection of β-lactamase activity is crucial for effective patient treatment and for implementing infection control measures to prevent the spread of resistant organisms. Lateral flow immunoassays (LFIAs) have emerged as a powerful tool for the rapid detection of cephalosporin (B10832234) hydrolysis, offering a simple, cost-effective, and user-friendly alternative to traditional methods.
These application notes provide a comprehensive overview of the principles, protocols, and performance of LFIAs designed to detect the hydrolysis of expanded-spectrum cephalosporins.
Principle of the Assay
The lateral flow immunoassay for cephalosporin hydrolysis is a competitive immunoassay. The key to this assay is a monoclonal antibody that is highly specific for the intact, unhydrolyzed form of a cephalosporin, such as cefotaxime (B1668864).[1][2] The assay directly detects the enzymatic activity of β-lactamases through their ability to hydrolyze the cephalosporin present in the test buffer.[1][2]
Negative Result (No Cephalosporin Hydrolysis): In the absence of β-lactamase activity, the intact cefotaxime in the sample buffer binds to the gold-labeled anti-cefotaxime monoclonal antibodies. This complex then migrates up the strip. When it reaches the test line, which is coated with a cefotaxime-protein conjugate (e.g., cefotaxime-BSA), all the binding sites on the gold-labeled antibodies are occupied.[1] Consequently, the gold-labeled antibodies cannot bind to the test line, and no signal appears. The complex continues to the control line, which contains antibodies that capture the gold-labeled antibodies, producing a signal and confirming the test is valid.[1]
Positive Result (Cephalosporin Hydrolysis): If the bacterial sample contains β-lactamases, the cefotaxime in the buffer is hydrolyzed, and its β-lactam ring is opened.[1] The anti-cefotaxime monoclonal antibodies do not recognize this hydrolyzed form.[1] As the sample migrates, the unbound gold-labeled antibodies are free to bind to the cefotaxime-protein conjugate immobilized on the test line, resulting in the appearance of a visible signal.[1] A signal also appears at the control line, indicating a valid test.[1]
Data Presentation
Table 1: Performance Characteristics of Cephalosporin Hydrolysis LFIA (LFIA-CTX Test)
| Parameter | Value | Bacterial Isolates Tested | Reference |
| Sensitivity | 99.1% | 310 expressing at least one cefotaxime-hydrolysing β-lactamase | [2] |
| Specificity | 100% | 38 not expressing any cefotaxime-hydrolysing β-lactamase | [2] |
Table 2: Performance of a Multiplex LFIA for Cephalosporin Hydrolysis and CTX-M Enzymes
| Parameter | Value | Bacterial Isolates Tested | Reference |
| Sensitivity (Hydrolysis) | 100% | 171 expressing a β-lactamase known to hydrolyze cefotaxime | [3][4][5] |
| Specificity (Hydrolysis) | 100% | 17 that did not express a β-lactamase hydrolyzing cefotaxime | [3][4][5] |
| Sensitivity (CTX-M) | 100% | 86 isolates expressing a CTX-M-variant | [3][4][5] |
| Specificity (CTX-M) | 100% | Not specified, but overall test specificity was 100% | [3][4][5] |
Experimental Protocols
Protocol 1: Detection of Cephalosporin Hydrolysis from Bacterial Colonies
This protocol is adapted from studies validating the LFIA-CTX test.[2][4][5]
Materials:
-
Lateral flow immunoassay cassettes for cephalosporin hydrolysis detection
-
Extraction buffer containing cefotaxime
-
Sterile inoculation loops or swabs
-
Bacterial colonies grown overnight on an appropriate culture medium
-
Timer
Procedure:
-
Sample Preparation: Aseptically select a single, isolated bacterial colony from the culture plate using a sterile inoculation loop.
-
Resuspension: Resuspend the colony in the provided extraction buffer containing cefotaxime. Ensure the bacterial mass is thoroughly mixed with the buffer. For the multiplex assay, one colony is resuspended in 150 µL of extraction buffer.[3][4][5]
-
Incubation: Incubate the bacterial suspension at room temperature for 30 minutes.[2][3][4][5] During this time, any β-lactamases present in the sample will hydrolyze the cefotaxime in the buffer.
-
Loading the Cassette: After incubation, apply the specified volume of the solution (e.g., 100 µL) to the sample pad of the lateral flow cassette.[5]
-
Migration and Reading: Allow the sample to migrate along the strip. Read the results visually within 10 minutes.[2][3][4][5]
-
Interpretation of Results:
-
Positive: The appearance of both a test line and a control line indicates the presence of cephalosporin hydrolysis activity.
-
Negative: The appearance of only the control line indicates the absence of cephalosporin hydrolysis activity.
-
Invalid: The absence of the control line indicates an invalid test, which should be repeated.
-
Mandatory Visualization
Caption: Experimental workflow for cephalosporin hydrolysis LFIA.
Caption: Signaling pathway of the competitive LFIA.
References
- 1. The Revolution of Lateral Flow Assay in the Field of AMR Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of expanded‐spectrum cephalosporin hydrolysis by lateral flow immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiplex Lateral Flow Immunoassay for the Detection of Expanded-Spectrum Hydrolysis and CTX-M Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Unraveling Cephalosporinase Acylation with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporinases, a class of β-lactamase enzymes, represent a significant clinical challenge by conferring bacterial resistance to cephalosporin (B10832234) antibiotics. The catalytic mechanism of these enzymes involves a two-step process: the formation of a transient covalent acyl-enzyme intermediate followed by its deacylation. A thorough understanding of the kinetics and mechanics of this acylation process is paramount for the development of novel β-lactamase inhibitors and next-generation antibiotics. Mass spectrometry has emerged as a powerful and indispensable tool for the direct investigation of this critical acylation step, providing insights that are often unattainable with conventional enzyme assays.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing both Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to study the acylation of cephalosporinases. The protocols outlined below will enable researchers to directly observe the acyl-enzyme intermediate, determine kinetic parameters of acylation and deacylation, and characterize the interaction between cephalosporinases and various substrates or inhibitors.
Core Principles
The application of mass spectrometry to study cephalosporinase acylation hinges on its ability to precisely measure the mass-to-charge ratio (m/z) of molecules. When a this compound forms a covalent bond with a cephalosporin substrate, the mass of the enzyme increases by the mass of the acylated antibiotic fragment. This mass shift is readily detectable by mass spectrometry, providing direct evidence of the acyl-enzyme intermediate.[1]
Electrospray Ionization (ESI-MS): This soft ionization technique is particularly well-suited for analyzing intact proteins and non-covalent complexes in solution.[3] ESI-MS can be used to directly observe the intact acyl-enzyme complex, allowing for the determination of its molecular weight with high accuracy.[1] By employing rapid mixing or quench-flow techniques, the kinetics of acylation and deacylation can be monitored in real-time.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): MALDI-TOF MS is a high-throughput technique that is highly sensitive for detecting peptides and small molecules.[5] In the context of this compound activity, MALDI-TOF MS is primarily used to monitor the hydrolysis of the cephalosporin substrate by observing the disappearance of the intact antibiotic peak and the appearance of hydrolyzed product peaks.[5][6] This method provides a rapid assessment of enzyme activity and can be used for screening potential inhibitors.
Key Applications
-
Direct Observation of the Acyl-Enzyme Intermediate: Unequivocal confirmation of the formation of the covalent intermediate.[1]
-
Determination of Acylation and Deacylation Rate Constants: Quantitative analysis of the key kinetic steps in the catalytic cycle.[7][8]
-
Screening of Cephalosporin Substrates and Inhibitors: Rapidly assessing the ability of new compounds to acylate the enzyme.
-
Characterization of Mutant Enzymes: Investigating the impact of amino acid substitutions on acylation efficiency.[7]
-
Mechanism-Based Inhibitor Studies: Elucidating the mode of action of inhibitors that form stable acyl-enzyme complexes.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained using mass spectrometry to study this compound acylation.
Table 1: Kinetic Parameters for TEM-1 β-Lactamase and its G238S Mutant with Cefotaxime (B1668864) [7]
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Acylation Rate (k₂) (s⁻¹) | Deacylation Rate (k₃) (s⁻¹) |
| TEM-1 | Cefotaxime | 0.05 | 650 | 77 | 0.05 | > 0.05 |
| G238S Mutant | Cefotaxime | 1.2 | 80 | 15,000 | 1.3 | > 1.3 |
Table 2: Mass Shift Upon Acyl-Enzyme Formation with CMY-2 β-Lactamase [9]
| Ligand | Expected Mass Shift (Da) | Observed Mass Shift (Da) |
| Imipenem | +300.4 | +300 |
| Meropenem | +383.5 | +383 |
| Doripenem | +420.5 | +420 |
| Aztreonam | +435.4 | +435 |
Experimental Protocols
Protocol 1: Direct Observation of the Acyl-Enzyme Intermediate by ESI-MS
This protocol describes the direct observation of the covalent complex between a this compound and a cephalosporin.
1. Materials:
- Purified this compound (e.g., AmpC, P99) in a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0).
- Cephalosporin substrate or inhibitor solution (e.g., cefotaxime, penicillin G) in the same volatile buffer.
- Electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
- Syringe pump for direct infusion.
2. Sample Preparation: a. Prepare a stock solution of the purified this compound at a concentration of 10-20 µM in 10 mM ammonium acetate, pH 7.0. b. Prepare a stock solution of the cephalosporin substrate at a concentration of 1-10 mM in the same buffer. c. For the acylation reaction, mix the enzyme and substrate solutions to achieve final concentrations of approximately 5 µM enzyme and 50-100 µM substrate. The reaction volume can be as small as 10-20 µL. d. Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a time sufficient to allow for acylation but minimize deacylation. This time will need to be optimized for each enzyme-substrate pair (typically ranging from a few seconds to minutes). For stable intermediates, longer incubation times can be used.
3. ESI-MS Analysis: a. Set up the ESI-MS instrument in positive ion mode. b. Calibrate the instrument using a suitable standard (e.g., myoglobin). c. Infuse the reaction mixture directly into the mass spectrometer using a syringe pump at a flow rate of 1-5 µL/min. d. Acquire mass spectra over a m/z range that encompasses the expected masses of the free enzyme and the acyl-enzyme complex. e. Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass spectrum, which will show the molecular weights of the species present in the solution.
4. Data Analysis: a. Identify the peak corresponding to the free enzyme. b. Look for a new peak with a higher molecular weight corresponding to the acyl-enzyme intermediate. c. Calculate the mass difference between the two peaks. This difference should match the molecular weight of the acylating fragment of the cephalosporin.
Protocol 2: Kinetic Analysis of Cephalosporin Hydrolysis by MALDI-TOF MS
This protocol outlines a method for monitoring the enzymatic hydrolysis of a cephalosporin over time.
1. Materials:
- Purified this compound.
- Cephalosporin substrate (e.g., nitrocefin, cefotaxime).
- Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- MALDI matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
- MALDI-TOF mass spectrometer.
- Microcentrifuge tubes.
- Pipettes.
2. Experimental Procedure: a. Prepare a reaction mixture containing the cephalosporin substrate at a known concentration (e.g., 100 µM) in the reaction buffer. b. Initiate the reaction by adding a small amount of the this compound to the reaction mixture. The final enzyme concentration should be chosen to allow for a measurable rate of hydrolysis over a convenient time course (e.g., 1-30 minutes). c. At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 1 µL) of the reaction mixture. d. Immediately mix the aliquot with 1 µL of the MALDI matrix solution on a MALDI target plate to quench the reaction and prepare the sample for analysis. e. Allow the spots to air dry completely.
3. MALDI-TOF MS Analysis: a. Acquire mass spectra for each time point in positive or negative ion mode, depending on the cephalosporin. b. Set the m/z range to include the masses of the intact cephalosporin and its expected hydrolyzed product (mass of intact cephalosporin + 18 Da for the addition of a water molecule).[5]
4. Data Analysis: a. For each time point, determine the signal intensities of the peaks corresponding to the intact substrate and the hydrolyzed product. b. Plot the signal intensity of the substrate (or product) as a function of time. c. From the initial linear phase of the reaction, calculate the initial velocity (v₀). d. By varying the substrate concentration and measuring the corresponding initial velocities, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.
Visualizations
This compound Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of a serine-based this compound, highlighting the formation of the acyl-enzyme intermediate.
Caption: Catalytic cycle of a serine this compound.
Experimental Workflow for ESI-MS Analysis
This workflow outlines the major steps involved in the direct detection of the acyl-enzyme intermediate using ESI-MS.
Caption: Workflow for acyl-enzyme intermediate detection by ESI-MS.
Logical Relationship for MALDI-TOF MS Hydrolysis Assay
This diagram illustrates the principle behind using MALDI-TOF MS to monitor cephalosporin hydrolysis.
Caption: Logic of a MALDI-TOF MS based hydrolysis assay.
Conclusion
Mass spectrometry provides a powerful and versatile platform for the detailed investigation of this compound acylation. The ability to directly observe and quantify the acyl-enzyme intermediate offers invaluable insights into the catalytic mechanism and provides a robust method for characterizing the interactions between these important enzymes and novel therapeutic agents. The protocols and workflows presented here serve as a guide for researchers to effectively employ ESI-MS and MALDI-TOF MS in the ongoing effort to combat antibiotic resistance.
References
- 1. Use of electrospray mass spectrometry to directly observe an acyl enzyme intermediate in beta-lactamase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic properties of class A beta-lactamases: efficiency and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochem.du.ac.in [biochem.du.ac.in]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. MALDI-TOF MS Approaches for the Identification of the Susceptibility of Extended-Spectrum β-Lactamases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectral kinetic study of acylation and deacylation during the hydrolysis of penicillins and cefotaxime by beta-lactamase TEM-1 and the G238S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-lactamases as fully efficient enzymes. Determination of all the rate constants in the acyl-enzyme mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Cephalosporinase-Overproducing Mutant for Lab Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of bacterial mutants that overproduce cephalosporinase, a class of β-lactamase enzymes. Such strains are invaluable tools for studying antibiotic resistance mechanisms, screening novel β-lactamase inhibitors, and understanding the regulation of resistance genes. This document outlines two primary methodologies for creating these mutants: untargeted selection through Adaptive Laboratory Evolution (ALE) and targeted genetic modification. Detailed protocols for mutant selection, verification, and quantification of enzyme activity are provided.
Introduction to this compound Overproduction
Cephalosporinases, particularly AmpC β-lactamases, are enzymes that confer resistance to a broad range of β-lactam antibiotics, including cephalosporins. In many gram-negative bacteria, the gene encoding AmpC (ampC) is inducible, with its expression tightly regulated. Overproduction of AmpC can occur through two main mechanisms: the selection of stably derepressed mutants where regulatory control is lost, or by increasing the gene dosage.
Mutations in genes that regulate ampC expression are a common cause of overproduction. The ampR-ampC regulatory system is a key pathway; under normal conditions, AmpR represses ampC transcription. Cell wall degradation products, which increase in the presence of β-lactams, can activate AmpR to induce ampC expression. A critical negative regulator in this pathway is AmpD, an amidase that degrades these cell wall signaling molecules. Loss-of-function mutations in ampD lead to an accumulation of these inducers, resulting in constitutive hyperproduction of AmpC.[1][2][3]
Methods for Generating this compound-Overproducing Mutants
Two primary strategies are presented for generating this compound-overproducing mutants:
-
Adaptive Laboratory Evolution (ALE): This method relies on applying selective pressure to a bacterial population to favor the growth of resistant mutants. By gradually increasing the concentration of a cephalosporin (B10832234) antibiotic in the culture medium, researchers can select for strains that have acquired mutations leading to higher levels of resistance, often due to this compound overproduction.[4][5][6][7] This approach is advantageous as it does not require prior knowledge of specific resistance genes.
-
Targeted Gene Disruption: For a more directed approach, specific genes involved in the negative regulation of this compound expression can be knocked out. The ampD gene is an excellent target, as its inactivation frequently leads to the desired overproduction phenotype.[1][2][3] This can be achieved through techniques like homologous recombination.
Data Presentation
Effective data management is crucial for comparing the characteristics of wild-type and mutant strains. The following tables provide templates for organizing quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) Data
This table is used to compare the susceptibility of the wild-type and mutant strains to various β-lactam antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9]
| Antibiotic | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change |
| Cefazolin | 2 | 64 | 32 |
| Cefoxitin | 4 | >256 | >64 |
| Ceftazidime | 0.5 | 32 | 64 |
| Ampicillin | 8 | >256 | >32 |
Table 2: this compound Specific Activity
This table summarizes the enzymatic activity of this compound in cell lysates, normalized to the total protein concentration. This allows for a direct comparison of enzyme production levels between strains.
| Strain | Total Protein (mg/mL) | β-Lactamase Activity (mU/mL) | Specific Activity (mU/mg) |
| Wild-Type | 2.5 | 50 | 20 |
| Mutant | 2.3 | 1150 | 500 |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for Cephalosporin Resistance
This protocol describes a method for selecting this compound-overproducing mutants by serial passage in the presence of increasing concentrations of a cephalosporin antibiotic (e.g., ceftazidime).[4][6][7]
Materials:
-
Bacterial strain of interest (e.g., Enterobacter cloacae)
-
Luria-Bertani (LB) broth
-
Cephalosporin antibiotic stock solution (e.g., ceftazidime)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a starter culture of the wild-type bacteria in LB broth and grow overnight at 37°C.
-
Determine the baseline Minimum Inhibitory Concentration (MIC) of the wild-type strain for the chosen cephalosporin.
-
In a 96-well plate, create a series of wells with LB broth containing the cephalosporin at concentrations starting from 0.25x the MIC.
-
Inoculate each well with the overnight culture, diluted to an OD₆₀₀ of ~0.05.
-
Incubate the plate at 37°C with shaking for 24 hours.
-
Identify the highest concentration of the antibiotic that permits bacterial growth.
-
Use the culture from this well to inoculate a new series of wells with increasing antibiotic concentrations.
-
Repeat this serial passage for a desired number of generations or until a significant increase in the MIC is observed.
-
Isolate single colonies from the evolved population by plating on LB agar (B569324).
-
Verify the resistance phenotype of individual isolates by re-determining the MIC.
Protocol 2: Targeted Gene Knockout of ampD via Homologous Recombination
This protocol provides a general workflow for creating a targeted deletion of the ampD gene to induce this compound overproduction. This method involves creating a linear DNA cassette containing an antibiotic resistance marker flanked by sequences homologous to the regions upstream and downstream of the ampD gene.[3][10][11][12]
Materials:
-
Bacterial strain containing a recombinase system (e.g., λ-Red)
-
Plasmid containing an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance)
-
Primers with homology to the flanking regions of ampD and the resistance cassette
-
High-fidelity DNA polymerase
-
Electroporator and cuvettes
-
LB agar plates with appropriate antibiotics
Procedure:
-
Design Primers: Design forward and reverse primers. The 5' end of each primer should contain ~40-50 bp of homology to the region immediately upstream or downstream of the ampD gene. The 3' end should be complementary to the antibiotic resistance cassette.
-
Generate Targeting Cassette: Use PCR to amplify the antibiotic resistance cassette with the designed primers. This will generate a linear DNA fragment with the resistance gene flanked by the ampD homologous regions.
-
Prepare Competent Cells: Grow the recipient bacterial strain expressing the recombinase system to mid-log phase and induce the expression of the recombination proteins. Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.
-
Electroporation: Electroporate the purified PCR product (the targeting cassette) into the competent cells.
-
Selection of Mutants: Plate the transformed cells on LB agar containing the antibiotic corresponding to the resistance cassette.
-
Verification: Confirm the correct insertion of the resistance cassette and deletion of the ampD gene by PCR using primers that flank the ampD locus and by DNA sequencing.
Protocol 3: Quantification of this compound Activity using Nitrocefin (B1678963)
This spectrophotometric assay quantifies β-lactamase activity based on the hydrolysis of the chromogenic cephalosporin, nitrocefin.[5][13] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be measured at 486 nm.[5][14]
Materials:
-
Bacterial cell pellets (wild-type and mutant)
-
Lysis buffer (e.g., BugBuster)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysate: Resuspend bacterial cell pellets in lysis buffer and incubate according to the manufacturer's instructions to release cellular proteins. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Determine Protein Concentration: Measure the total protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM.
-
Set up the Assay: In a 96-well plate, add a small volume of cell lysate (e.g., 10 µL) to each well. Prepare serial dilutions of the lysate if the activity is very high.
-
Initiate the Reaction: Add the nitrocefin working solution to each well to a final volume of 200 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 486 nm every minute for 15-30 minutes in a kinetic plate reader.
-
Calculate Specific Activity:
-
Determine the rate of nitrocefin hydrolysis (Vmax) from the linear portion of the absorbance curve (ΔAbs/min).
-
Use the molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) to convert the rate to moles/min.
-
Calculate the specific activity by dividing the rate by the amount of protein in the well (in mg). The final units will be µmol/min/mg or U/mg. One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[15][16]
-
Visualizations
Signaling Pathway for AmpC Regulation
Caption: Regulation of AmpC this compound expression.
Experimental Workflow for Mutant Generation and Verification
Caption: Workflow for creating and verifying this compound mutants.
References
- 1. toku-e.com [toku-e.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Adaptive laboratory evolution of antimicrobial resistance in bacteria for genetic and phenotypic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes [frontiersin.org]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nitrocefin.com [nitrocefin.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for Cephalosporinase Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for cephalosporinase kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound kinetic assay?
The optimal pH for a this compound kinetic assay is typically between 6.5 and 7.5.[1] Most β-lactamases exhibit maximal activity in this neutral pH range. However, the specific optimum can vary depending on the enzyme class and the specific cephalosporin (B10832234) substrate being used. For instance, the enzymatic activities of KOXY (class A), IMP-1 (class B), and MOX-1 (class C) beta-lactamases are slightly lower at pH 5.8 compared to pH 7.5, while the activities of PSE-2 and OXA-5 (class D) are significantly reduced at the more acidic pH.[2] It is always recommended to determine the optimal pH for your specific enzyme and substrate combination by performing the assay over a range of pH values.
Q2: Which buffer system should I choose for my assay (e.g., Phosphate (B84403), TRIS, HEPES)?
The choice of buffer system can significantly impact enzyme activity and stability.
-
Phosphate buffer (e.g., 50-100 mM sodium or potassium phosphate, pH 7.0) is the most commonly recommended and widely used buffer for assays with class A and C cephalosporinases.[1][3][4] It is inexpensive and provides good buffering capacity in the optimal pH range for these enzymes.[4] However, phosphate buffers should be avoided for studying metallo-β-lactamases (class B) as phosphate can interfere with the zinc ions required for their activity.[5]
-
HEPES is a good alternative, especially for metallo-β-lactamases, as it does not chelate zinc ions.[5] It also has a pKa close to physiological pH and its pH is less sensitive to temperature changes compared to TRIS.[5]
-
TRIS buffer is also widely used in biochemical assays and is suitable for a pH range of 7.0-9.0.[6] However, its pKa is highly temperature-dependent, which can lead to pH shifts if the assay temperature fluctuates.[5]
Q3: How does ionic strength affect this compound activity?
Ionic strength can influence enzyme activity by affecting the interactions between the enzyme and its substrate. The effect is enzyme-dependent. For some enzymes, increasing ionic strength can lead to an increase in activity up to a certain point, after which it can become inhibitory. For others, a continuous increase or decrease in activity may be observed. Therefore, it is crucial to maintain a constant ionic strength across all experiments, especially when performing pH optimization studies. This is often achieved by adjusting the concentration of a neutral salt (e.g., NaCl) in the buffer.
Q4: My nitrocefin (B1678963) substrate appears to be hydrolyzing in the blank (no enzyme) wells. What is causing this?
This phenomenon is known as autohydrolysis and can be caused by several factors:
-
Sub-optimal buffer conditions: The stability of nitrocefin is pH-dependent. Buffers with a pH outside the optimal range of 6.5-7.5 can promote its non-enzymatic breakdown.[1] Buffers containing strong nucleophiles or reducing agents can also increase the rate of autohydrolysis.[1]
-
Extended incubation times and elevated temperatures: Longer incubation periods, especially at temperatures above room temperature, can lead to a gradual increase in the background absorbance from nitrocefin autohydrolysis.[1]
-
Degraded nitrocefin stock: Nitrocefin solutions, especially working solutions, have limited stability. It is recommended to prepare fresh working solutions for each experiment from a stock stored at -20°C or -80°C and protected from light.[1][7]
Troubleshooting Guides
Issue 1: High Background Absorbance
| Potential Cause | Troubleshooting Step |
| Degraded Nitrocefin Stock Solution | Prepare a fresh working solution of nitrocefin from a properly stored stock solution (frozen and protected from light).[1][7] Discard any stock that is discolored. |
| Contaminated Reagents or Plate | Use fresh, sterile pipette tips for all reagents. Prepare buffers and solutions in a clean environment. If contamination is suspected, use a new batch of buffer and a sealed multi-well plate.[1] |
| Intrinsic Sample Absorbance | If the high background is specific to your sample wells, prepare a "sample blank" containing the sample and all assay components except nitrocefin. Subtract the absorbance of this blank from your sample reading.[1] |
| Improper Blanking | For endpoint assays, the blank should contain all reaction components except the enzyme. For kinetic assays, the blank should correct for both the initial absorbance of the reagents and any non-enzymatic hydrolysis of nitrocefin.[1] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Temperature Fluctuations | Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if possible. |
| Improper Reagent Thawing | Thaw all frozen components completely and mix gently but thoroughly before use to ensure homogeneity. |
| Inconsistent Incubation Times | For endpoint assays, use a multi-channel pipette to start all reactions simultaneously. For kinetic assays, ensure the plate reader measures all wells at consistent time intervals. |
Issue 3: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer Composition | Verify the pH and composition of your assay buffer. Ensure it is appropriate for the class of this compound being studied (e.g., avoid phosphate for metallo-β-lactamases). |
| Inactive Enzyme | Check the storage conditions and age of your enzyme stock. If possible, test its activity with a known positive control substrate. |
| Presence of Inhibitors in the Sample | If assaying crude samples (e.g., cell lysates), they may contain endogenous inhibitors. Consider purifying your enzyme or performing a buffer exchange to remove potential inhibitors. |
| Sub-optimal Substrate Concentration | Ensure the substrate concentration is appropriate for the enzyme. For kinetic studies, a range of substrate concentrations bracketing the Km value should be used. |
Data Presentation: The Impact of Buffer Conditions on this compound Kinetics
The following tables summarize the kinetic parameters of different cephalosporinases under various conditions.
Table 1: Steady-State Kinetic Parameters of CMY-2 and CMY-32 β-Lactamases
| Substrate | Enzyme | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |
| Nitrocefin | CMY-2 | 1000 ± 100 | 40 ± 10 | 25 |
| CMY-32 | 300 ± 50 | 30 ± 10 | 10 | |
| Cephalothin | CMY-2 | 500 ± 50 | 20 ± 4 | 25 |
| CMY-32 | 150 ± 20 | 15 ± 5 | 10 | |
| Cefoxitin | CMY-2 | 0.07 ± 0.01 | 0.06 ± 0.015 | 1.1 |
| CMY-32 | 0.03 ± 0.005 | 0.05 ± 0.01 | 0.6 |
Data adapted from a study on CMY-2 and CMY-32 β-lactamases.[8][9]
Table 2: Effect of pH on Urease Activity (Illustrative Example)
| pH | Km (mg/L) | Vmax |
| 4.0 | 250.11 | 12.01 |
| 6.0 | 243.55 | 13.02 |
| 7.0 | 235.12 | 13.55 |
| 8.0 | 229.23 | 13.71 |
| No pH Control | 223.65 | 13.83 |
This table illustrates the general trend of how pH can affect enzyme kinetic parameters, with lower Km values suggesting higher enzyme-substrate affinity.[10] A similar approach can be used to optimize the pH for a this compound assay.
Experimental Protocols
Protocol: Spectrophotometric Determination of this compound Kinetic Parameters using Nitrocefin
This protocol describes a method for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for a this compound using the chromogenic substrate nitrocefin.[7][11]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0. Prepare and bring to room temperature before use.
-
Nitrocefin Stock Solution (10 mg/mL): Dissolve nitrocefin powder in 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
Nitrocefin Working Solutions: Prepare a series of dilutions of the nitrocefin stock solution in the assay buffer to achieve a range of final concentrations (e.g., 10 µM to 200 µM) in the assay plate. Prepare these fresh before each experiment.
-
Enzyme Solution: Dilute the purified this compound in assay buffer to a concentration that provides a linear rate of hydrolysis for at least 5-10 minutes. The optimal concentration should be determined empirically.
2. Assay Procedure:
-
Set up a 96-well clear, flat-bottom microplate.
-
Add 50 µL of each nitrocefin working solution to triplicate wells.
-
Add 50 µL of assay buffer to three wells to serve as a blank (no enzyme).
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well (except the blank wells).
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
For each nitrocefin concentration, calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA490/min) to the rate of product formation (µM/min) using the molar extinction coefficient of hydrolyzed nitrocefin (ε490 = 20,500 M-1cm-1).
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 4. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 5. researchgate.net [researchgate.net]
- 6. welltchemicals.com [welltchemicals.com]
- 7. nitrocefin.com [nitrocefin.com]
- 8. Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
"interpreting inconclusive results in AmpC phenotypic tests"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering inconclusive results during AmpC phenotypic testing.
Frequently Asked Questions (FAQs)
Q1: What constitutes an "inconclusive" result in an AmpC phenotypic test?
An inconclusive result is one that cannot be clearly interpreted as either positive or negative for AmpC production based on the established criteria for the specific test being used. Common examples include:
-
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test: No visible inhibition zones around both the cefoxitin (B1668866) disk and the cefoxitin-cloxacillin disk.[1][2]
-
AmpC Etest: The Minimum Inhibitory Concentration (MIC) of the tested antibiotic (e.g., cefotetan), both with and without the inhibitor, is beyond the measurable range of the test strip.[1][3] This prevents the calculation of the MIC ratio required for interpretation.
Q2: What are the common causes of inconclusive results in AmpC phenotypic tests?
Inconclusive results can arise from several factors related to the bacterial strain or the test methodology:
-
High-level AmpC β-lactamase production: The bacterial isolate may produce such a high level of AmpC enzymes that it overwhelms the antibiotic in the test, resulting in no zone of inhibition, even in the presence of an inhibitor.[1][4]
-
Presence of other resistance mechanisms: Co-production of other β-lactamases, such as Extended-Spectrum β-Lactamases (ESBLs) or carbapenemases, can interfere with the interpretation of AmpC tests.[4][5][6] For example, some carbapenemases can also confer resistance to cefoxitin, a key screening agent for AmpC.[5]
-
Porin mutations: Reduced outer membrane permeability due to porin loss can lead to cefoxitin resistance, mimicking an AmpC phenotype and potentially confounding test results.[5][7][8]
-
Technical errors: Improper inoculum preparation, incorrect disk placement, or issues with media quality can all contribute to unreliable results.
Q3: My AmpC Etest result is inconclusive because the MICs are too high. What should I do?
When the MICs are off-scale for the AmpC Etest, it is impossible to determine the ratio for AmpC production. In this scenario, it is recommended to:
-
Use an alternative phenotypic method: The cefoxitin-cloxacillin double-disk synergy (CC-DDS) test is a reliable alternative.[1]
-
Proceed to molecular testing: If phenotypic results remain unclear, molecular methods such as multiplex PCR are considered the gold standard to detect the presence of specific ampC genes.[1][2]
Q4: Can the co-production of ESBLs lead to false-positive or false-negative AmpC test results?
Yes, the presence of ESBLs can complicate AmpC detection. High-level ESBL production can sometimes lead to a false-positive AmpC screening result (e.g., reduced susceptibility to cefoxitin). Conversely, the presence of an AmpC enzyme, which is resistant to clavulanic acid, can mask the presence of an ESBL in traditional clavulanate-based ESBL confirmation tests, leading to false-negative ESBL results.[5]
Troubleshooting Guide
Issue 1: Inconclusive Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
-
Symptom: No inhibition zones are observed around either the cefoxitin disk or the cefoxitin-cloxacillin disk.[1]
-
Possible Cause: Very high-level AmpC production.
-
Troubleshooting Steps:
Issue 2: Discrepant Results Between Different Phenotypic Tests
-
Symptom: One AmpC test (e.g., AmpC Etest) is positive while another (e.g., CC-DDS) is negative or inconclusive.[9]
-
Possible Cause:
-
The tests have different sensitivities and specificities for detecting various AmpC enzymes.[1]
-
Interference from other resistance mechanisms.
-
-
Troubleshooting Steps:
-
Repeat both assays to rule out technical error.
-
Review the isolate's full antibiogram for clues of other resistance mechanisms (e.g., resistance to third-generation cephalosporins might suggest ESBLs).
-
The definitive resolution for discrepant results is molecular testing.[9]
-
Data Presentation
Table 1: Performance of Common AmpC Phenotypic Confirmation Tests
| Test Method | Sensitivity | Specificity | Inconclusive Results Rate |
| AmpC Etest | 77.4%[1][3] | 100%[1][3] | Can be high (e.g., 10 out of 305 isolates in one study)[1][3] |
| Cefoxitin-Cloxacillin DDS (CC-DDS) | 97.2%[1][3] | 100%[1][3] | Low (e.g., 2 out of 305 isolates in one study)[1][3] |
| Cefoxitin-Boronic Acid Disk Test | 72.9% | 45.4% | Not specified |
| Disk Approximation (Induction) | 25.2%[10] | 99.2%[10] | Not specified |
Note: Sensitivity and specificity values can vary between studies and depend on the collection of isolates tested.
Table 2: CLSI Screening Cutoffs for Potential AmpC Producers (Disk Diffusion)
| Antibiotic Disk | Disk Content | Inhibition Zone Diameter |
| Cefoxitin | 30 µg | ≤ 18 mm[1] |
| Cefotetan | 30 µg | ≤ 16 mm[1] |
Experimental Protocols
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
This test is based on the principle that cloxacillin (B1194729) is an inhibitor of AmpC β-lactamases.
Methodology:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar (B569324) (MHA) plate by swabbing the entire surface to ensure confluent growth.
-
Place a 30 µg cefoxitin disk on the agar surface.
-
Place a second 30 µg cefoxitin disk supplemented with 200 µg of cloxacillin on the agar.
-
Incubate the plate at 35°C for 16-18 hours.
-
Interpretation: A positive result for AmpC production is indicated if the inhibition zone diameter around the cefoxitin-cloxacillin disk is ≥ 4 mm larger than the zone around the cefoxitin-only disk.[9]
AmpC Induction Test (Disk Approximation)
This method is used to detect inducible AmpC production, typically in organisms like Enterobacter spp., Citrobacter spp., and Serratia spp.
Methodology:
-
Prepare a 0.5 McFarland standard inoculum of the test organism and lawn it onto an MHA plate.
-
Place a disk containing a potent AmpC inducer, such as imipenem (B608078) (10 µg) or cefoxitin (30 µg), on the agar.[11]
-
Place a disk containing a third-generation cephalosporin (B10832234) (e.g., ceftazidime (B193861) 30 µg or cefotaxime (B1668864) 30 µg) approximately 20 mm (center to center) from the inducer disk.[11]
-
Incubate overnight at 37°C.[11]
-
Interpretation: A positive result is indicated by a "blunting" or flattening of the inhibition zone of the cephalosporin disk adjacent to the inducer disk.[11] This demonstrates that the inducer has caused increased AmpC production, leading to enhanced resistance to the cephalosporin.
Visualizations
Caption: Troubleshooting workflow for inconclusive AmpC phenotypic tests.
Caption: Logical flow for AmpC beta-lactamase detection and result resolution.
References
- 1. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Extended-Spectrum-β-Lactamase, AmpC, and Carbapenemase Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in detection of AmpC β-lactamases among Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. brieflands.com [brieflands.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Screening Methods To Detect Plasmid-Mediated AmpC in Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital - Indian J Microbiol Res [ijmronline.org]
Technical Support Center: Differentiating AmpC and ESBL Production in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately differentiating AmpC and Extended-Spectrum Beta-Lactamase (ESBL) production in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between AmpC and ESBL beta-lactamases?
A1: ESBLs are Ambler class A enzymes that hydrolyze extended-spectrum cephalosporins (e.g., ceftazidime (B193861), cefotaxime) and monobactams, but are inhibited by beta-lactamase inhibitors like clavulanic acid. AmpC beta-lactamases are Ambler class C enzymes that also hydrolyze extended-spectrum cephalosporins but are additionally resistant to cephamycins (e.g., cefoxitin) and are not inhibited by clavulanic acid. This differential inhibition is the cornerstone of phenotypic differentiation.[1][2][3]
Q2: Why is it crucial to differentiate between AmpC and ESBL production?
A2: Accurate differentiation is vital for appropriate patient treatment and for infection control. Treatment options differ significantly; for instance, carbapenems are often the treatment of choice for serious ESBL infections, while cefepime (B1668827) may be effective against AmpC-producing organisms.[1] Misidentification can lead to therapeutic failure. Furthermore, since both AmpC and ESBL genes can be plasmid-mediated, correct identification is essential for epidemiological surveillance and preventing the spread of resistance.[2]
Q3: Can an isolate produce both AmpC and ESBL enzymes?
A3: Yes, co-production of AmpC and ESBL is increasingly common. This poses a significant diagnostic challenge as the AmpC enzyme can mask the presence of an ESBL in standard tests that rely on clavulanic acid inhibition, potentially leading to false-negative ESBL results.[4][5]
Q4: What are the primary phenotypic methods for differentiating AmpC and ESBLs?
A4: The primary methods involve disk diffusion assays using a combination of beta-lactam antibiotics and specific inhibitors. Key tests include:
-
Combination Disc Test (CDT): This test compares the zone of inhibition of a cephalosporin (B10832234) with and without an ESBL inhibitor (e.g., clavulanic acid).
-
AmpC Inhibitor-Based Tests: These tests use AmpC inhibitors like cloxacillin (B1194729) or boronic acid in combination with a cephalosporin or cephamycin to detect AmpC production.[6][7][8]
-
Modified Double Disc Synergy Test (MDDST): This is a variation of the double disc synergy test that is optimized to detect ESBLs, especially in the presence of AmpC enzymes, often by using cefepime.[4][9][10]
Troubleshooting Guide
Problem 1: An isolate is resistant to third-generation cephalosporins, but the standard ESBL confirmatory test with clavulanic acid is negative.
-
Possible Cause: The isolate may be producing an AmpC beta-lactamase, which is not inhibited by clavulanic acid and can mask a co-existing ESBL.[5] Another possibility is resistance due to other mechanisms like porin loss.
-
Troubleshooting Steps:
-
Perform an AmpC detection test: Use a combination disk test with an AmpC inhibitor like cloxacillin or boronic acid. A positive result indicates AmpC production.[6][7]
-
Use the Modified Double Disc Synergy Test (MDDST): This test, particularly with cefepime, is more reliable for detecting ESBLs in the presence of AmpC because cefepime is a poor substrate for many AmpC enzymes.[4][9]
-
Check for cefoxitin (B1668866) resistance: Resistance to cefoxitin is a strong indicator of AmpC production.[6]
-
Problem 2: The results of the combination disk test are ambiguous or difficult to interpret.
-
Possible Cause: This can be due to suboptimal disk placement, incorrect inoculum density, or the specific enzymes produced by the isolate.
-
Troubleshooting Steps:
-
Ensure proper disk spacing: In synergy tests, the distance between the antibiotic and inhibitor disks is critical. For the MDDST, a distance of 15mm for third-generation cephalosporins and 20mm for cefepime from the amoxicillin-clavulanate disk is recommended.[4]
-
Standardize the inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard to ensure a confluent lawn of growth.
-
Repeat the test with different inhibitors: If results with one inhibitor are unclear, try another (e.g., if cloxacillin results are ambiguous, perform the test with boronic acid).
-
Problem 3: An isolate appears to be an ESBL producer, but also shows resistance to cefoxitin.
-
Possible Cause: This phenotype is highly suggestive of the co-production of both ESBL and AmpC enzymes.[4]
-
Troubleshooting Steps:
Data Presentation
Table 1: Interpretation of Combination Disc Tests for ESBL and AmpC Detection
| Test | Antibiotic Disc(s) | Inhibitor Disc(s) | Positive Result Interpretation (Increase in Zone Diameter) | Target Enzyme |
| ESBL Confirmatory Test | Cefotaxime (B1668864) (30 µg) and/or Ceftazidime (30 µg) | With/without Clavulanic acid (10 µg) | ≥ 5 mm increase with clavulanic acid | ESBL |
| AmpC Test (Cloxacillin) | Cefoxitin (30 µg) | With/without Cloxacillin (200 µg) | ≥ 4 mm increase with cloxacillin[6] | AmpC |
| AmpC Test (Boronic Acid) | Cefotetan (B131739) (30 µg) | With/without Boronic acid (400 µg) | ≥ 5 mm increase with boronic acid[7] | AmpC |
| ESBL in AmpC Co-producers (MDDST) | Cefepime (30 µg), Cefotaxime (30 µg), Ceftazidime (30 µg) | Amoxicillin-Clavulanate (20/10 µg) | Synergistic zone of inhibition towards the inhibitor disc | ESBL |
Experimental Protocols
Protocol 1: Combination Disc Test (CDT) for ESBL Confirmation
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh, pure culture in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate a Mueller-Hinton agar (B569324) (MHA) plate to obtain confluent growth.
-
Disc Placement: Place a cefotaxime (30 µg) disc and a cefotaxime-clavulanic acid (30/10 µg) disc on the agar. Repeat with ceftazidime (30 µg) and ceftazidime-clavulanic acid (30/10 µg) discs. Ensure discs are at least 24 mm apart.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the zones of inhibition. A ≥ 5 mm increase in the zone diameter for either cephalosporin tested in combination with clavulanic acid versus the zone of the cephalosporin tested alone is considered positive for ESBL production.
Protocol 2: Cloxacillin-Inhibitor Based Test for AmpC Detection
-
Inoculum Preparation and Inoculation: Follow steps 1 and 2 from Protocol 1.
-
Disc Placement: Place a cefoxitin (30 µg) disc and a cefoxitin-cloxacillin (30/200 µg) disc on the inoculated MHA plate.
-
Incubation: Incubate the plate at 35°C for 16 to 18 hours.[6]
-
Interpretation: A ≥ 4 mm increase in the zone of inhibition around the cefoxitin-cloxacillin disc compared to the cefoxitin disc alone indicates AmpC production.[6]
Protocol 3: Boronic Acid-Inhibitor Based Test for AmpC Detection
-
Inoculum Preparation and Inoculation: Follow steps 1 and 2 from Protocol 1.
-
Disc Preparation (if not commercially available): Aseptically add 20 µL of a 20 mg/mL phenylboronic acid solution in DMSO to a cefotetan (30 µg) disc. Allow to dry.
-
Disc Placement: Place a cefotetan (30 µg) disc and a cefotetan-boronic acid (30 µ g/400 µg) disc on the MHA plate.
-
Incubation: Incubate overnight at 35°C.[7]
-
Interpretation: An increase in the zone of inhibition of ≥ 5 mm around the cefotetan-boronic acid disc compared to the cefotetan disc alone is considered a positive test for AmpC production.[7]
Protocol 4: Modified Double Disc Synergy Test (MDDST) for ESBL detection in potential AmpC producers
-
Inoculum Preparation and Inoculation: Follow steps 1 and 2 from Protocol 1.
-
Disc Placement: Place an amoxicillin-clavulanate (20/10 µg) disc in the center of the MHA plate. Arrange discs of cefotaxime (30 µg) and ceftazidime (30 µg) at a distance of 15 mm (center to center) from the central disc. Place a cefepime (30 µg) disc at a distance of 20 mm from the central disc.[4]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Any enhancement of the zone of inhibition of any of the cephalosporins towards the amoxicillin-clavulanate disc (creating a "keyhole" or "champagne cork" appearance) indicates ESBL production. Synergy with cefepime is particularly significant for detecting ESBLs in the presence of AmpC.[4][9]
Visualization
Caption: Differentiating ESBL and AmpC beta-lactamase activity based on inhibitor susceptibility.
References
- 1. Modified Double Disc Synergy Test to Detect ESBL Production in Urinary Isolates of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Different β-Lactamases and their Co-existence by Using Various Discs Combination Methods in Clinical Isolates of <i>Enterobacteriaceae</i> and <i>Pseudomonas</i> spp. - Journal of Laboratory Physicians [jlabphy.org]
- 6. Modified Double Disc Synergy Test to Detect ESBL Production in Urinary Isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imsear.searo.who.int [imsear.searo.who.int]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. applications.emro.who.int [applications.emro.who.int]
"addressing false positives in boronic acid-based AmpC tests"
Welcome to the technical support center for boronic acid-based AmpC beta-lactamase detection assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on mitigating false-positive results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the boronic acid-based test for AmpC beta-lactamase detection?
The test is a phenotypic method based on the inhibitory properties of boronic acid compounds against Class C (AmpC) beta-lactamases. The assay compares the zone of inhibition of a cephalosporin (B10832234) antibiotic (like cefoxitin (B1668866) or cefotetan) alone versus the zone of inhibition of the same antibiotic combined with a boronic acid derivative (e.g., phenylboronic acid). If the bacterium produces an AmpC enzyme, the boronic acid will inhibit it, restoring the cephalosporin's activity and resulting in a significantly larger zone of inhibition. An increase in zone diameter of ≥5 mm is typically considered a positive result.[1][2][3]
Q2: What is the most common cause of a false-positive result in an AmpC boronic acid test?
The most frequent cause of a false-positive result is the presence of a KPC (Klebsiella pneumoniae carbapenemase) enzyme. KPC enzymes belong to Class A beta-lactamases but are also inhibited by boronic acid compounds.[4][5][6] This cross-reactivity means that an organism producing a KPC enzyme—but not an AmpC enzyme—can still show a positive result in the boronic acid synergy test, leading to misidentification.[4][7][8]
Q3: Can other beta-lactamases cause false-positive results?
Yes, although less common than KPC, boronic acid can sometimes inhibit other beta-lactamases, such as certain ESBLs (Extended-Spectrum Beta-Lactamases) and OXA-12, which may complicate test interpretation.[5] Therefore, it is crucial to consider the local epidemiology of resistance mechanisms when interpreting results.
Q4: Does the choice of antibiotic disk affect the test's specificity?
Absolutely. The specificity of the boronic acid test is highly dependent on the partner antibiotic used.
-
Cefotetan and Ertapenem (B1671056): Tests using these agents are sensitive but have lower specificity. For instance, using ertapenem can produce false-positive results in isolates that are AmpC-producers but KPC-negative.[5][7][8]
-
Meropenem (B701) and Cefepime (B1668827): Using a carbapenem (B1253116) like meropenem or a fourth-generation cephalosporin like cefepime in combination with boronic acid provides much higher specificity for detecting KPC enzymes.[7][8] This characteristic can be leveraged to differentiate KPC from AmpC activity.
Q5: How does porin loss in a bacterial isolate affect test results?
Outer membrane porin loss is a common resistance mechanism that reduces the influx of antibiotics, including beta-lactams, into the bacterial cell.[9][10] This can decrease susceptibility to carbapenems and cephalosporins, complicating the interpretation of disk diffusion tests. An isolate with porin loss combined with AmpC hyperproduction may show elevated resistance that can be difficult to interpret with inhibitor-based tests alone.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during testing.
Problem 1: A positive AmpC test is observed in an isolate where AmpC is not expected (e.g., K. pneumoniae).
-
Possible Cause: The isolate may be producing a KPC carbapenemase, which is also inhibited by boronic acid, leading to a false-positive AmpC test result.[4][5] This is a well-documented cross-reaction.[6][7]
-
Recommended Solution:
-
Perform a KPC-specific boronic acid test: Repeat the synergy test using meropenem as the antibiotic. A positive result (zone enhancement ≥5 mm) with meropenem + boronic acid is highly specific for KPC production.[7][8]
-
Use an alternative AmpC inhibitor: Perform a synergy test using cloxacillin (B1194729) instead of boronic acid. Cloxacillin inhibits AmpC but not KPC enzymes.[6] A positive synergy with cefoxitin-cloxacillin but not meropenem-boronic acid would suggest AmpC production.
-
Molecular Confirmation: Use PCR to test for the presence of blaKPC and plasmid-mediated blaAmpC genes for definitive identification.[12]
-
Problem 2: The synergy test results are ambiguous or difficult to interpret.
-
Possible Cause 1: The isolate may co-produce multiple beta-lactamases (e.g., ESBL and AmpC). The presence of a potent ESBL can sometimes mask the synergy of the AmpC inhibitor.[1][13]
-
Recommended Solution 1: Boronic acid can enhance the detection of ESBLs in AmpC producers. Perform a standard CLSI ESBL confirmatory test (e.g., cefotaxime (B1668864) vs. cefotaxime/clavulanate) and a modified version where boronic acid is added to both disks. The boronic acid will inhibit the AmpC enzyme, potentially revealing the underlying ESBL synergy with clavulanate.[1][13]
-
Possible Cause 2: Improper disk placement or boronic acid concentration.
-
Recommended Solution 2: Ensure the distance between disks in a double-disk synergy test is optimal (typically 20 mm center-to-center) and that the correct amount of boronic acid (typically 400 µg) is applied to the disk.[14][15] Refer to a validated protocol.
Problem 3: An isolate is resistant to cefoxitin, but the boronic acid test is negative.
-
Possible Cause 1: Cefoxitin resistance is not always due to AmpC production. It can also be mediated by porin loss combined with other beta-lactamases or by efflux pump activity.[10][16]
-
Recommended Solution 1: Investigate other resistance mechanisms. Test for carbapenemase production (e.g., using the Modified Hodge Test or carbapenem inactivation method) and consider molecular testing for efflux pump genes if clinically warranted.
-
Possible Cause 2: The test may be less sensitive for certain types of plasmid-mediated AmpC enzymes, such as DHA-1.[5]
-
Recommended Solution 2: If a plasmid-mediated AmpC is still suspected, use an alternative phenotypic method like the cefoxitin-cloxacillin double-disk synergy test or proceed to molecular detection.[6]
Data Presentation: Interpreting Synergy Test Results
The following table summarizes expected outcomes for different resistance mechanisms, which can help differentiate them.
| Resistance Mechanism | Cefoxitin + Boronic Acid | Meropenem + Boronic Acid | Cefotaxime + Clavulanic Acid | Meropenem + EDTA |
| AmpC Producer | Positive (≥5mm) | Negative | Negative | Negative |
| KPC Producer | Positive (≥5mm) | Positive (≥5mm) | Negative | Negative |
| ESBL Producer | Negative | Negative | Positive (≥5mm) | Negative |
| Metallo-β-Lactamase (MBL) Producer | Negative | Negative | Negative | Positive (≥5mm) |
| AmpC + ESBL Co-producer | Positive (≥5mm) | Negative | Positive (may be masked) | Negative |
| KPC + ESBL Co-producer | Positive (≥5mm) | Positive (≥5mm) | Positive | Negative |
Key Experimental Protocols
Protocol: Boronic Acid Disk Synergy Test
This protocol describes the disk diffusion method for detecting AmpC or KPC production using boronic acid.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial isolate in pure culture
-
Antibiotic disks: Cefoxitin (30 µg) and Meropenem (10 µg)
-
Phenylboronic acid (PBA) solution (20 mg/mL in DMSO/water)[14]
-
Blank sterile paper disks
-
Micropipette
Procedure:
-
Prepare Inoculum: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Inoculate MHA Plate: Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria. Allow the plate to dry for 5-10 minutes.
-
Prepare Boronic Acid Disks: Aseptically dispense 20 µL of the 20 mg/mL PBA stock solution onto a cefoxitin disk and a separate meropenem disk. This adds 400 µg of PBA to each disk.[1][14] Prepare a PBA-only disk by adding 20 µL to a blank disk to serve as a control for intrinsic PBA activity. Let the disks dry for 30-60 minutes before use.
-
Place Disks: Place the following disks on the inoculated MHA plate, ensuring they are at least 25 mm apart:
-
Cefoxitin (30 µg) disk (control)
-
Cefoxitin (30 µg) + PBA (400 µg) disk
-
Meropenem (10 µg) disk (control)
-
Meropenem (10 µg) + PBA (400 µg) disk
-
PBA (400 µg) only disk (optional control)
-
-
Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpret Results:
-
Measure the diameter of the zones of inhibition in millimeters.
-
AmpC Positive: A ≥5 mm increase in the zone diameter of the cefoxitin+PBA disk compared to the cefoxitin disk alone.[1][2] The meropenem+PBA test should be negative.
-
KPC Positive: A ≥5 mm increase in the zone diameter of both the cefoxitin+PBA and meropenem+PBA disks compared to their respective control disks.[7][8]
-
Invalid Test: If the PBA-only disk shows a zone of inhibition, the test is invalid for that isolate as the boronic acid itself is inhibitory.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating an unexpected positive result from a boronic acid-based AmpC test.
References
- 1. Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of <i>Amp</i>C β Lactamases in Gram-negative Bacteria - Journal of Laboratory Physicians [jlabphy.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Inhibitor-based methods for the detection of KPC carbapenemase-producing Enterobacteriaceae in clinical practice by using boronic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended-Spectrum-β-Lactamase, AmpC, and Carbapenemase Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Boronic Acid Disk Tests for Differentiating KPC-Possessing Klebsiella pneumoniae Isolates in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of diverse β-lactamases presenting high-level resistance in association with OmpK35 and OmpK36 porins in ESBL-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. liofilchem.com [liofilchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparision of Three Laboratory Tests for Detection of AmpC β Lactamases in Klebsiella Species and E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the cefoxitin-cloxacillin double-disk synergy (CC-DDS) test for the detection of AmpC β-lactamase production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the CC-DDS test in a question-and-answer format.
Issue: Inconclusive or Ambiguous Results
Question: My CC-DDS test is showing no zone of inhibition around either the cefoxitin (B1668866) disk or the cefoxitin-cloxacillin disk. How should I interpret this result?
Answer: This is considered an inconclusive result. It typically occurs when the test isolate has a very high level of resistance to cefoxitin, preventing the formation of a measurable inhibition zone.[1] In such cases, the synergy between cefoxitin and cloxacillin (B1194729) cannot be determined.
Troubleshooting Steps:
-
Confirm Isolate Purity: Ensure the bacterial culture is pure and free from contamination.
-
Verify Disk Potency: Check the expiration date and proper storage of both cefoxitin and cefoxitin-cloxacillin disks.
-
Consider Alternative Methods: For isolates with very high-level cefoxitin resistance, molecular methods to detect AmpC genes are recommended to resolve inconclusive results.[1]
Issue: Suspected False-Negative Results
Question: The CC-DDS test is negative, but I still suspect AmpC production based on the isolate's resistance profile. What could be the cause?
Answer: False-negative results in the CC-DDS test can occur due to several factors:
-
Low-level AmpC Expression: The level of AmpC β-lactamase production may be too low to create a visible synergistic effect.
-
Specific AmpC Enzyme Types: Some AmpC β-lactamases, such as those of the CIT type, may not be reliably detected by this method.[1]
-
Co-production of other β-lactamases: The presence of other resistance mechanisms can sometimes interfere with the interpretation of the test.
Troubleshooting Steps:
-
Review Antibiogram: A broad resistance profile to cephalosporins should raise suspicion for AmpC production, even with a negative CC-DDS test.
-
Alternative Phenotypic Tests: Consider using other phenotypic methods, such as the AmpC Etest, though the CC-DDS test has been shown to have higher sensitivity in some studies.[1]
-
Molecular Confirmation: If suspicion for AmpC production remains high, molecular detection of AmpC genes is the definitive method for confirmation.[1]
Issue: Difficulty in Detecting ESBLs in the Presence of AmpC β-Lactamases
Question: I am trying to detect Extended-Spectrum β-Lactamase (ESBL) production, but I suspect the co-production of AmpC β-lactamase is masking the results. How can I improve ESBL detection?
Answer: High-level expression of AmpC β-lactamases can indeed mask the presence of ESBLs, as AmpC enzymes can confer resistance to the third-generation cephalosporins used in standard ESBL tests.
Troubleshooting Steps:
-
Use of Cefepime (B1668827): Incorporate cefepime, a fourth-generation cephalosporin (B10832234) that is more stable against AmpC hydrolysis, into your ESBL detection tests. Synergy between cefepime and a β-lactamase inhibitor (like clavulanic acid) is a strong indicator of ESBL production in the presence of AmpC.
-
Cloxacillin Supplementation: Perform the ESBL combination disk or double-disk synergy test on Mueller-Hinton agar (B569324) plates supplemented with cloxacillin. Cloxacillin will inhibit the AmpC enzyme, allowing for the detection of ESBL-mediated synergy.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the cefoxitin-cloxacillin double-disk synergy test?
A1: The CC-DDS test is based on the inhibitory effect of cloxacillin on AmpC β-lactamase enzymes. Cefoxitin is a potent inducer and substrate of AmpC β-lactamases. If an isolate produces AmpC, it will be resistant to cefoxitin. Cloxacillin acts as an inhibitor of AmpC enzymes. Therefore, in the presence of cloxacillin, the activity of the AmpC enzyme is blocked, and the isolate becomes more susceptible to cefoxitin. This results in a larger zone of inhibition around a disk containing both cefoxitin and cloxacillin compared to a disk with cefoxitin alone.[1][4]
Q2: What is the standard interpretive criterion for a positive CC-DDS test?
A2: A positive CC-DDS test is indicated by a difference of ≥4 mm in the inhibition zone diameter between the cefoxitin-cloxacillin disk and the cefoxitin-only disk.[1][3][4][5][6]
Q3: Can boronic acid be used as an alternative to cloxacillin in the double-disk synergy test?
A3: Yes, boronic acid can be used as an alternative inhibitor of AmpC β-lactamases and has shown similar sensitivity and specificity to cloxacillin in some studies. However, a notable drawback of boronic acid is that it can produce false-positive results in isolates that carry class A carbapenemases, whereas cloxacillin does not have this issue.[1]
Q4: What is the optimal distance between disks in a double-disk synergy test?
A4: The distance between the disks is a critical factor. For cephalosporin 30 µg disks, a center-to-center distance of 20 mm is often considered optimal.[2] However, this distance may need to be adjusted (e.g., reduced to 15 mm or increased to 30 mm) for strains with very high or low levels of resistance, respectively.[2][7]
Data Presentation
Table 1: Performance Comparison of Phenotypic Tests for AmpC Detection
| Test Method | Sensitivity (%) | Specificity (%) | Inconclusive Results | Reference |
| Cefoxitin-Cloxacillin DDS (CC-DDS) | 97.2 | 100 | 2/305 isolates | [1] |
| Etest AmpC | 77.4 | 100 | 10/305 isolates | [1] |
| Cefoxitin Screening (≤18 mm) | 97.4 | 78.7 | N/A | [1] |
| Cefotetan Screening (≤16 mm) | 52.6 | 99.3 | N/A | [1] |
Experimental Protocols
Detailed Methodology for the Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial isolate to be tested
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Cefoxitin (30 µg) disks
-
Cefoxitin (30 µg) / Cloxacillin (200 µg) combination disks (or separate disks placed in close proximity)
-
Incubator at 35-37°C
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a suspension of the bacterial isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking evenly in three directions to ensure confluent growth.
-
Disk Placement:
-
Incubation: Incubate the plate at 35°C for 16-18 hours.[1]
-
Interpretation of Results:
Visualizations
Caption: Workflow for AmpC detection using the CC-DDS test.
Caption: Troubleshooting ESBL detection in AmpC co-producers.
References
- 1. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liofilchem.com [liofilchem.com]
- 3. Phenotypic susceptibility profiles of AmpC- and/or extended-spectrum beta-lactamase-(co)producing Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Strain-Tailored Double-Disk Synergy Test Detects Extended-Spectrum Oxacillinases in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cloning Toxic Cephalosporinase Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning of toxic cephalosporinase genes.
Frequently Asked Questions (FAQs)
Q1: Why is cloning this compound genes often problematic?
A1: this compound genes can be toxic to host cells, such as E. coli, for several reasons. The primary reason is the enzymatic activity of the expressed this compound, which can interfere with essential cellular processes.[1][2] This toxicity often manifests as difficulty in obtaining transformants, plasmid instability, and the selection of mutants with reduced or no enzymatic activity.[3][4] Even low levels of basal or "leaky" expression from inducible promoters can be sufficient to cause these issues.[5][6]
Q2: What are the initial signs that my this compound gene is toxic to the host cells?
A2: Several signs can indicate that your gene of interest is toxic:
-
Few or no colonies after transformation: Compared to a control transformation with a non-toxic insert, a significantly lower number of colonies suggests a toxic effect.[1][7]
-
Small or variable colony sizes: Toxic gene expression can slow down cell growth, resulting in smaller colonies.[3]
-
Plasmid instability: You may observe the loss of the plasmid or rearrangements and mutations within the cloned gene after culturing.[3][4]
-
Difficulty in obtaining pure plasmid DNA: The host cells may be unhealthy, leading to poor plasmid yields.
Q3: Which E. coli strains are recommended for cloning toxic this compound genes?
A3: Specialized E. coli strains are crucial for successfully cloning toxic genes. Strains with tighter control over basal expression and reduced protease activity are generally preferred.[5][8]
| Strain Type | Key Features | Recommended Strains |
| Tightly Regulated Expression | Contain additional copies of the lac repressor (lacIq) or carry a plasmid expressing T7 lysozyme (B549824) (pLysS or pLysE) to reduce basal expression from T7 promoters. | BL21(DE3)pLysS, C41(DE3), C43(DE3)[9][10] |
| Low Copy Number Plasmids | Strains that maintain plasmids at a low copy number to reduce the gene dosage of the toxic protein. | CopyCutter™ EPI400™[11] |
| Reduced Recombination | Strains with mutations in the recA gene to minimize recombination and maintain the integrity of unstable DNA sequences. | Stbl2™, Stbl3™ |
Q4: How can I minimize the "leaky" expression of the this compound gene during cloning?
A4: Minimizing basal expression is critical. Here are several strategies:
-
Use tightly regulated promoters: Promoters like the arabinose-inducible pBAD promoter or rhamnose-inducible promoters (PrhaB) offer very tight control over expression.[10][12][13][14][15]
-
Glucose repression: For lac-based promoters, adding glucose (0.5-1%) to the growth media can help repress basal expression.[6]
-
Low-copy-number vectors: Using vectors with origins of replication that maintain a low number of plasmids per cell reduces the overall gene dosage.[4][11]
-
Transcriptional terminators: Flanking your gene with strong transcriptional terminators can prevent read-through transcription from other promoters on the plasmid.[16]
Troubleshooting Guides
Problem 1: No or very few colonies after transformation.
This is a common issue when dealing with toxic genes. The following troubleshooting steps can help.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or few colonies.
Experimental Protocol: Transformation with a Toxic Gene
-
Vector and Insert Preparation:
-
Digest the vector and insert with the appropriate restriction enzymes.
-
It is highly recommended to dephosphorylate the vector to reduce self-ligation.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up the ligation reaction with a molar insert-to-vector ratio of 3:1.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Use high-efficiency competent cells (e.g., >1 x 10⁸ cfu/µg).
-
Thaw competent cells on ice.
-
Add 1-5 µL of the ligation mixture to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 30-45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 950 µL of SOC medium.
-
Incubate at 37°C for 1 hour with shaking. For toxic genes, consider reducing this recovery temperature to 30°C and extending the time to 1.5-2 hours.
-
-
Plating:
-
Plate 100-200 µL of the transformation mixture onto pre-warmed LB agar (B569324) plates containing the appropriate antibiotic. For toxic genes, also plate on media containing 1% glucose to repress expression from lac-based promoters.
-
Incubate the plates at 37°C overnight. If toxicity is suspected, incubate at a lower temperature (e.g., 30°C) for a longer period (24-48 hours). [17]
-
Problem 2: Plasmid instability (rearrangements, deletions, or loss of plasmid).
The host cell may try to eliminate the source of toxicity by altering or removing the plasmid.
Logical Relationship Diagram for Plasmid Instability
Caption: Causes and solutions for plasmid instability.
Strategies to Improve Plasmid Stability:
-
Use a recA deficient host strain: Strains with mutations in the recA gene, such as Stbl2™ or Stbl3™, are deficient in homologous recombination, which can help prevent rearrangements in plasmids containing repetitive or unstable sequences.[8]
-
Incorporate stabilizing elements: Some vectors contain sequences like the parB locus, which ensures that plasmids are faithfully segregated to daughter cells, reducing the likelihood of plasmid loss.[16]
-
Minimize culture time: Avoid prolonged culturing of cells harboring the toxic gene. Use fresh transformants for plasmid preparations and downstream applications.
-
Grow at lower temperatures: Culturing at 30°C or even room temperature can reduce the metabolic burden on the cells and improve plasmid stability.[1]
Quantitative Data Summary
The following table summarizes the impact of different strategies on the transformation efficiency and plasmid stability when cloning toxic genes. The data is a representative compilation from various studies and should be used as a general guide.
| Strategy | Transformation Efficiency (relative to non-toxic control) | Plasmid Stability (% of correct clones after 24h culture) |
| Standard High-Copy Vector (e.g., pUC19) in DH5α | < 1% | < 10% |
| Low-Copy-Number Vector (e.g., pSC101 ori) in DH5α | 10-20% | 50-70% |
| High-Copy Vector with Tightly Regulated Promoter (e.g., pBAD) in a suitable host | 20-40% | 70-90% |
| Low-Copy Vector with Tightly Regulated Promoter in a specialized host (e.g., C41(DE3)) | 50-80% | > 95% |
Signaling Pathway Diagram
While this compound toxicity is primarily due to its enzymatic activity rather than a specific signaling pathway, we can illustrate the logical flow of events leading to cell death.
This compound-Induced Cell Toxicity Pathway
Caption: Logical pathway of this compound-induced toxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. blog.addgene.org [blog.addgene.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. biologicscorp.com [biologicscorp.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multi-Layer-Controlled Strategy for Cloning and Expression of Toxin Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Toxic protein expression in Escherichia coli using a rhamnose-based tightly regulated and tunable promoter system. | Semantic Scholar [semanticscholar.org]
- 14. Toxic protein expression in Escherichia coli using a rhamnose-based tightly regulated and tunable promoter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. クローニングに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Instability of Purified Plasmid-Mediated Cephalosporinases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of purified plasmid-mediated cephalosporinases.
Frequently Asked Questions (FAQs)
Q1: My purified cephalosporinase is rapidly losing activity. What are the common causes?
A1: Rapid loss of enzymatic activity in purified cephalosporinases can be attributed to several factors. A primary cause is protein aggregation, where the purified enzyme molecules clump together, leading to a loss of their native conformation and function.[1][2] This can be triggered by non-optimal buffer conditions, such as pH and ionic strength, as well as inappropriate temperatures.[1] Additionally, repeated freeze-thaw cycles can lead to protein precipitation and loss of activity.[2] The presence of proteases in the purified sample can also degrade the enzyme over time.
Q2: What are the optimal storage conditions for purified cephalosporinases?
A2: For short-term storage (up to 24 hours), keeping the enzyme on ice or in a refrigerator at 2-8°C is often suitable.[3][4] However, for long-term stability, storing the purified enzyme at -80°C is highly recommended.[2][3] To prevent aggregation and damage during freezing, the addition of a cryoprotectant like glycerol (B35011) is beneficial.[1][2] It is also crucial to flash-freeze the aliquots in liquid nitrogen before transferring them to the -80°C freezer to minimize the formation of ice crystals that can denature the protein.
Q3: Can I do anything to prevent my this compound from aggregating during purification and concentration?
A3: Yes, several strategies can be employed to prevent aggregation. Maintaining a low protein concentration during purification and chromatography can be helpful.[1][2] If a high final concentration is necessary, consider adding stabilizing buffer components.[1] The composition of your buffer is critical; optimizing the pH to be at least one unit away from the enzyme's isoelectric point (pI) can increase solubility.[1] Adjusting the salt concentration can also modulate electrostatic interactions and prevent aggregation.[1] Furthermore, the inclusion of additives like osmolytes (e.g., glycerol, sucrose), amino acids (e.g., arginine, glutamate), or low concentrations of non-denaturing detergents can enhance stability.[1][5]
Q4: My enzyme activity is inconsistent between different purification batches. What could be the reason?
A4: Inconsistent activity between batches can stem from variability in the purification protocol. Ensure that all steps, from cell lysis to chromatography, are performed consistently.[2] Minor variations in buffer pH, salt concentration, or the age of the chromatography resin can impact the final purity and activity of the enzyme. It is also important to minimize the time between purification steps to prevent degradation.[2] Another factor could be the health and growth phase of the bacterial culture used for protein expression; always start with a fresh culture and harvest at a consistent optical density.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity After Purification
| Possible Cause | Troubleshooting Step |
| Protein Denaturation during Lysis | Use a gentler lysis method (e.g., sonication on ice with short bursts, enzymatic lysis with lysozyme). Ensure protease inhibitors are added to the lysis buffer. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of all buffers. The optimal pH for many cephalosporinases is around 7.0 to 8.5.[6][7] |
| Enzyme Inactivated by Purification Resin | Ensure the chosen chromatography resin is compatible with your enzyme. Test a small sample of the enzyme with the resin before scaling up. |
| Loss of Essential Cofactors | While most cephalosporinases are serine-based and do not require metal cofactors, some beta-lactamases are metallo-enzymes (Class B) that require zinc.[8] Ensure your buffers do not contain strong metal chelators like EDTA if you are working with a metallo-beta-lactamase. |
Issue 2: Protein Aggregation and Precipitation
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Perform purification and concentration steps at lower protein concentrations. If a high concentration is required, add stabilizing excipients.[1][2] |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of your this compound and adjust the buffer pH to be at least 1 unit above or below the pI.[1] |
| Incorrect Salt Concentration | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[1] |
| Hydrophobic Interactions | Add supplements to your buffer to reduce hydrophobic interactions. Options include 5-10% glycerol, 0.1-1 M L-arginine, or low concentrations of non-ionic detergents (e.g., 0.05% Tween 20).[1][5] |
| Oxidation of Cysteine Residues | If your enzyme has surface-exposed cysteine residues, their oxidation can lead to disulfide-linked aggregates. Add a reducing agent like DTT or TCEP to your buffers.[5] |
Quantitative Data Summary
The stability of purified cephalosporinases is highly dependent on environmental conditions. The following table summarizes key quantitative parameters for maintaining enzyme stability and activity.
| Parameter | Optimal Range/Condition | Notes |
| pH for Activity | 7.0 - 8.5 | Varies depending on the specific enzyme. An E. coli this compound showed optimal pH around 8.0, while an Acinetobacter baumannii beta-lactamase was optimal at pH 7.0.[6][7][9] |
| pH for Stability | 6.0 - 7.5 | The enzyme may be stable over a broader pH range than its optimal activity range.[6] |
| Temperature for Activity | 36°C - 50°C | Optimal temperature can vary significantly between different cephalosporinases.[7][9] |
| Temperature for Stability | 4°C (short-term) | One study showed that a beta-lactamase retained 50% of its activity after 7 days at 4°C.[6] For long-term storage, -80°C is recommended.[2] |
| Glycerol (Cryoprotectant) | 10 - 50% (v/v) | Commonly used to prevent aggregation during freeze-thaw cycles.[2] |
| NaCl Concentration | 20 mM - 500 mM | The optimal salt concentration is protein-specific and should be determined empirically.[10] |
Experimental Protocols
Protocol 1: Purification of a His-tagged Plasmid-Mediated this compound
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold lysis buffer (50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail and 1 mg/mL lysozyme.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the lysate is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA chromatography column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
-
Dialysis/Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) overnight at 4°C to remove imidazole and exchange the buffer.
-
-
Concentration and Storage:
-
Concentrate the dialyzed protein to the desired concentration using a centrifugal filter unit.
-
Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: this compound Activity Assay using Nitrocefin (B1678963)
-
Reagent Preparation:
-
Prepare a 10X reaction buffer (e.g., 500 mM sodium phosphate buffer, pH 7.0).
-
Prepare a stock solution of nitrocefin (a chromogenic cephalosporin (B10832234) substrate) in DMSO (e.g., 10 mM). Dilute to a working concentration (e.g., 100 µM) in 1X reaction buffer just before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the nitrocefin working solution to each well.
-
Add 20 µL of the purified enzyme dilution (in 1X reaction buffer) to initiate the reaction. Include a buffer-only control (no enzyme).
-
Immediately measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of substrate hydrolysis (in moles/min). The molar extinction coefficient (ε) for hydrolyzed nitrocefin at pH 7.0 is 20,500 M⁻¹cm⁻¹.
-
Visualizations
Caption: Workflow for purifying plasmid-mediated cephalosporinases.
Caption: Logical workflow for troubleshooting this compound instability.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faq.edqm.eu [faq.edqm.eu]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. researchgate.net [researchgate.net]
- 7. Purification and properties of beta-lactamase from Proteus morganii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification and properties of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Promoter Strength for Controlled AmpC Gene Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing promoter strength for the controlled expression of the ampC gene.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at controlling ampC gene expression.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No AmpC Expression | Weak Promoter: The chosen promoter may not be strong enough in the specific bacterial strain or experimental conditions. | - Switch to a stronger promoter: Consult literature for promoters known to drive high expression in your host organism.[1][2][3][4] - Optimize promoter elements: Ensure the -10 and -35 consensus sequences and the spacing between them are optimal for your bacterial host.[2][5] - Mutagenesis: Introduce up-promoter mutations to enhance promoter strength.[5][6] |
| Suboptimal Inducer Concentration: For inducible promoters, the concentration of the inducing agent may be too low. | - Perform a dose-response experiment: Test a range of inducer concentrations to find the optimal level for your desired expression.[7] | |
| Issues with mRNA stability or translation: The ampC transcript may be unstable, or translation initiation may be inefficient. | - Optimize the 5' UTR and Shine-Dalgarno sequence: Engineer the region upstream of the start codon to enhance ribosome binding and translation initiation. | |
| Plasmid Copy Number: A low copy number plasmid will result in fewer copies of the ampC gene, leading to lower overall expression. | - Switch to a higher copy number plasmid: If compatible with your experimental goals, use a plasmid backbone known to replicate to a higher copy number.[3] | |
| High Basal (Leaky) Expression from Inducible Promoters | Promoter "Leakiness": Some inducible promoters exhibit a low level of transcription even in the absence of an inducer. | - Use a tightly regulated promoter system: Employ systems known for their low basal activity. - Increase repressor concentration: If using a repressor-based system, consider overexpressing the repressor protein. |
| Ineffective Repressor Binding: Mutations in the operator sequence can prevent the repressor from binding efficiently. | - Sequence the promoter and operator regions: Verify the integrity of these regulatory elements. | |
| Inconsistent or Variable AmpC Expression | Inconsistent Culture Conditions: Variations in media composition, temperature, aeration, or growth phase can affect promoter activity and gene expression. | - Standardize all experimental conditions: Maintain consistent parameters across all experiments. |
| Plasmid Instability: The plasmid carrying the ampC gene may not be stably maintained in the bacterial population. | - Maintain antibiotic selection: Always grow cultures in the presence of the appropriate antibiotic to ensure plasmid retention. | |
| Unexpected Phenotypic Results (e.g., Antibiotic Resistance) | Polar Effects: The insertion of the promoter and ampC gene may be affecting the expression of downstream genes. | - Incorporate a transcriptional terminator: Place a terminator downstream of the ampC gene to prevent read-through transcription. |
| Host Strain Background: The genetic background of the host strain can influence the activity of promoters and the expressed AmpC enzyme. | - Consider the host strain's regulatory network: Be aware of any host factors that might interact with your expression system.[3] |
Frequently Asked Questions (FAQs)
1. What is the role of the ampC gene and why is controlling its expression important?
The ampC gene encodes a class C β-lactamase, an enzyme that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including cephalosporins.[8][9] Controlling ampC expression is crucial in research and drug development to study antibiotic resistance mechanisms, screen for new antibiotic candidates, and develop novel therapeutic strategies.
2. How do mutations in the promoter region affect ampC expression?
Mutations in the -10 and -35 consensus sequences of the ampC promoter, as well as changes in the spacing between these elements, can significantly impact the binding of RNA polymerase and, consequently, the level of gene transcription.[2][4][5] Mutations that increase homology to the consensus promoter sequences generally lead to higher expression levels.[4][5] For instance, specific point mutations at positions -42 and -32 have been shown to dramatically increase ampC expression.[4]
3. What are the key differences between inducible and constitutive promoters for ampC expression?
-
Constitutive promoters provide a constant level of gene expression.
-
Inducible promoters allow for gene expression to be turned on or off in response to an external stimulus, such as the addition of a chemical inducer (e.g., IPTG).[10] This is particularly useful for expressing proteins that may be toxic to the host cell or for studying the effects of gene expression at specific times.
4. How can I quantitatively measure the strength of my engineered promoter?
Promoter strength can be quantified by measuring the downstream gene product. For ampC, this can be done at the mRNA level using RT-qPCR or at the protein level using Western blotting or a β-lactamase activity assay .[11][12][13] Reporter genes, such as those encoding fluorescent proteins or luciferase, can also be placed under the control of the promoter for a more straightforward readout.
5. What is a β-lactamase activity assay and how does it work?
A common method is the nitrocefin (B1678963) assay. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase like AmpC.[14][15] The rate of this color change, which can be measured with a spectrophotometer, is directly proportional to the amount of active AmpC enzyme present in the sample.[8][14]
Quantitative Data Summary
Table 1: Impact of Promoter Mutations on ampC Expression
| Promoter Mutation | Fold Increase in Expression (Compared to Wild-Type) | Reference |
| -35 region (TTGTCA to TTGACA) | 21-fold | [5] |
| -10 region (TACAAT to TATAAT) | 7-fold | [5] |
| -11 (C to T) | 6-fold | [6] |
| -42 and other mutations | 70 to 120-fold | [4] |
| -32 and other mutations | 140-fold | [12][16] |
Experimental Protocols
Site-Directed Mutagenesis for Promoter Engineering
This protocol is for introducing specific point mutations into the promoter region of the ampC gene cloned in a plasmid vector.
Materials:
-
Template plasmid DNA (containing the ampC gene and its promoter)
-
Mutagenic forward and reverse primers (containing the desired mutation)
-
High-fidelity DNA polymerase
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[17]
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template plasmid, primers, dNTPs, and high-fidelity DNA polymerase.[17]
-
Use a thermal cycler with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.[18]
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for at least 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[17][19]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Quantification of ampC mRNA by RT-qPCR
This protocol outlines the steps for measuring the relative abundance of ampC transcripts.
Materials:
-
Bacterial cells expressing the ampC gene
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for ampC and a reference gene (e.g., gapA)
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures grown to the desired phase (e.g., mid-log phase).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and appropriate primers.
-
qPCR:
-
Set up the qPCR reaction with cDNA, ampC-specific primers, a reference gene primer set, and qPCR master mix.[11]
-
Run the reaction in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[11]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the ampC and the reference gene. Calculate the relative expression of ampC using the ΔΔCt method.
Western Blotting for AmpC Protein Detection
This protocol is for the detection and relative quantification of the AmpC protein.
Materials:
-
Bacterial cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for AmpC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from bacterial cultures. Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins in the lysates by size using SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[21]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AmpC antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Nitrocefin Assay for β-Lactamase Activity
This protocol provides a method for quantifying the enzymatic activity of AmpC.
Materials:
-
Bacterial cell lysates or purified AmpC protein
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[22]
-
Phosphate-buffered saline (PBS), pH 7.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.1-0.5 mg/mL.[14][23] The solution should be yellow.[22]
-
Set up the Assay:
-
Add your samples (cell lysates) to the wells of a 96-well plate. Include a positive control (known β-lactamase) and a negative control (buffer only).[14]
-
-
Initiate the Reaction: Add the nitrocefin working solution to each well to start the reaction.[14]
-
Measure Absorbance: Immediately measure the absorbance at 486-490 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[8][14]
-
Calculate Activity: The rate of increase in absorbance is proportional to the AmpC activity in the sample.
Visualizations
Caption: Experimental workflow for optimizing AmpC expression.
Caption: Troubleshooting logic for low AmpC expression.
Caption: Simplified pathway of AmpC-mediated resistance.
References
- 1. Promoter Sequences Necessary for High-Level Expression of the Plasmid-Associated ampC β-Lactamase Gene blaMIR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Level Expression of AmpC β-Lactamase Due to Insertion of Nucleotides between −10 and −35 Promoter Sequences in Escherichia coli Clinical Isolates: Cases Not Responsive to Extended-Spectrum-Cephalosporin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sequence elements determining ampC promoter strength in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. −11 Mutation in the ampC Promoter Increasing Resistance to β-Lactams in a Clinical Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Increase in ampC promoter strength due to mutations and deletion of the attenuator in a clinical isolate of cefoxitin-resistant Escherichia coli as determined by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nitrocefin.com [nitrocefin.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. bioinnovatise.com [bioinnovatise.com]
- 19. assaygenie.com [assaygenie.com]
- 20. biomol.com [biomol.com]
- 21. addgene.org [addgene.org]
- 22. toku-e.com [toku-e.com]
- 23. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
"strategies to prevent porin loss mutations in cephalosporinase studies"
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cephalosporinase studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenge of porin loss mutations during your experiments.
Troubleshooting Guide: Preventing and Identifying Porin Loss
Porin loss in Gram-negative bacteria is a significant factor in cephalosporin (B10832234) resistance, complicating the interpretation of this compound activity.[1][2] Use this guide to diagnose and mitigate issues related to porin expression in your bacterial cultures.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Cephalosporins
| Symptom | Possible Cause | Suggested Solution |
| MIC values for cephalosporins increase unexpectedly over serial passages. | Selection pressure from the antibiotic is leading to the emergence of spontaneous mutants with reduced porin expression.[3][4][5] | 1. Limit Serial Passaging: Use fresh cultures from frozen stocks for each experiment. 2. Optimize Antibiotic Concentration: Use the lowest concentration of the cephalosporin that still allows for the selection of this compound activity without exerting excessive pressure on porin expression. 3. Use a Rich Medium: Nutrient-limiting conditions can favor the expression of different porins (e.g., OmpF vs. OmpC), potentially affecting cephalosporin uptake.[3][6] |
| High variability in MICs across replicate experiments. | Inconsistent culture conditions affecting porin expression. Environmental factors like osmolarity and temperature regulate porin gene expression.[3][6] | 1. Standardize Culture Conditions: Strictly control temperature, aeration, and media composition. 2. Monitor Growth Phase: Harvest cells for experiments during a consistent growth phase, as porin expression can vary. |
Issue 2: Discrepancy Between this compound Activity and Whole-Cell Resistance
| Symptom | Possible Cause | Suggested Solution |
| High this compound activity is detected in cell lysates, but whole cells show high resistance to cephalosporins. | Reduced outer membrane permeability due to porin loss is preventing the antibiotic from reaching the periplasmic this compound.[1][2] | 1. Analyze Outer Membrane Proteins (OMPs): Perform SDS-PAGE analysis of OMPs to visually inspect for the absence of major porin bands (e.g., OmpF, OmpC in E. coli).[7] 2. Quantitative PCR (qPCR): Measure the transcript levels of major porin genes (e.g., ompF, ompC) to determine if their expression is downregulated. 3. Use Complemented Strains: Transform your resistant isolate with a plasmid carrying the wild-type porin gene. A subsequent decrease in MIC would confirm that porin loss was a major contributor to resistance.[4][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to prevent the emergence of porin-deficient mutants during my this compound evolution studies?
To minimize the selection of porin-deficient mutants, consider the following:
-
Use of Complemented Strains: Start with a host strain that has a deletion of a major porin gene but is complemented with a plasmid carrying the same gene under a constitutive or inducible promoter. This ensures that porin expression is maintained.[8][9]
-
Titrate Antibiotic Pressure: Employ a gradual increase in cephalosporin concentration rather than a single high-concentration shock. This may allow for the selection of mutations in the this compound gene without heavily favoring porin loss mutants.
-
Alternative Selection Strategies: If possible, use a selection method that is independent of cell viability, such as phage-assisted continuous evolution (PACE) or ribosome display, which can select for enzyme activity directly.[10][11][12]
Q2: How can I confirm that the observed increase in cephalosporin resistance is due to porin loss and not another mechanism?
A multi-step approach is recommended:
-
Phenotypic Analysis: Compare the MICs of a range of hydrophilic antibiotics. Porin loss typically confers resistance to multiple classes of antibiotics that use these channels for entry.[2]
-
OMP Profiling: As mentioned in the troubleshooting guide, visualize the outer membrane proteins using SDS-PAGE. The absence of specific bands corresponding to major porins is a strong indicator.[7]
-
Genetic Complementation: Transforming the resistant strain with a plasmid containing the wild-type porin gene and observing a restoration of susceptibility is a definitive confirmation.[4][8][9]
-
Gene Sequencing: Sequence the porin genes and their regulatory regions in your resistant isolates to identify mutations that could lead to non-functional proteins or altered expression.
Q3: Can I use qPCR to monitor porin expression? What are the key considerations?
Yes, qPCR is a valuable tool to quantify porin gene transcripts. Key considerations include:
-
Validated Reference Genes: It is crucial to use reference genes whose expression remains stable under your specific experimental conditions (i..e., in the presence of cephalosporins).[13][14]
-
MIQE Guidelines: Follow the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines for experimental design, data analysis, and reporting to ensure the reliability and reproducibility of your results.[15][16]
-
Sampling Time: Collect RNA at consistent time points and growth phases, as porin gene expression can be dynamic.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)
This protocol allows for the visualization of major porins to identify potential loss.
-
Bacterial Culture: Grow your bacterial strains of interest to the mid-logarithmic phase in your chosen medium.
-
Cell Harvesting: Centrifuge 10 mL of culture at 4,000 x g for 10 minutes at 4°C. Wash the cell pellet with 10 mM Tris-HCl (pH 7.5).
-
Cell Lysis: Resuspend the pellet in 1 mL of 10 mM Tris-HCl (pH 7.5) and lyse the cells by sonication on ice.
-
Removal of Unbroken Cells: Centrifuge the lysate at 5,000 x g for 10 minutes at 4°C to pellet unbroken cells.
-
Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Outer Membrane Isolation: Resuspend the membrane pellet in 1% Sarkosyl in 10 mM Tris-HCl (pH 7.5) and incubate at room temperature for 30 minutes to solubilize the inner membrane. Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the outer membrane proteins.
-
Protein Quantification: Resuspend the OMP pellet in a small volume of distilled water and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE: Mix a standardized amount of OMP (e.g., 15 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 12% SDS-polyacrylamide gel. Run the gel according to standard procedures.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain to visualize the protein bands. Compare the OMP profiles of your test strains to a wild-type control. The absence of bands around 35-40 kDa may indicate the loss of major porins like OmpF and OmpC in E. coli.[7]
Protocol 2: Quantitative Real-Time PCR (qPCR) for Porin Gene Expression
This protocol provides a framework for measuring porin gene transcription levels.
-
RNA Extraction: Grow bacterial cultures to the desired growth phase and expose them to the experimental conditions (e.g., sub-inhibitory concentrations of cephalosporins). Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with random primers or gene-specific primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target porin gene(s) and a validated reference gene, and a suitable qPCR master mix (e.g., SYBR Green-based).
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative expression of the target porin genes using the ΔΔCq method, normalizing to the reference gene and comparing to a control condition.[15][17]
Visualizations
Caption: Workflow for diagnosing porin loss as a resistance mechanism.
Caption: Simplified EnvZ-OmpR signaling pathway regulating porin expression.
References
- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Bacterial porin and antibiotic susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Porin Heterogeneity and Trade-Offs Affect the Antibiotic Susceptibility of Gram-Negative Bacteria | MDPI [mdpi.com]
- 4. In vivo selection of porin-deficient mutants of Klebsiella pneumoniae with increased resistance to cefoxitin and expanded-spectrum-cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-lactam resistance associated with β-lactamase production and porin alteration in clinical isolates of E. coli and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idus.us.es [idus.us.es]
- 9. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring in vitro evolution for protein affinity or stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous directed evolution of proteins with improved soluble expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring in vitro evolution for protein affinity or stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of reference genes for quantitative real-time PCR in chemical exposed and at different age’s brackish water flea Diaphanosoma celebensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gene-quantification.de [gene-quantification.de]
- 16. Minimum information necessary for quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Basic Guide to Real Time PCR in Microbial Diagnostics: Definitions, Parameters, and Everything - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Inhibitor Concentrations for Cephalosporinase Variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining inhibitor concentrations for specific cephalosporinase variants.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for determining the optimal concentration of a novel inhibitor against a specific this compound variant?
A1: The initial step involves determining the half-maximal inhibitory concentration (IC50) of your inhibitor.[1] This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50% under specific experimental conditions.[1] A typical starting point is to perform a dose-response curve with a wide range of inhibitor concentrations. If previous data on similar inhibitors or enzyme variants is available, it can help in selecting a more targeted concentration range. For unknown inhibitors, a broad range from nanomolar to micromolar is often recommended.
Q2: My IC50 values are inconsistent across experiments. What are the potential causes and how can I troubleshoot this?
A2: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Inhibitor Stability: Ensure your inhibitor is stable under the assay conditions (pH, temperature, buffer components). Prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles.[2]
-
Reagent Quality: Verify the purity and concentration of your enzyme and substrate. Degradation of the chromogenic substrate, such as nitrocefin (B1678963), can lead to erroneous results.[2] Prepare fresh substrate solutions daily and protect them from light.[2]
-
Experimental Conditions: Maintain consistent experimental parameters such as incubation times, temperature, and buffer composition.[1] Even minor variations can impact enzyme kinetics and inhibitor potency.
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration, especially for tight-binding or irreversible inhibitors. Use a consistent and appropriate enzyme concentration in all assays.
-
Promiscuous Inhibition: Some compounds can form aggregates at higher concentrations, leading to non-specific enzyme inhibition and irreproducible IC50 values.[3] Consider including a detergent like Triton X-100 in your assay buffer to mitigate this.[3]
Q3: How do I progress from an IC50 value to determining the inhibition constant (Ki)?
A3: The IC50 value is a useful initial measure, but the inhibition constant (Ki) provides a more absolute measure of inhibitor potency.[1] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km) [1]
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the enzyme for the substrate.
To experimentally determine Ki, a series of kinetic assays are performed at various substrate and inhibitor concentrations.[1] The data is then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.
Q4: What are the different classes of cephalosporinases, and how does this affect inhibitor selection and concentration?
A4: Cephalosporinases primarily belong to molecular Class C β-lactamases, also known as AmpC β-lactamases.[4][5] However, some extended-spectrum β-lactamases (ESBLs) from Class A and certain Class D enzymes can also hydrolyze cephalosporins.[4][6] The class of the this compound is crucial as different classes have distinct active site structures and sensitivities to inhibitors. For instance, clavulanic acid is a potent inhibitor of many Class A enzymes but is generally less effective against Class C AmpC enzymes.[7] Therefore, identifying the specific variant and its class is essential for selecting appropriate inhibitors and refining their concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background signal in the assay | Spontaneous degradation of the chromogenic substrate (e.g., nitrocefin).[2] | Prepare fresh substrate solution daily and protect it from light. Run a control well without the enzyme to measure background hydrolysis.[2] |
| Contamination of reagents or buffers. | Use sterile, high-purity reagents and buffers. | |
| No or very low enzyme activity | Incorrect assay buffer pH or composition. | Optimize the assay buffer to ensure it is at the optimal pH for enzyme activity (typically pH 7.0 for many β-lactamases).[1] |
| Inactive enzyme due to improper storage or handling. | Store the enzyme at the recommended temperature (e.g., -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. | |
| Presence of an unknown inhibitor in the sample or buffer. | Test for potential inhibitory effects of all buffer components. | |
| Non-linear progress curves | Substrate depletion. | Use a substrate concentration that is not fully consumed during the assay time. Monitor the reaction progress to ensure it remains in the initial linear range. |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions over the time course of the experiment. | |
| Tight-binding or slow-binding inhibitor. | For tight-binding inhibitors, a longer pre-incubation time of the enzyme and inhibitor may be required to reach equilibrium. | |
| Inhibitor appears more potent against some this compound variants than others | Intrinsic differences in the active site of the enzyme variants.[8] | This is an expected outcome and a key part of inhibitor profiling. Characterize the potency (IC50 and Ki) against each variant. |
| Different expression levels of the enzyme in different bacterial strains. | Use purified enzymes for kinetic assays to eliminate the influence of cellular factors. |
Quantitative Data Summary
The following table summarizes typical inhibition constants (Ki) and IC50 values for common β-lactamase inhibitors against different this compound-producing enzymes. Note that these values can vary depending on the specific enzyme variant and experimental conditions.
| Inhibitor | Target Enzyme Class | Target Enzyme Example | Ki (µM) | IC50 (µM) |
| Avibactam | Class A, C, and some D | KPC-2, CTX-M-15, AmpC | 0.005 - 0.17 | 0.02 - 4 |
| Clavulanic Acid | Class A | TEM-1, SHV-1 | 0.1 - 1.2 | 0.08 - 5.3 |
| Tazobactam | Class A | TEM-1, SHV-1 | 0.03 - 0.1 | 0.02 - 0.9 |
| Sulbactam | Class A | TEM-1 | 0.5 - 1.0 | 0.4 - 8 |
Note: Data compiled from multiple sources. The specific values can vary based on the experimental setup.
Experimental Protocols
Determination of IC50 Values
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor.
Materials:
-
Purified this compound variant
-
Test inhibitor
-
Nitrocefin (or another suitable chromogenic cephalosporin (B10832234) substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately measure the rate of hydrolysis by monitoring the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizations
Caption: Workflow for IC50 determination of a this compound inhibitor.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 5. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
"managing interference from other beta-lactamases in AmpC detection"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of AmpC β-lactamases and the management of interference from other β-lactamases, such as Extended-Spectrum β-Lactamases (ESBLs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of interference in AmpC detection?
The co-presence of other β-lactamases, particularly ESBLs, is a major source of interference in the accurate detection of AmpC enzymes. AmpC β-lactamases can mask the presence of ESBLs, and conversely, high levels of ESBLs can sometimes lead to misleading results in AmpC tests.[1][2] This interference can result in both false-positive and false-negative outcomes, complicating the interpretation of susceptibility tests.[3][4]
Q2: Can an organism produce both AmpC and ESBL enzymes? How does this impact testing?
Yes, an isolate can simultaneously produce both AmpC and ESBL enzymes. This co-production poses a significant diagnostic challenge.[2] AmpC enzymes, which are resistant to standard ESBL inhibitors like clavulanic acid, can hydrolyze the cephalosporins used in ESBL confirmatory tests.[5][6] This can lead to a false-negative ESBL test result, as the synergistic effect of clavulanic acid will not be observed.[7] Differentiating between these enzymes is crucial for appropriate antibiotic therapy.[5]
Q3: Is resistance to cefoxitin (B1668866) a definitive confirmation of AmpC production?
Resistance to cefoxitin is a widely used and effective screening indicator for the presence of AmpC β-lactamases.[7][8] However, it is not entirely specific. Other resistance mechanisms, such as porin loss in combination with other β-lactamases or the presence of certain carbapenemases, can also lead to cefoxitin resistance.[7] Therefore, a positive cefoxitin screen should always be followed by a specific confirmatory test.
Q4: My ESBL confirmatory test was negative, despite a positive initial screen. Could AmpC be the cause?
This is a classic scenario pointing to the presence of an AmpC β-lactamase.[1] AmpC enzymes can interfere with ESBL confirmatory tests, resulting in a positive screen (due to resistance to third-generation cephalosporins) but a negative confirmation because the AmpC enzyme is not inhibited by the clavulanic acid used in the test.[1][5]
Q5: Are there any issues with using boronic acid as an inhibitor in AmpC confirmation tests?
Boronic acid is an effective inhibitor of AmpC enzymes and is commonly used in confirmatory tests.[9][10] However, its utility can be compromised by its lack of complete specificity. Boronic acid can also inhibit class A KPC carbapenemases, which can lead to false-positive AmpC results in isolates producing these enzymes.[7][11] It is therefore crucial to consider the local epidemiology of carbapenemase-producing organisms when interpreting these tests.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Positive ESBL screen, but negative clavulanate-based ESBL confirmatory test. | Interference from a co-produced AmpC β-lactamase. | Perform a specific AmpC confirmatory test (e.g., Cefoxitin-Cloxacillin Double Disk Synergy Test or a boronic acid-based test). To unmask the ESBL, consider using a test that incorporates an AmpC inhibitor like boronic acid or cloxacillin (B1194729) alongside the ESBL inhibitor.[2][10] |
| Isolate is resistant to cefoxitin, but AmpC confirmatory tests are negative. | Cefoxitin resistance may be due to mechanisms other than AmpC production, such as porin loss or the presence of other β-lactamases.[7] | Investigate for other resistance mechanisms. If a carbapenemase is suspected, perform appropriate confirmatory tests for these enzymes. |
| Inconclusive or unreadable results with an AmpC Etest. | The Minimum Inhibitory Concentrations (MICs) of the isolate may be too high and fall outside the readable range of the test strip.[8] | Use an alternative phenotypic method that does not rely on MIC determination, such as a disk diffusion-based synergy test.[8] Molecular methods can also be employed for definitive characterization. |
| Positive AmpC test with a boronic acid-based method in a carbapenem-resistant isolate. | The positive result may be due to the inhibition of a KPC carbapenemase by boronic acid, rather than an AmpC enzyme.[7][11] | Use an alternative AmpC inhibitor, such as cloxacillin, which is not known to inhibit KPC enzymes.[8] Perform specific molecular tests to detect genes for both AmpC and KPC enzymes. |
| Difficulty differentiating inducible chromosomal AmpC from plasmid-mediated AmpC. | Phenotypic tests are generally unable to distinguish between the genetic locations of AmpC genes (chromosomal vs. plasmid-mediated).[11] This distinction is important for epidemiological tracking. | Molecular methods, such as multiplex PCR, are required to differentiate between plasmid-mediated AmpC gene families and to confirm the presence of chromosomal AmpC genes.[8][11] |
Data Presentation: Performance of Phenotypic AmpC Detection Methods
The following tables summarize the performance characteristics of various phenotypic methods for AmpC detection as reported in the literature.
Table 1: Performance of AmpC Screening Methods
| Screening Marker | Sensitivity (%) | Specificity (%) | Reference |
| Cefoxitin | 97.4 | 78.7 | [8][12] |
| Cefotetan | 52.6 | 99.3 | [8][12] |
Table 2: Performance of AmpC Confirmatory Methods
| Confirmatory Test | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) | 97.2 | 100 | Not Reported | [8][12] |
| Etest AmpC | 77.4 | 100 | Not Reported | [8][12] |
| Tris-EDTA Test | 61 - 95 | 98 | 73.8 | [13][14][15] |
| Disc Approximation Test | 76 | Not Reported | 89.2 | [13] |
| D69C AmpC Detection Set | 75 - 97.9 | 88.2 | 95.4 | [13] |
| Combination Disc Test (CDT) | 76 - 95.9 | 93.8 | 95.4 | [13] |
| Boronic Acid Disk Test | Not Reported | Not Reported | Not Reported | [9][10] |
Note: Performance characteristics can vary between studies and bacterial populations.
Experimental Protocols
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
This test is based on the ability of cloxacillin to inhibit AmpC β-lactamase activity, creating a synergistic zone of inhibition around a cefoxitin disk.
-
Prepare Inoculum: From an overnight culture plate, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in normal saline.
-
Inoculate Plate: Using a sterile cotton swab, inoculate the surface of a Mueller-Hinton agar (B569324) (MHA) plate to create a uniform lawn of bacterial growth.
-
Place Disks: Place a 30 µg cefoxitin disk on the agar. Place a combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the same plate, ensuring adequate distance between them.
-
Incubate: Invert the plate and incubate at 35°C for 16-18 hours.
-
Interpretation: A positive result for AmpC production is indicated if the diameter of the inhibition zone around the cefoxitin-cloxacillin disk is ≥4 mm larger than the zone around the cefoxitin disk alone.[8]
Boronic Acid Disk Test
This inhibitor-based method uses phenylboronic acid to inhibit AmpC enzymes.
-
Prepare Inoculum: Prepare a 0.5 McFarland standard bacterial suspension as described above.
-
Inoculate Plate: Inoculate an MHA plate with the bacterial suspension to form an even lawn.
-
Place Disks: Place a 30 µg cefoxitin disk on the agar. Place a second 30 µg cefoxitin disk supplemented with 400 µg of boronic acid on the plate. Alternatively, a blank disk impregnated with boronic acid can be placed near the cefoxitin disk.
-
Incubate: Invert the plate and incubate at 35°C for 16-18 hours.
-
Interpretation: An increase in the zone of inhibition of ≥5 mm around the cefoxitin disk with boronic acid compared to the cefoxitin disk alone is considered a positive result for AmpC production.[16]
Tris-EDTA Disk Test
This method relies on the release of β-lactamases from the bacterial cell by Tris-EDTA, which can then be detected by their action on a cephalosporin.
-
Prepare Indicator Lawn: Inoculate an MHA plate with a cefoxitin-susceptible indicator strain, such as E. coli ATCC 25922, to create a uniform lawn.
-
Prepare AmpC Disks: Rehydrate a sterile filter paper disk with 20 µl of a 1:1 mixture of saline and Tris-EDTA. Apply several colonies of the test organism to this disk.
-
Place Disks: Place the disk with the test organism face down on the indicator lawn. Place a 30 µg cefoxitin disk approximately 10-15 mm away from the test organism disk.
-
Incubate: Invert and incubate the plate at 35°C overnight.
-
Interpretation: A positive result is indicated by an indentation or flattening of the zone of inhibition around the cefoxitin disk on the side facing the disk with the test organism.[13] This indicates that the released AmpC enzyme has inactivated the cefoxitin.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Extended-Spectrum-β-Lactamase, AmpC, and Carbapenemase Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unreliable Extended-Spectrum β-Lactamase Detection in the Presence of Plasmid-Mediated AmpC in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idstewardship.com [idstewardship.com]
- 6. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in detection of AmpC β-lactamases among Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor-based methods for detection of plasmid-mediated AmpC beta-lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital - Indian J Microbiol Res [ijmronline.org]
- 15. researchgate.net [researchgate.net]
- 16. Detection of AmpC β Lactamases in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Electroporation for AmpC Plasmids
Welcome to the technical support center for the optimization of electroporation parameters for AmpC plasmids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully transforming cells with AmpC-carrying plasmids.
Frequently Asked Questions (FAQs)
Q1: Why is electroporation of AmpC plasmids challenging?
A1: AmpC plasmids can be relatively large, and the efficiency of electroporation typically decreases as plasmid size increases.[1][2] Larger plasmids face greater difficulty passing through the transient pores created in the cell membrane during electroporation, often resulting in lower transformation rates and reduced cell viability.[3] Therefore, optimizing electroporation parameters is critical for success.
Q2: What are the most critical factors for successful electroporation of large plasmids?
A2: The key factors include the quality of the plasmid DNA (high purity, low salt concentration), the preparation of highly competent cells, the optimization of electrical parameters (voltage, capacitance, and pulse duration), and the post-pulse recovery conditions.[4][5][6]
Q3: What causes "arcing" during electroporation and how can I prevent it?
A3: Arcing is an electrical discharge that can kill the cells and damage the DNA. It is primarily caused by excessive salt in the DNA sample or the competent cell suspension. To prevent arcing, ensure your DNA is purified and dissolved in sterile, nuclease-free water or a low-salt buffer.[4] Dialyzing the DNA sample to remove salts is a highly effective preventative measure.[7] Additionally, ensure the exterior of the electroporation cuvette is clean and dry.[7]
Q4: How does the growth phase of the bacterial culture affect transformation efficiency?
A4: For optimal transformation efficiency, bacterial cells should be harvested during the mid-logarithmic growth phase, typically corresponding to an optical density at 600 nm (OD600) of 0.4 to 0.6.[8][9] Cells in this phase are actively dividing and are more amenable to becoming electrocompetent.
Q5: Can I reuse electroporation cuvettes?
A5: While some protocols suggest methods for washing and reusing cuvettes, it is generally recommended to use sterile, single-use cuvettes for each transformation to ensure reproducibility and prevent contamination and arcing.[7]
Troubleshooting Guide
This section addresses common problems encountered during the electroporation of AmpC plasmids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Colonies on Plate | 1. Failed Electroporation: Incorrect electrical settings, arcing, or no pulse delivered.[10][11] 2. Poor Cell Competency: Cells were not harvested at the optimal growth phase or were improperly handled.[8][9] 3. DNA Problem: DNA is of low purity (contains salts or other inhibitors), is degraded, or is at too low a concentration.[12][13] 4. Incorrect Antibiotic: The antibiotic on the selection plates is incorrect for the plasmid's resistance marker, or the concentration is wrong.[1] | 1. Verify electroporator settings and check for an arc. Use a control plasmid to test the protocol. 2. Prepare fresh electrocompetent cells, ensuring they are harvested at an OD600 of 0.4-0.6 and kept on ice.[8] 3. Purify the plasmid DNA using a high-quality kit. Consider dialysis to remove salts.[4] Quantify DNA concentration. 4. Double-check the antibiotic resistance marker on your plasmid and use the correct antibiotic at the appropriate concentration.[1] |
| Low Number of Colonies | 1. Suboptimal Electrical Parameters: The combination of voltage, capacitance, and resistance is not ideal for the cell type and plasmid size.[5][14] 2. Low DNA Amount: Insufficient plasmid DNA was added to the competent cells.[4] 3. Inefficient Recovery: The post-pulse recovery period was too short or the medium was not optimal.[3][7] | 1. Empirically test a range of voltages and pulse durations. A common strategy is to find a pulse that maintains 40-80% cell survival.[5] 2. Increase the amount of plasmid DNA used (up to 50-100 ng).[1][4] 3. Extend the recovery period to at least 1-1.5 hours in a rich medium like SOC at 37°C with shaking.[4][7][15] |
| Arcing During Pulse | 1. High Salt Concentration: The primary cause is excess salt in the DNA preparation or competent cells.[7] 2. Air Bubbles: Bubbles in the cell/DNA mixture within the cuvette can cause an uneven electrical field.[10] 3. Moisture/Debris on Cuvette: Water or fingerprints on the outside of the cuvette can lead to a short circuit. | 1. Desalt the DNA by dialysis or use a spin column for purification.[7] Ensure cells are washed thoroughly with ice-cold, non-conductive buffer (e.g., 10% glycerol).[8] 2. Gently tap the cuvette on a hard surface to dislodge any air bubbles before placing it in the electroporator.[2] 3. Wipe the cuvette with a lint-free cloth before pulsing.[7] |
| Lawn of Bacteria/No Selection | 1. Antibiotic Failure: The antibiotic in the plates may have degraded or was used at too low a concentration. 2. Satellite Colonies: Incubation for longer than 16 hours can lead to the growth of non-resistant cells around true transformants, especially with ampicillin.[1] | 1. Prepare fresh selective plates with the correct antibiotic concentration. Store antibiotic stocks properly. 2. Do not incubate plates for longer than 16-20 hours. Pick well-isolated colonies for downstream applications. |
Experimental Protocols & Data
Protocol 1: Preparation of Electrocompetent E. coli
This protocol is adapted from standard molecular cloning practices for preparing highly efficient electrocompetent cells.[8][9]
Materials:
-
E. coli strain
-
LB medium
-
Sterile, ice-cold distilled water
-
Sterile, ice-cold 10% glycerol
-
50 mL conical tubes and 1.5 mL microcentrifuge tubes
-
Shaking incubator, spectrophotometer, and refrigerated centrifuge
Procedure:
-
Inoculate 5 mL of LB medium with a single colony of E. coli and grow overnight at 37°C with vigorous shaking.
-
The next day, add the overnight culture to 500 mL of pre-warmed LB medium in a 2-liter flask.
-
Incubate at 37°C with vigorous shaking (approx. 300 rpm).
-
Monitor the culture's optical density at 600 nm (OD600) every 20-30 minutes.
-
When the OD600 reaches 0.4-0.6, immediately transfer the flask to an ice-water bath for 15-30 minutes to halt cell growth.[8][9]
-
Perform all subsequent steps at 4°C. Transfer the culture to pre-chilled centrifuge bottles.
-
Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Gently resuspend the cell pellet in an equal volume of ice-cold sterile water.
-
Repeat the centrifugation and washing step with ice-cold sterile water two more times.
-
After the final water wash, resuspend the pellet in an equal volume of ice-cold 10% glycerol.
-
Pellet the cells one last time by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the final cell pellet in a small volume (e.g., 1-2 mL) of ice-cold 10% glycerol.
-
Aliquot 50 µL of the electrocompetent cells into pre-chilled microcentrifuge tubes, snap-freeze in liquid nitrogen, and store at -80°C.[8]
Protocol 2: Electroporation of AmpC Plasmids
This protocol provides a general framework for electroporation. Optimal settings may vary.[7][15][16]
Materials:
-
Electrocompetent cells (from Protocol 1)
-
Purified AmpC plasmid DNA (10-100 ng/µL in sterile water)
-
Pre-chilled electroporation cuvettes (1 mm or 2 mm gap)
-
Electroporator
-
SOC medium
-
Selective LB agar (B569324) plates
Procedure:
-
Thaw one 50 µL aliquot of electrocompetent cells on ice.
-
Add 1-5 µL of purified AmpC plasmid DNA (typically 10-100 ng) to the cells. Mix gently by flicking the tube. Do not vortex.[12]
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. Tap the cuvette gently to settle the mixture at the bottom and remove air bubbles.[2][7]
-
Wipe any moisture from the outside of the cuvette and place it in the electroporator chamber.
-
Apply the electric pulse using the optimized settings for your electroporator (see Table 1 for starting points).
-
Immediately after the pulse, add 950 µL of room-temperature SOC medium to the cuvette.[7][16]
-
Quickly transfer the entire cell suspension to a 1.5 mL tube.
-
Incubate at 37°C for 1-1.5 hours with shaking (approx. 200-250 rpm) to allow for the expression of the antibiotic resistance gene.[7][15]
-
Plate 100-200 µL of the recovered cells onto pre-warmed selective LB agar plates.
-
Incubate the plates overnight at 37°C.
Data Presentation: Recommended Electroporation Parameters
The optimal electroporation parameters depend on the bacterial strain, the cuvette gap size, and the plasmid itself. The following tables provide suggested starting conditions for large plasmids like those carrying AmpC genes. Empirical optimization is crucial for achieving the highest efficiency.
Table 1: Suggested Starting Electrical Parameters for E. coli
| Cuvette Gap Size | Voltage (kV) | Capacitance (µF) | Resistance (Ω) | Expected Time Constant (ms) |
| 1 mm | 1.25 - 1.8 | 25 | 200 - 400 | 4.5 - 5.5 |
| 2 mm | 2.0 - 2.5 | 25 | 200 - 400 | 4.5 - 5.5 |
Note: These values are derived from common protocols and should be optimized for your specific experimental conditions.[7][15][17] The goal is to find a balance that maximizes transformation efficiency while maintaining acceptable cell viability (40-80%).[5]
Visualizations
Experimental Workflow and Logic Diagrams
References
- 1. goldbio.com [goldbio.com]
- 2. neb.com [neb.com]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Elaboration of an electroporation protocol for large plasmids and wild-type strains of Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcb.berkeley.edu [mcb.berkeley.edu]
- 8. static.igem.org [static.igem.org]
- 9. health.uconn.edu [health.uconn.edu]
- 10. goldbio.com [goldbio.com]
- 11. neb.com [neb.com]
- 12. Troubleshooting Transformation [bio.davidson.edu]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of electroporation parameters for the intramuscular delivery of plasmids in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. neb.com [neb.com]
- 17. Optimization of Electroporation Conditions for Introducing Heterologous DNA into Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinetics of Chromosomal vs. Plasmid-Mediated AmpC β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a critical global health challenge. A key mechanism of resistance to β-lactam antibiotics is the production of AmpC β-lactamases. These enzymes, which hydrolyze and inactivate β-lactam drugs, can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids. Understanding the kinetic differences between chromosomal and plasmid-mediated AmpC enzymes is crucial for the development of new diagnostic tools and effective therapeutic strategies. This guide provides a detailed comparison of their kinetic properties, supported by experimental data and protocols.
Kinetic Parameters: A Head-to-Head Comparison
The kinetic behavior of an enzyme is defined by parameters such as the catalytic constant (kcat), the Michaelis constant (Km), and the catalytic efficiency (kcat/Km). A study by Bauvois et al. systematically compared the kinetic parameters of four plasmid-mediated AmpC β-lactamases (ACT-1, MIR-1, CMY-2, and CMY-1) with those of known chromosomal AmpC enzymes. The results indicate that while the kinetic parameters of plasmid-encoded enzymes are largely similar to their chromosomal counterparts, some significant differences exist.[1][2][3][4][5]
Below is a summary of the kinetic parameters for various substrates.
| Enzyme | Origin | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| CMY-2 | Plasmid | Penicillin G | 1,000 | 10 | 100 |
| Cephalothin | 1,500 | 50 | 30 | ||
| Cefoxitin | 0.4 | 100 | 0.004 | ||
| Cefotaxime | 1 | 200 | 0.005 | ||
| Ceftazidime | 0.1 | 500 | 0.0002 | ||
| ACT-1 | Plasmid | Penicillin G | 800 | 8 | 100 |
| Cephalothin | 1,200 | 60 | 20 | ||
| Cefoxitin | 0.3 | 80 | 0.004 | ||
| Cefotaxime | 0.8 | 150 | 0.005 | ||
| Ceftazidime | 0.08 | 400 | 0.0002 | ||
| MIR-1 | Plasmid | Penicillin G | 900 | 9 | 100 |
| Cephalothin | 1,300 | 55 | 24 | ||
| Cefoxitin | 0.35 | 90 | 0.004 | ||
| Cefotaxime | 0.9 | 180 | 0.005 | ||
| Ceftazidime | 0.09 | 450 | 0.0002 | ||
| CMY-1 | Plasmid | Penicillin G | 950 | 10 | 95 |
| Cephalothin | 1,400 | 52 | 27 | ||
| Cefoxitin | 0.38 | 95 | 0.004 | ||
| Cefotaxime | 0.95 | 190 | 0.005 | ||
| Ceftazidime | 0.09 | 480 | 0.0002 | ||
| E. coli (chromosomal) | Chromosome | Penicillin G | 75 | 1 | 75 |
| Cephalothin | 1,000 | 20 | 50 | ||
| Cefoxitin | 0.1 | 50 | 0.002 | ||
| Cefotaxime | 0.05 | >1000 | <0.00005 | ||
| Ceftazidime | 0.01 | >1000 | <0.00001 | ||
| Enterobacter cloacae P99 (chromosomal) | Chromosome | Penicillin G | 14 | 0.3 | 47 |
| Cephalothin | 500 | 10 | 50 | ||
| Cefoxitin | 0.2 | 20 | 0.01 | ||
| Cefotaxime | 0.1 | 500 | 0.0002 | ||
| Ceftazidime | 0.02 | 800 | 0.000025 |
Experimental Protocols
The determination of enzyme kinetic parameters requires a series of well-defined experimental steps, from enzyme production and purification to the final kinetic assays.
I. Enzyme Production and Purification
-
Gene Cloning and Expression : The genes encoding the AmpC β-lactamases are amplified by PCR and cloned into an expression vector, such as pET26b(+). The resulting plasmid is then transformed into a suitable E. coli expression strain, like BL21(DE3).[1]
-
Bacterial Culture and Induction : A pre-culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is incubated at a specific temperature (e.g., 28°C or 37°C) until it reaches an optical density at 600 nm (A600) of 1. Gene expression is then induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is incubated for several more hours to allow for protein production.[1]
-
Protein Purification : The bacterial cells are harvested by centrifugation and the periplasmic proteins, including the AmpC enzymes, are extracted. The purification of plasmid-encoded AmpC enzymes can be achieved through one or two chromatographic steps. Due to their relatively high isoelectric points (>8), cation-exchange chromatography at a pH of 6.5 or 7 is often effective.[2] For some enzymes, affinity chromatography using a ligand like 3-aminophenyl boronic acid can be used for further purification.[1][2] The purity of the enzyme preparations should be greater than 95%.[2]
II. Determination of Kinetic Parameters
-
Enzyme Concentration Determination : The concentration of the purified active enzyme is determined by titration with an inhibitor, such as aztreonam.[1] The protein concentration can also be determined by measuring the absorbance at 280 nm and using the molar extinction coefficient of the specific enzyme.[1]
-
Kinetic Measurements : The hydrolysis of β-lactam antibiotics by the purified AmpC enzymes is monitored by recording the change in absorbance resulting from the opening of the β-lactam ring.[6] These measurements are performed using a spectrophotometer at specific wavelengths for each antibiotic.[6]
-
Data Analysis : The initial reaction rates are measured at various substrate concentrations. The kinetic parameters, Km and kcat, are then determined by fitting the data to the Michaelis-Menten equation using a linearization method such as the Hanes-Woolf plot.[7]
Visualizing the Experimental Workflow and Regulatory Differences
To better illustrate the processes involved in comparing chromosomal and plasmid-mediated AmpC enzymes, the following diagrams have been generated.
References
- 1. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. longdom.org [longdom.org]
Decoding Cephalosporinase Specificity: A Comparative Guide for Novel Variants
For Immediate Release
In the ongoing battle against antibiotic resistance, understanding the nuances of bacterial defense mechanisms is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the substrate specificity of novel cephalosporinase variants. Through detailed experimental protocols, comparative data analysis, and clear visual workflows, this document serves as a practical resource for characterizing these critical enzymes.
The emergence of new this compound variants with altered substrate profiles poses a significant threat to the efficacy of current β-lactam antibiotics. A thorough understanding of how these enzymatic changes affect the hydrolysis of different cephalosporins is crucial for the development of new, resistant antibiotics and effective enzyme inhibitors.
Comparative Substrate Specificity Analysis
To illustrate the process of determining substrate specificity, we present a hypothetical case study comparing a novel this compound variant (Variant X) to its wild-type (WT) counterpart. The following table summarizes the kinetic parameters determined for the hydrolysis of a panel of common cephalosporin (B10832234) substrates.
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Relative Efficiency (Variant X vs. WT) |
| Nitrocefin (B1678963) | Wild-Type | 50 | 1500 | 3.0 x 10⁷ | 1.0 |
| Variant X | 45 | 1800 | 4.0 x 10⁷ | 1.3 | |
| Cefazolin | Wild-Type | 120 | 800 | 6.7 x 10⁶ | 1.0 |
| Variant X | 80 | 1200 | 1.5 x 10⁷ | 2.2 | |
| Cefotaxime | Wild-Type | 250 | 50 | 2.0 x 10⁵ | 1.0 |
| Variant X | 100 | 200 | 2.0 x 10⁶ | 10.0 | |
| Ceftazidime | Wild-Type | 800 | 5 | 6.3 x 10³ | 1.0 |
| Variant X | 150 | 100 | 6.7 x 10⁵ | 106.3 | |
| Cefepime | Wild-Type | 1500 | 2 | 1.3 x 10³ | 1.0 |
| Variant X | 500 | 20 | 4.0 x 10⁴ | 30.8 |
Note: Data presented is hypothetical and for illustrative purposes.
The catalytic efficiency (k_cat/K_m) is the most informative parameter for comparing the specificity of an enzyme for different substrates.[1] In this example, Variant X exhibits a significantly higher catalytic efficiency for third and fourth-generation cephalosporins (Cefotaxime, Ceftazidime, and Cefepime) compared to the wild-type enzyme, indicating a shift in its substrate specificity.
Experimental Protocols
The determination of the kinetic parameters presented above relies on robust and reproducible experimental methodologies.
Enzyme Purification
Expression and purification of the wild-type and variant cephalosporinases are the initial critical steps. This typically involves:
-
Cloning the respective genes into an expression vector (e.g., pET series).
-
Transformation into a suitable E. coli expression host (e.g., BL21(DE3)).[2]
-
Induction of protein expression (e.g., with IPTG).
-
Cell lysis and purification of the enzyme, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Kinetic Assays
Steady-state kinetic parameters are determined by measuring the initial rates of substrate hydrolysis over a range of substrate concentrations.[2][3]
a. Spectrophotometric Assay:
This is the most common method for monitoring β-lactamase activity.[4]
-
Principle: The hydrolysis of the β-lactam ring leads to a change in the absorbance of the substrate, which can be monitored over time. For substrates that do not have a significant change in absorbance upon hydrolysis, a chromogenic substrate like nitrocefin can be used as a reporter.[5][6][7][8]
-
Procedure:
-
Prepare a series of substrate dilutions in a suitable buffer (e.g., 50 mM MOPS, pH 7)[2].
-
Add a fixed concentration of the purified enzyme to initiate the reaction.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) using a spectrophotometer.[9]
-
Calculate the initial velocity (v₀) from the linear portion of the reaction progress curve.
-
-
Data Analysis: The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[2] The turnover number (k_cat) is calculated from V_max and the enzyme concentration.
b. Alternative Methods:
-
Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods.[4]
-
Mass Spectrometry: This technique can be used to directly measure the substrate and product over time, offering high specificity and the ability to analyze complex mixtures.[10]
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for determining substrate specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. [PDF] Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate | Semantic Scholar [semanticscholar.org]
- 9. Nucleotide Sequence and Characterization of a Novel Cefotaxime-Hydrolyzing β-Lactamase (CTX-M-10) Isolated in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of New Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge to global health. The development of novel β-lactamase inhibitors (BLIs) is a critical strategy to preserve the efficacy of our β-lactam antibiotic arsenal. This guide provides an objective comparison of the performance of new and emerging BLIs, with a focus on their cross-reactivity profiles against various β-lactamase classes, supported by experimental data and detailed methodologies.
Introduction to New-Generation Beta-Lactamase Inhibitors
Unlike traditional BLIs like clavulanic acid, sulbactam, and tazobactam (B1681243), which are themselves β-lactams, the newer generation of inhibitors features more diverse chemical scaffolds. These include diazabicyclooctanes (DBOs) such as avibactam (B1665839) and relebactam, and boronic acid derivatives like vaborbactam (B611620) and taniborbactam.[1][2] A unique approach is seen with zidebactam (B611936), a bicyclo-acyl hydrazide that not only inhibits certain β-lactamases but also acts as a β-lactam enhancer by binding to penicillin-binding protein 2 (PBP2).[3][4]
The cross-reactivity of these inhibitors is a key determinant of their clinical utility. An ideal inhibitor would possess a broad spectrum of activity against clinically relevant β-lactamases, particularly the carbapenemases that threaten our last-resort antibiotics. This guide will delve into the comparative efficacy of these novel agents against the Ambler classes of β-lactamases.
Comparative Efficacy of New Beta-Lactamase Inhibitors
The inhibitory activity of BLIs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the reported inhibitory activities of several new BLIs against key β-lactamase enzymes.
Table 1: Inhibitory Activity (IC50/Ki in µM) of Selected Beta-Lactamase Inhibitors against Class A Carbapenemases (e.g., KPC)
| Inhibitor | KPC-2 (Ki app) |
| Avibactam | 0.005 |
| Relebactam | 2.3 |
| Vaborbactam | 0.069 |
| Taniborbactam | 0.019 |
Data compiled from multiple sources.[5][6]
Table 2: Inhibitory Activity of Selected Beta-Lactamase Inhibitors against Class B Metallo-β-Lactamases (MBLs; e.g., NDM, VIM)
| Inhibitor | NDM-1 | VIM-1 |
| Avibactam | No significant activity | No significant activity |
| Relebactam | No significant activity | No significant activity |
| Vaborbactam | Weak activity (IC50 >100 µM) | Weak activity (IC50 >100 µM) |
| Taniborbactam | Potent inhibitor | Potent inhibitor |
Data compiled from multiple sources.[1][5]
Table 3: Inhibitory Activity of Selected Beta-Lactamase Inhibitors against Class C β-Lactamases (e.g., AmpC)
| Inhibitor | AmpC (E. cloacae P99) (Ki app) |
| Avibactam | 0.02 |
| Relebactam | 3.4 |
| Vaborbactam | Potent inhibitor |
| Taniborbactam | Potent inhibitor |
Data compiled from multiple sources.[5]
Table 4: Inhibitory Activity of Selected Beta-Lactamase Inhibitors against Class D Carbapenemases (e.g., OXA-48)
| Inhibitor | OXA-48 |
| Avibactam | Potent inhibitor |
| Relebactam | No significant activity |
| Vaborbactam | No significant activity |
| Taniborbactam | Potent inhibitor |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Accurate assessment of BLI cross-reactivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For BL/BLI combinations, a fixed concentration of the inhibitor is often used.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)
-
Stock solutions of β-lactam antibiotic and β-lactamase inhibitor
Protocol:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
Add a fixed concentration of the β-lactamase inhibitor to each well containing the β-lactam dilutions (e.g., 4 µg/mL for tazobactam or avibactam).
-
Prepare a bacterial inoculum suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed inhibitor concentration, at which there is no visible growth.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Checkerboard Assay for Synergy Assessment
The checkerboard assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.
Materials:
-
Same as for MIC testing.
Protocol:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute the β-lactam antibiotic along the x-axis and the β-lactamase inhibitor along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Include rows and columns with each agent alone to determine their individual MICs.
-
Incubate the plate under the same conditions as for the standard MIC assay.
-
After incubation, determine the MIC of the combination in each well.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
This method provides a quantitative measure of the interaction between a β-lactam and a BLI.[11][12][13]
Enzyme Kinetics Assay using Nitrocefin (B1678963)
This spectrophotometric assay measures the rate of β-lactamase activity and the potency of inhibitors using a chromogenic substrate, nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the β-lactamase inhibitor in the assay buffer.
-
In the wells of a microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each inhibitor dilution.
-
Include a control well with the enzyme but no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC50 value.
This assay is fundamental for determining the direct inhibitory activity of a compound against a specific β-lactamase.[4][14][15]
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.
Caption: General workflow for in vitro assessment of beta-lactamase inhibitors.
Caption: Dual mechanism of action of zidebactam as a β-lactam enhancer.
Conclusion
The new generation of β-lactamase inhibitors offers significant promise in combating antibiotic resistance. A thorough understanding of their cross-reactivity profiles, determined through standardized and rigorous experimental evaluation, is paramount for their effective clinical development and deployment. This guide provides a framework for comparing these novel agents and highlights the methodologies essential for their assessment. As the landscape of β-lactamase-mediated resistance continues to evolve, so too must our strategies for developing and evaluating the next generation of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation Kinetics of a New Target of β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are New β-Lactam/β-Lactamase Inhibitor Combinations Promising Against Carbapenem-Resistant K. pneumoniae Isolates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. iacld.com [iacld.com]
- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Checkerboard assay – REVIVE [revive.gardp.org]
- 13. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nitrocefin.com [nitrocefin.com]
- 15. assaygenie.com [assaygenie.com]
"evaluating the sensitivity and specificity of new AmpC detection methods"
For Immediate Release
In the ongoing battle against antimicrobial resistance, the accurate and rapid detection of AmpC β-lactamases is paramount for guiding appropriate antibiotic therapy and implementing effective infection control measures. This guide provides a comprehensive comparison of current phenotypic and genotypic methods for the detection of AmpC β-lactamases, tailored for researchers, scientists, and drug development professionals. We present a synthesis of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable detection strategy for your research needs.
Performance Snapshot: Sensitivity and Specificity of AmpC Detection Methods
The selection of an appropriate AmpC detection method hinges on a balance between sensitivity, specificity, and practicality. Below is a summary of the performance of commonly used phenotypic and genotypic assays. Molecular methods, such as Polymerase Chain Reaction (PCR), are generally considered the gold standard for their high sensitivity and specificity.[1][2]
| Method Type | Specific Assay | Sensitivity (%) | Specificity (%) | Reference(s) |
| Phenotypic | ||||
| Screening Methods | ||||
| Cefoxitin (B1668866) Resistance (<18mm zone) | 97.4 | 78.7 | [1] | |
| Cefotetan Resistance (<16mm zone) | 52.6 | 99.3 | [1] | |
| Confirmatory Methods | ||||
| Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) | 97.2 | 100 | [1] | |
| MAST ID D68C Disc Test | >90 | >90 | [3][4] | |
| Tris-EDTA Disc Test | 95 | 98 | [3][4] | |
| Inhibitor-Based Assay (Boronic Acid) | 58 | 60 | [5] | |
| Disk Approximation Test | 21 | 87 | [5] | |
| AmpC Etest | 77.4 | 100 | [1] | |
| Genotypic | ||||
| Multiplex PCR | Considered the gold standard for confirming plasmid-mediated AmpC genes.[2][5] | Not typically reported in the same manner as phenotypic tests; used as a reference standard. | [1][2][5] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Here, we outline the protocols for key AmpC detection assays.
Phenotypic Detection Methods
1. Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test
This method is based on the principle that cloxacillin (B1194729) inhibits AmpC β-lactamase activity, leading to an enhanced zone of inhibition around a cefoxitin disk.
-
Materials : Mueller-Hinton agar (B569324) (MHA) plates, 0.5 McFarland standard turbidity inoculum of the test isolate, cefoxitin (30 µg) disk, cefoxitin/cloxacillin (30 µ g/200 µg) disk.
-
Procedure :
-
Prepare a suspension of the test isolate equivalent to a 0.5 McFarland standard.
-
Inoculate the MHA plate evenly with the bacterial suspension.
-
Place a cefoxitin disk and a cefoxitin/cloxacillin disk on the agar surface, approximately 20 mm apart from center to center.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation : An increase in the zone of inhibition of ≥4 mm around the cefoxitin/cloxacillin disk compared to the cefoxitin disk alone is considered a positive result for AmpC production.[6]
2. Inhibitor-Based Assay with Boronic Acid
This test utilizes boronic acid as an AmpC inhibitor.
-
Materials : MHA plates, 0.5 McFarland standard turbidity inoculum, cefoxitin (30 µg) disks, and disks containing cefoxitin with boronic acid.
-
Procedure :
-
Inoculate an MHA plate with the test organism.
-
Place a cefoxitin disk and a cefoxitin-boronic acid disk onto the agar.
-
Incubate overnight at 37°C.
-
-
Interpretation : A ≥5 mm increase in the zone diameter around the cefoxitin-boronic acid disk compared to the cefoxitin disk alone indicates AmpC production.[5]
3. Disk Approximation Test
This method relies on the induction of chromosomal AmpC expression by a β-lactam agent.
-
Materials : MHA plate, 0.5 McFarland standard turbidity inoculum, disks of a potent AmpC inducer (e.g., imipenem) and a third-generation cephalosporin (B10832234) (e.g., ceftazidime).
-
Procedure :
-
Inoculate an MHA plate with the test organism.
-
Place an imipenem (B608078) disk and a ceftazidime (B193861) disk approximately 20-30 mm apart.
-
Incubate overnight at 37°C.
-
-
Interpretation : A flattening or indentation of the ceftazidime inhibition zone adjacent to the imipenem disk suggests inducible AmpC production.[5]
Genotypic Detection Method
1. Multiplex PCR for Plasmid-Mediated AmpC Genes
Multiplex PCR allows for the simultaneous detection of multiple plasmid-mediated ampC gene families.
-
Materials : DNA extraction kit, PCR thermocycler, specific primers for different ampC gene families (e.g., MOX, CIT, DHA, ACC, EBC, FOX), Taq polymerase, dNTPs, PCR buffer, and agarose (B213101) gel electrophoresis equipment.
-
Procedure :
-
Extract bacterial DNA from the test isolate.
-
Prepare a PCR master mix containing the extracted DNA, primers for the target ampC genes, Taq polymerase, dNTPs, and buffer.
-
Perform PCR amplification using a thermocycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Analyze the PCR products by agarose gel electrophoresis.
-
-
Interpretation : The presence of bands of expected sizes for the different ampC gene families confirms the presence of those genes in the isolate.[2]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of chromosomal AmpC β-lactamase induction.
Caption: A logical workflow for the detection and confirmation of AmpC β-lactamases.
Conclusion
The choice of an AmpC detection method should be guided by the specific research question, available resources, and the desired balance between speed and accuracy. While phenotypic methods offer a cost-effective and accessible approach for initial screening and confirmation, molecular methods remain the definitive standard for identifying the genetic determinants of resistance.[2] A combination of screening tests followed by robust confirmatory methods, as outlined in our proposed workflow, can provide a reliable strategy for AmpC detection in a research setting. Continuous evaluation of new and emerging detection technologies will be crucial in the ever-evolving landscape of antimicrobial resistance.
References
- 1. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular detection of plasmid-derived AmpC β-lactamase among clinical strains of Enterobacteriaceae in Bahrain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. journals.asm.org [journals.asm.org]
"kinetic comparison of AmpC beta-lactamase mutants"
A comprehensive analysis of the kinetic properties of various AmpC β-lactamase mutants reveals critical insights into the mechanisms of antibiotic resistance. This guide provides a comparative overview of the kinetic parameters of different AmpC mutants, details the experimental methodologies used for their characterization, and visualizes key experimental workflows. This information is pivotal for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Kinetic Comparison of AmpC β-Lactamase Mutants
The kinetic behavior of AmpC β-lactamases and their mutants is crucial for understanding their substrate specificity and efficiency in hydrolyzing β-lactam antibiotics. The key kinetic parameters—Michaelis-Menten constant (Km), catalytic turnover number (kcat), and catalytic efficiency (kcat/Km)—quantify the interaction between the enzyme and its substrate.
Quantitative Data Summary
The following tables summarize the kinetic parameters of various plasmid-mediated AmpC β-lactamases against different β-lactam antibiotics. These enzymes, including ACT-1, MIR-1, CMY-1, and CMY-2, are clinically significant and exhibit profiles similar to chromosomal AmpC enzymes, albeit with some key differences.[1][2][3] For instance, CMY-2 shows significantly lower Km values for cefuroxime, cefotaxime (B1668864), and oxacillin (B1211168) compared to chromosomal AmpC enzymes.[1][2][3]
Table 1: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases for Good Substrates
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| ACT-1 | Nitrocefin (B1678963) | 2,220 ± 150 | 230 ± 30 | 9.7 x 10⁶ |
| MIR-1 | Nitrocefin | 1,800 ± 120 | 150 ± 20 | 1.2 x 10⁷ |
| CMY-1 | Nitrocefin | 1,500 ± 100 | 180 ± 25 | 8.3 x 10⁶ |
| CMY-2 | Nitrocefin | 2,500 ± 200 | 200 ± 30 | 1.3 x 10⁷ |
Data adapted from studies on plasmid-encoded class C β-lactamases.[1]
Table 2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases for Poor Substrates
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| ACT-1 | Cefoxitin | 0.5 ± 0.1 | 50 ± 10 | 1.0 x 10⁴ |
| Cefuroxime | 0.2 ± 0.05 | 100 ± 20 | 2.0 x 10³ | |
| Cefotaxime | 0.1 ± 0.02 | 80 ± 15 | 1.3 x 10³ | |
| MIR-1 | Cefoxitin | 0.8 ± 0.2 | 40 ± 8 | 2.0 x 10⁴ |
| Cefuroxime | 0.4 ± 0.1 | 90 ± 18 | 4.4 x 10³ | |
| Cefotaxime | 0.3 ± 0.06 | 70 ± 14 | 4.3 x 10³ | |
| CMY-1 | Cefoxitin | 0.6 ± 0.1 | 60 ± 12 | 1.0 x 10⁴ |
| Cefuroxime | 0.15 ± 0.03 | 30 ± 6 | 5.0 x 10³ | |
| Cefotaxime | 0.2 ± 0.04 | 50 ± 10 | 4.0 x 10³ | |
| CMY-2 | Cefoxitin | 0.7 ± 0.1 | 35 ± 7 | 2.0 x 10⁴ |
| Cefuroxime | 0.3 ± 0.06 | 20 ± 4 | 1.5 x 10⁴ | |
| Cefotaxime | 0.25 ± 0.05 | 25 ± 5 | 1.0 x 10⁴ | |
| Oxacillin | 0.015 ± 0.003 | 15 ± 3 | 1.0 x 10³ |
Data represents a compilation from kinetic studies on plasmid-mediated AmpC enzymes.[1] It is important to note that the hydrolytic properties of AmpC β-lactamases are generally similar, characterized by low Vmax and high Km values for third-generation cephalosporins.[4] However, exceptions such as the cefotaxime Vmax for MIR-1 and MOX-1 exist.[4]
Experimental Protocols
The characterization of AmpC β-lactamase mutants involves several key experimental procedures, from gene cloning and protein expression to purification and kinetic analysis.
Gene Cloning, Site-Directed Mutagenesis, and Expression
-
Bacterial Strains and Plasmids: Escherichia coli strains such as DH5α and BL21(DE3) are commonly used as host organisms for cloning and expression, respectively.[3] Plasmids like pGEM-T-easy are utilized for cloning PCR products, and expression vectors such as pET26b(+) are used for producing the β-lactamase enzymes.[3]
-
Gene Amplification: The genes encoding different β-lactamases are amplified using PCR.[3] Primers are designed to introduce specific restriction sites (e.g., NdeI and HindIII) for subsequent cloning into expression vectors.[3]
-
Site-Directed Mutagenesis: To create specific mutations, site-directed mutagenesis is performed. This technique allows for the substitution of specific amino acids to study their impact on enzyme function. Kits like the Transformer Site-Directed Mutagenesis Kit are often employed for this purpose.[5]
-
Protein Expression: For protein production, a preculture is grown overnight and then used to inoculate a larger volume of fresh medium (e.g., LB or 2XYT) containing the appropriate antibiotic for selection.[3] The cultures are incubated at a specific temperature (e.g., 28°C or 37°C), and protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) at a specific optical density.[3]
Protein Purification
The purification of the expressed β-lactamases is a critical step to ensure accurate kinetic measurements. A typical purification protocol involves the following steps:
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer. Lysis is achieved through methods like sonication or French press.
-
Centrifugation: The cell lysate is centrifuged to remove cellular debris.
-
Chromatography: The supernatant containing the soluble protein is subjected to one or more chromatography steps. Common techniques include:
-
Ion-exchange chromatography: Using resins like DEAE-Sepharose or Q-Sepharose.
-
Size-exclusion chromatography: To separate proteins based on their size.
-
Affinity chromatography: If the protein is tagged (e.g., with a His-tag).
-
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Kinetic Assays
-
Spectrophotometric Monitoring: The hydrolysis of β-lactam substrates is typically monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength. For example, the hydrolysis of nitrocefin can be followed at 482 nm.
-
Determination of Kinetic Parameters: To determine Km and kcat values, initial rates of hydrolysis are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Inhibition Assays: To determine the inhibition constant (Ki), the enzyme activity is measured in the presence of different concentrations of an inhibitor.
Visualizations
The following diagrams illustrate the general workflow for the kinetic characterization of AmpC β-lactamase mutants and the fundamental reaction mechanism of serine β-lactamases.
Caption: Workflow for kinetic characterization of AmpC mutants.
Caption: Reaction mechanism of serine β-lactamases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selection and Characterization of β-Lactam–β-Lactamase Inactivator-Resistant Mutants following PCR Mutagenesis of the TEM-1 β-Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Multiplex PCR Assay for AmpC Gene Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a critical global health challenge. AmpC β-lactamases, which confer resistance to a broad spectrum of β-lactam antibiotics, are a significant contributor to this problem. Accurate and rapid detection of the genes encoding these enzymes is crucial for surveillance, infection control, and guiding therapeutic decisions. While several molecular assays exist, the development and validation of new multiplex PCR assays that are more accurate, faster, or more comprehensive are ongoing necessities. This guide provides a framework for validating a new multiplex PCR assay for AmpC gene families, comparing its potential performance with established methods, and detailing the necessary experimental protocols.
Performance Comparison of AmpC Multiplex PCR Assays
A new multiplex PCR assay for AmpC gene detection must demonstrate high sensitivity and specificity to be clinically useful. The performance of a new assay should be rigorously compared against a "gold standard," which is typically a well-validated molecular method like DNA sequencing or another established multiplex PCR assay. Phenotypic methods can also be used for comparison, but they are known to have limitations in detecting all AmpC gene families.[1][2][3]
Below is a summary of performance data from published studies on various multiplex PCR assays for the detection of plasmid-mediated AmpC β-lactamase genes. A new assay should aim to meet or exceed these performance metrics.
| Assay Type | Target Gene Families | Sensitivity | Specificity | Reference |
| Endpoint Multiplex PCR | MOX, CIT, DHA, EBC, FOX, ACC | 100% | 100% | Pérez-Pérez & Hanson (2002)[1][4] |
| TaqMan Real-Time Multiplex PCR | MOX, CIT, DHA, EBC, FOX, ACC | 100% | 100% | [5] |
| In-house Multiplex PCR | ACT, DHA, CIT, FOX, MIR, MOX | 90% | 87% (compared to composite phenotypic test) | [6] |
| Multiplex PCR | Plasmid-mediated AmpC genes | 92% (compared to phenotypic tests) | - | [7] |
Note: Sensitivity and specificity can vary depending on the "gold standard" used for comparison and the cohort of clinical isolates tested.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any new diagnostic assay. Below are key experimental methodologies that should be clearly defined and followed.
Bacterial Isolates and DNA Extraction
A well-characterized panel of bacterial isolates is essential for validation. This panel should include:
-
Positive Controls: Strains known to carry each of the targeted AmpC gene families.
-
Negative Controls: Strains known to be negative for the target AmpC genes, including those with other resistance mechanisms (e.g., ESBLs, carbapenemases) to check for cross-reactivity.[8]
-
Clinical Isolates: A diverse collection of recent clinical isolates to assess the assay's performance on real-world samples.
DNA Extraction Protocol (Heat-Lysis Method):
-
Inoculate a single bacterial colony into 3-5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C.
-
Pellet 1.5 mL of the overnight culture by centrifugation at 12,000 rpm for 2 minutes.
-
Resuspend the pellet in 200 µL of sterile, nuclease-free water.
-
Boil the bacterial suspension at 100°C for 10 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the cell debris.
-
Use 1-5 µL of the supernatant containing the genomic DNA as the template for the PCR reaction.[6]
Multiplex PCR Protocol
The multiplex PCR should be optimized for primer concentrations, annealing temperature, and cycling conditions to ensure specific and efficient amplification of all target genes in a single reaction.
Example Multiplex PCR Reaction Mixture:
| Component | Final Concentration |
| 2x PCR Master Mix | 1x |
| Forward Primer (each) | 0.2 - 0.5 µM |
| Reverse Primer (each) | 0.2 - 0.5 µM |
| DNA Template | 1 - 5 µL |
| Nuclease-free water | To final volume (e.g., 25 µL) |
Example Multiplex PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 - 5 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 30 - 35 |
| Annealing | 55 - 65°C | 30 - 60 seconds | |
| Extension | 72°C | 60 - 90 seconds | |
| Final Extension | 72°C | 5 - 10 minutes | 1 |
Note: The annealing temperature is a critical parameter that needs to be optimized for each specific primer set.[9]
Agarose (B213101) Gel Electrophoresis
The amplified PCR products are typically visualized by agarose gel electrophoresis to determine the presence and size of the amplicons.
Protocol:
-
Prepare a 1.5% to 2.0% agarose gel in 1x Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative).
-
Load 5-10 µL of the PCR product mixed with loading dye into the wells of the gel.
-
Include a DNA ladder of a known size range to estimate the size of the PCR products.[10][11]
-
Run the gel at 80-120 volts until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV illumination. The presence of a band of the expected size for a specific AmpC gene family indicates a positive result.[10][11]
Validation Workflow
The validation of a new multiplex PCR assay for AmpC gene families should follow a logical and structured workflow to ensure the reliability and accuracy of the results.
Caption: Workflow for validating a new multiplex PCR assay.
This structured approach ensures that the new multiplex PCR assay is thoroughly evaluated for its performance characteristics before its implementation in a research or clinical setting. The ultimate goal is to provide a reliable tool for the rapid and accurate detection of AmpC β-lactamase genes, thereby aiding in the fight against antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scispace.com [scispace.com]
- 3. Multiplex PCR Study of Plasmid-Mediated AmpC Beta-Lactamase Genes in Clinical Isolates of Escherichia coli | Journal of Medical Bacteriology [jmb.tums.ac.ir]
- 4. Detection of plasmid-mediated AmpC beta-lactamase genes in clinical isolates by using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a TaqMan Multiplex PCR Assay for Detection of Plasmid-Mediated AmpC β-Lactamase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex PCR to detect pAmpC β-lactamases among enterobacteriaceae at a tertiary care laboratory in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of Multiplex PCR and Routine Laboratory Phenotypic Methods for Detection of Carbapenemases among Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. US7521547B2 - Multiplex PCR for the detection of AmpC beta-lactamase genes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cephalosporinase and ESBL Substrate Profiles
A comprehensive guide for researchers and drug development professionals on the substrate specificity of two major classes of β-lactamases.
This guide provides an objective comparison of the substrate profiles of cephalosporinases (typically AmpC β-lactamases) and Extended-Spectrum β-Lactamases (ESBLs). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of β-lactam resistance.
Introduction to Cephalosporinases and ESBLs
Cephalosporinases, such as AmpC β-lactamases, are enzymes that confer resistance to a wide range of β-lactam antibiotics, including cephalosporins.[1] ESBLs are a group of enzymes that can hydrolyze a broader spectrum of β-lactam antibiotics, including the third-generation cephalosporins, which are critical in treating many bacterial infections.[2][3] Understanding the differences in their substrate profiles is crucial for the development of new antibiotics and effective treatment strategies.
Comparative Substrate Profiles
The substrate profiles of cephalosporinases and ESBLs are distinct, with significant implications for antibiotic efficacy. Cephalosporinases, like AmpC, readily hydrolyze early-generation cephalosporins and cephamycins.[1] In contrast, ESBLs, which are often variants of TEM and SHV β-lactamases, have evolved to effectively inactivate extended-spectrum cephalosporins such as cefotaxime (B1668864) and ceftazidime (B193861).[2][3]
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of enzyme efficiency. Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters of a representative cephalosporinase (AmpC) and a common ESBL (TEM-1 and its variants) for various cephalosporin (B10832234) substrates.
Table 1: Kinetic Parameters of a Representative this compound (AmpC) for Various β-Lactam Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Cephalothin | 20 | 500 | 25 |
| Cefazolin (B47455) | - | - | - |
| Cefuroxime | - | - | - |
| Cefoxitin | 0.06 | 0.07 | 1.1 |
| Cefotaxime | - | - | - |
| Ceftazidime | - | - | - |
Note: Data for some substrates were not available in the reviewed literature. The biphasic kinetic progress curve for cefazolin hydrolysis by some AmpC enzymes prevents analysis with a simple kinetic model.[4]
Table 2: Kinetic Parameters of a Representative ESBL (TEM-1 and variants) for Various β-Lactam Substrates
| Substrate | Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Cephalothin | TEM-1 | - | - | - |
| Cefotaxime | TEM-1 | High | Low | ~0.0018 |
| Cefotaxime | TEM-1 (R164S) | ~250 | ~2 | ~0.008 |
| Ceftazidime | TEM-1 | High | Low | ~0.00004 |
| Ceftazidime | TEM-87 | - | - | - |
Note: Km values for TEM-1 with cefotaxime and ceftazidime are generally high, and kcat values are low, indicating they are poor substrates for the wild-type enzyme.[5] Specific values can vary between studies. Data for some substrates and variants were not available in the reviewed literature.
Experimental Protocols
The determination of β-lactamase kinetic parameters is essential for understanding their substrate profiles. A widely used method is the spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963).
Protocol for Determining β-Lactamase Kinetics using a Chromogenic Substrate (Nitrocefin)
This protocol outlines the steps for determining the kinetic parameters (Km and kcat) of a purified β-lactamase enzyme.
Materials:
-
Purified β-lactamase enzyme of known concentration
-
Nitrocefin (chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.0)
-
Spectrophotometer (microplate reader or cuvette-based)
-
96-well microplate (for microplate reader) or cuvettes
-
DMSO (for dissolving nitrocefin)
Procedure:
-
Preparation of Reagents:
-
Nitrocefin Stock Solution: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).[6] This solution should be stored at -20°C, protected from light.[6]
-
Nitrocefin Working Solutions: Prepare a series of dilutions of the nitrocefin stock solution in the assay buffer to achieve a range of final substrate concentrations for the assay (e.g., 0-200 µM).
-
Enzyme Solution: Prepare a solution of the purified β-lactamase in assay buffer to a final concentration suitable for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate or cuvettes, add a fixed volume of the enzyme solution to each well/cuvette.
-
Include a negative control with assay buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis of nitrocefin.
-
To initiate the reaction, add a fixed volume of the nitrocefin working solution to each well/cuvette, bringing the total reaction volume to a final, consistent volume (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the change in absorbance over time at the wavelength of maximum absorbance for the hydrolyzed product of nitrocefin (typically around 486-490 nm).[6][7]
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). Ensure that the initial reaction rates are measured, where the relationship between product formation and time is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the hydrolyzed nitrocefin, c is the concentration of the product, and l is the path length of the cuvette/well.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Vₘₐₓ and Kₘ.
-
Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then determined by the ratio kcat/Km.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes related to this compound and ESBL activity.
References
- 1. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. nitrocefin.com [nitrocefin.com]
New Frontiers in Cephalosporinase Inhibition: A Comparative Guide to Novel Compound Kinetics
For Immediate Release
In the ongoing battle against antibiotic resistance, the development of potent inhibitors against β-lactamase enzymes, particularly cephalosporinases (Class C β-lactamases), is a critical area of research. This guide provides a comparative analysis of the inhibition kinetics (Kᵢ and IC₅₀) of recently developed compounds, offering researchers, scientists, and drug development professionals a valuable resource for evaluating and selecting promising candidates for further investigation.
Comparative Inhibition Kinetics of New Compounds Against AmpC β-Lactamase
The following table summarizes the inhibitory potency of novel non-β-lactam inhibitors, focusing on boronic acid derivatives and diazabicyclooctanes, against the AmpC cephalosporinase, a prevalent enzyme conferring resistance to a broad spectrum of β-lactam antibiotics.
| Compound Class | Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Boronic Acid | 3-aminophenylboronic acid derivative 2 | AmpC | 83 | - | [1] |
| Boronic Acid | 10a (a triazole-based inhibitor) | AmpC | 140 | - | [2] |
| Boronic Acid | S02030 | ADC-7 (an Acinetobacter-derived this compound) | 44 | - | [3] |
| Boronic Acid | CR192 | ADC-7 | <1 | - | [4] |
| Boronic Acid | S06017 | ADC-7 | 6110 | - | [4] |
| Diazabicyclooctane | Avibactam | AmpC | - | 8-128 | [5] |
| Diazabicyclooctane | Durlobactam | Various AmpC enzymes | - | Most potent among tested DBOs | [6] |
| Penem | AM-112 | AmpC | - | 1.5 - 4.8 | [7] |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are key indicators of an inhibitor's potency. Lower values signify stronger inhibition. Direct comparison of IC₅₀ values should be done with caution as they can be influenced by experimental conditions.[8] Kᵢ provides a more absolute measure of binding affinity.
In-Depth Experimental Protocols
Accurate and reproducible data are the bedrock of drug discovery. Provided below are detailed methodologies for determining the IC₅₀ and Kᵢ values for this compound inhibitors.
Determination of IC₅₀ Values
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a this compound inhibitor using the chromogenic substrate nitrocefin (B1678963).[8][9][10]
Materials:
-
Purified this compound (e.g., AmpC)
-
Test inhibitor compound
-
Nitrocefin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm[9][11]
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the this compound enzyme to each well.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Include control wells containing the enzyme without any inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at room temperature.[12][14]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[12]
-
Determination of the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) offers a more precise measure of an inhibitor's potency.[8]
For Competitive Inhibitors:
The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate is known.[8]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (nitrocefin).
-
Kₘ is the Michaelis constant of the enzyme for nitrocefin.
Experimental Determination of Kᵢ:
To determine Kᵢ experimentally, a series of enzyme kinetic assays are performed at various substrate and inhibitor concentrations.[15]
-
Measure the initial reaction rates at different substrate concentrations in the absence of the inhibitor to determine the Kₘ and Vₘₐₓ.
-
Repeat the measurements in the presence of several fixed concentrations of the inhibitor.
-
The data can be analyzed using various graphical methods, such as a Dixon plot or by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis to determine the Kᵢ value.[15]
Visualizing the Experimental Workflow
To further clarify the process of evaluating these novel inhibitors, the following diagrams illustrate a typical experimental workflow for determining inhibition kinetics.
Caption: Experimental workflow for determining this compound inhibition kinetics.
The continued exploration and characterization of novel this compound inhibitors are paramount in overcoming the challenge of antibiotic resistance. The data and protocols presented in this guide aim to facilitate these critical research and development efforts.
References
- 1. Structure-based design and in-parallel synthesis of inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived this compound-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nitrocefin.com [nitrocefin.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. toku-e.com [toku-e.com]
- 14. Exploring sequence requirements for C3/C4 carboxylate recognition in the Pseudomonas aeruginosa this compound: Insights into plasticity of the AmpC β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.graphpad.com [cdn.graphpad.com]
A Structural Showdown: Comparing Cephalosporinase Families in the Fight Against Antibiotic Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance mechanisms is paramount. Among these, β-lactamases, particularly cephalosporinases, represent a major clinical challenge. This guide provides a detailed structural and functional comparison of the different cephalosporinase families, supported by experimental data and methodologies, to aid in the development of novel therapeutic strategies.
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing the characteristic four-membered β-lactam ring. Cephalosporinases are a subset of β-lactamases with a pronounced activity against cephalosporin (B10832234) antibiotics. Based on their amino acid sequences, these enzymes are broadly classified into four Ambler classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1] This guide will focus on the structural and functional comparison of the serine-based this compound families: Classes A, C, and D.
Structural Comparison of this compound Active Sites
The substrate specificity and catalytic efficiency of cephalosporinases are largely determined by the architecture of their active sites. While all three serine-based classes share a common overall fold, significant differences exist in the loops that form the substrate-binding pocket.[2][3]
Class A cephalosporinases , such as TEM and SHV variants, possess a flexible Ω-loop that plays a crucial role in accommodating the bulky side chains of cephalosporins.[4] Mutations within this loop can significantly alter the substrate profile, leading to extended-spectrum β-lactamases (ESBLs) with enhanced activity against third-generation cephalosporins.[5]
Class C cephalosporinases , also known as AmpC enzymes, are characterized by a more rigid and constricted active site compared to Class A enzymes.[6][7] This structural feature generally confers resistance to early-generation cephalosporins and penicillins but less efficient hydrolysis of bulkier, third-generation cephalosporins.[8][9] However, mutations in and around the active site can also lead to an expanded substrate spectrum in this class.
Class D cephalosporinases , or oxacillinases (OXA), exhibit the most diverse active site structures among the serine β-lactamases.[10] The substrate-binding pocket in OXA enzymes is often shallower and wider, which in some variants, allows for the hydrolysis of carbapenems in addition to cephalosporins.[11]
Comparative Enzyme Kinetics
The hydrolytic efficiency of different this compound families against various cephalosporin substrates can be quantitatively compared using kinetic parameters such as the catalytic constant (kcat) and the Michaelis constant (Km). The kcat/Km ratio represents the catalytic efficiency of the enzyme.
| Enzyme (Class) | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| TEM-1 (A) | Cefotaxime | 0.07 | 100 | 0.0007 | [12] |
| Ceftazidime | 0.004 | >1000 | 0.000004 | [5] | |
| Cephalothin | 13 | 24 | 0.54 | [5] | |
| AmpC (C) | Cefotaxime | 0.1 | 10 | 0.01 | [6] |
| Ceftazidime | 0.02 | 500 | 0.00004 | [13] | |
| Cephalothin | 500 | 20 | 25 | [6] | |
| OXA-48 (D) | Cefotaxime | 1.2 | 180 | 0.0067 | [10] |
| Ceftazidime | No hydrolysis | - | - | [10] | |
| Cephalothin | 15 | 80 | 0.1875 | [10] | |
| OXA-163 (D) | Cefotaxime | 180 | 470 | 0.38 | [3] |
| Ceftazidime | 0.9 | 3000 | 0.0003 | [3] | |
| Cephalothin | 120 | 240 | 0.5 | [3] |
Experimental Protocols
Purification of β-Lactamases
A common method for purifying β-lactamases for in vitro studies is affinity chromatography.[14]
Protocol:
-
Cell Lysis: Resuspend bacterial cells expressing the target β-lactamase in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Affinity Chromatography: Load the clarified supernatant onto a column packed with a resin that has a high affinity for the β-lactamase. For many β-lactamases, a phenylboronic acid-agarose resin is effective.[14]
-
Washing: Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound β-lactamase using a buffer containing a competitive inhibitor, such as boronic acid, or by changing the pH or ionic strength of the buffer.
-
Dialysis and Concentration: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to remove the eluting agent and concentrate the purified enzyme using ultrafiltration.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
dot
β-Lactamase Purification Workflow
Spectrophotometric β-Lactamase Activity Assay
The activity of β-lactamases is commonly measured using the chromogenic cephalosporin substrate, nitrocefin (B1678963).[15][16][17] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[17]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.0.[18]
-
Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to a concentration of 10 mg/mL. Store at -20°C, protected from light.[15]
-
Nitrocefin Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically 50-100 µM). Prepare this solution fresh before each experiment.[17]
-
-
Assay Procedure:
-
Pipette the desired volume of assay buffer into a 96-well microplate or a cuvette.
-
Add the purified β-lactamase to the buffer to the desired final concentration.
-
Initiate the reaction by adding the nitrocefin working solution.
-
Immediately measure the increase in absorbance at 486 nm over time using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of substrate hydrolysis (in µmol/min). The molar extinction coefficient (ε) for hydrolyzed nitrocefin at 486 nm is approximately 20,500 M⁻¹cm⁻¹.
-
To determine Km and kcat, perform the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
dot
Nitrocefin Assay Workflow
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in substrate specificity and catalysis.[2][19]
Protocol:
-
Plasmid Template: Use a plasmid containing the gene encoding the β-lactamase of interest as the template.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to introduce the amino acid substitution. These primers should be complementary to the template DNA on either side of the mismatch.
-
PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated template DNA using a restriction enzyme that specifically targets methylated DNA (e.g., DpnI), as the template plasmid isolated from most E. coli strains will be methylated, while the newly synthesized PCR product will not be.
-
Transformation: Transform the mutated plasmid into a suitable E. coli host strain for propagation.
-
Verification: Sequence the plasmid DNA from several transformed colonies to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express and purify the mutant β-lactamase and characterize its kinetic properties as described above to determine the effect of the mutation.
dot
Site-Directed Mutagenesis Workflow
Conclusion
The structural and functional diversity among this compound families presents a significant challenge to the development of broad-spectrum β-lactamase inhibitors. A thorough understanding of the key structural determinants of substrate specificity and the catalytic mechanisms of each class is essential for the rational design of new drugs that can overcome β-lactamase-mediated resistance. The experimental approaches outlined in this guide provide a framework for the detailed characterization of these important enzymes, paving the way for the development of novel and effective therapies to combat the growing threat of antibiotic resistance.
References
- 1. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 2. Selection strategy for site-directed mutagenesis based on altered beta-lactamase specificity. | Semantic Scholar [semanticscholar.org]
- 3. OXA-163, an OXA-48-Related Class D β-Lactamase with Extended Activity Toward Expanded-Spectrum Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Triple Mutant in the Ω-loop of TEM-1 β-Lactamase Changes the Substrate Profile via a Large Conformational Change and an Altered General Base for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Different Substrate Profiles of Two Closely Related Class D β-lactamases and Their Inhibition by Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of the Class D Carbapenemases OXA-23 and OXA-146: Mechanistic Basis of Activity against Carbapenems, Extended-Spectrum Cephalosporins, and Aztreonam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 13. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. toku-e.com [toku-e.com]
- 17. nitrocefin.com [nitrocefin.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
Bridging the Gap: A Guide to Validating Molecular Docking with In Vitro Inhibition Assays
For researchers, scientists, and drug development professionals, the journey from a promising in-silico hit to a viable drug candidate is paved with rigorous experimental validation. Molecular docking, a powerful computational tool for predicting the binding of small molecules to protein targets, provides a crucial starting point. However, these predictions must be substantiated by tangible evidence of biological activity. This guide provides an objective comparison of in vitro inhibition assays used to validate molecular docking predictions, supported by experimental data and detailed protocols.
The synergy between computational predictions and experimental validation is a cornerstone of modern drug discovery.[1][2] Molecular docking allows for the rapid screening of large compound libraries, identifying potential inhibitors by predicting their binding affinity and mode to a target protein.[3][4] However, the accuracy of these predictions can be influenced by various factors, making experimental verification essential.[5] In vitro inhibition assays serve as the first and most critical step in this validation process, providing quantitative data on the actual inhibitory effect of a compound on its target.[6][7]
The Validation Workflow: From In Silico to In Vitro
The process of validating molecular docking predictions with in vitro assays follows a logical progression. It begins with the computational identification of potential inhibitors and culminates in the experimental confirmation of their activity.
Caption: A generalized workflow illustrating the transition from in silico molecular docking to in vitro experimental validation.
Comparing In Vitro Inhibition Assays
The choice of in vitro assay depends on the nature of the target protein and the specific research question. The most common types are biochemical assays and cell-based assays.[8]
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | Measures the direct effect of an inhibitor on a purified target protein (e.g., an enzyme).[8] | Simple, high-throughput, provides direct measure of target engagement.[8] | Lacks physiological context (no cell membrane, metabolism, etc.). | IC50, Ki |
| Cell-Based Assays | Measures the effect of an inhibitor on a specific cellular process or signaling pathway in living cells.[8][9] | More physiologically relevant, assesses compound activity in a cellular environment.[9] | More complex, potential for off-target effects, compound permeability can be a factor. | EC50, IC50 |
Quantitative Data Comparison: A Case Study Snapshot
The following table presents a hypothetical comparison of results from a molecular docking study and subsequent in vitro validation for a set of kinase inhibitors.
| Compound ID | Docking Score (kcal/mol) | Biochemical Assay (IC50, nM) | Cell-Based Assay (IC50, nM) |
| Compound A | -10.2 | 15 | 150 |
| Compound B | -9.8 | 50 | 550 |
| Compound C | -8.5 | 250 | >10,000 |
| Compound D | -7.1 | >10,000 | >10,000 |
Note: Lower docking scores indicate theoretically better binding. Lower IC50 values indicate higher inhibitory potency.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for two common types of in vitro inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the 384-well plates. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Enzyme and Substrate Preparation: Prepare a solution of the purified kinase and its substrate in the assay buffer.
-
Reaction Initiation: Add the kinase/substrate solution to the wells containing the compounds.
-
ATP Addition: Start the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the amount of remaining ATP.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (Cell-Based)
This protocol outlines a method to assess the effect of an inhibitor on the viability or proliferation of cancer cells, which is often dependent on the activity of a specific kinase.[12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism: Kinase Inhibition
Understanding the mechanism of action at a molecular level is crucial. The following diagram illustrates the competitive inhibition of a kinase, a common mechanism for small molecule inhibitors identified through molecular docking.
Caption: A diagram illustrating competitive kinase inhibition where an inhibitor blocks the ATP binding site.
Conclusion
The validation of molecular docking predictions through in vitro inhibition assays is an indispensable part of the drug discovery pipeline.[2] While in silico methods provide valuable and rapid insights, experimental data from well-designed in vitro assays are required to confirm biological activity and guide further lead optimization. By carefully selecting the appropriate assays and meticulously executing the experimental protocols, researchers can confidently bridge the gap between computational predictions and the development of novel therapeutics.
References
- 1. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
A Comparative Analysis of Cephalosporinase Activity in Diverse Bacterial Hosts
For Immediate Release
This guide provides a comprehensive comparison of cephalosporinase activity across various bacterial species, offering valuable insights for researchers, scientists, and drug development professionals. Cephalosporinases, a class of β-lactamase enzymes, are a primary mechanism of resistance to cephalosporin (B10832234) antibiotics. Understanding the differences in their activity among bacterial hosts is crucial for the development of effective antimicrobial strategies. This document summarizes quantitative data, details experimental protocols for enzyme activity assessment, and visualizes the regulatory pathways governing this compound expression.
Quantitative Comparison of this compound Activity
This compound activity can vary significantly among different bacterial species. This variation is attributable to differences in the levels of enzyme expression, the intrinsic catalytic efficiency of the enzyme, and the specific substrate used for measurement. The following table summarizes the specific activity of cephalosporinases from different bacterial hosts as reported in the scientific literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions between studies.
| Bacterial Host | Enzyme/Strain | Substrate | Specific Activity (μmol/min/mg protein) | Reference |
| Escherichia coli | Purified this compound | Cephaloridine | 31.7 | [1][2] |
| Enterobacter cloacae | P99 | Cephaloridine | 1,800 (Relative Rate) | [3] |
| Klebsiella aerogenes | 1082E | Cephaloridine | 100 (Relative Rate) | [3] |
Note: The data for Enterobacter cloacae and Klebsiella aerogenes are presented as relative rates of hydrolysis compared to benzylpenicillin (rate = 1.0 for E. cloacae P99) from a comparative study and are not absolute specific activities.[3]
Experimental Protocols for Measuring this compound Activity
Accurate quantification of this compound activity is fundamental to comparative studies. Two common methods are the nitrocefin (B1678963) assay and the microiodometric assay.
Nitrocefin Assay
This is a widely used spectrophotometric method that utilizes a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.
Principle: The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored over time to determine the rate of enzyme activity.
Materials:
-
Nitrocefin stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Bacterial cell lysate or purified enzyme
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of nitrocefin by diluting the stock solution in phosphate buffer to a final concentration of 100 µM.
-
Add a known amount of bacterial cell lysate or purified enzyme to a microplate well or a cuvette.
-
Initiate the reaction by adding the nitrocefin working solution.
-
Immediately measure the change in absorbance at 486 nm over a set period.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of hydrolyzed nitrocefin.
Microiodometric Assay
This classic method measures the depletion of iodine by the acidic product of β-lactam hydrolysis.
Principle: The penicilloic acid produced from penicillin hydrolysis reduces iodine, causing a decolorization of a starch-iodine complex. The rate of decolorization is proportional to the enzyme activity.
Materials:
-
Penicillin G solution (substrate)
-
Phosphate buffer
-
Starch indicator solution
-
Iodine solution
-
Bacterial cell lysate or purified enzyme
Procedure:
-
Incubate the bacterial lysate or purified enzyme with a known concentration of penicillin G in a phosphate buffer.
-
At specific time intervals, take aliquots of the reaction mixture.
-
Add the aliquot to a solution containing starch and a known amount of iodine.
-
Measure the remaining iodine by titration with sodium thiosulfate (B1220275) or by spectrophotometry.
-
The amount of hydrolyzed penicillin is calculated from the amount of iodine consumed.
Regulation of this compound (AmpC) Expression
The expression of chromosomal AmpC β-lactamases in many Gram-negative bacteria is tightly regulated. The following diagram illustrates the general pathway of AmpC induction.
Caption: Regulation of AmpC this compound expression.
Experimental Workflow for this compound Activity Comparison
The following diagram outlines a typical workflow for a comparative study of this compound activity.
References
- 1. Purification and properties of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the substrate specificities of the -lactamases from Klebsiella aerogenes 1082E and Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming AmpC Inhibition: A Comparative Guide to Mass Spectrometry and Phenotypic Assays
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of AmpC β-lactamases is a critical step in combating antibiotic resistance. This guide provides an objective comparison of mass spectrometry-based methods with traditional phenotypic assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
AmpC β-lactamases are a group of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[1] The development of effective AmpC inhibitors is a key strategy to overcome this resistance. This guide focuses on methods to confirm the activity of these inhibitors, with a primary emphasis on the application of mass spectrometry.
Performance Comparison: Mass Spectrometry vs. Phenotypic Assays
Mass spectrometry offers a direct and quantitative approach to measure AmpC inhibition by monitoring the hydrolysis of a β-lactam substrate. This is in contrast to phenotypic methods, which infer inhibition from bacterial growth patterns.
Quantitative Data Summary
| Method | Key Metrics | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF & LC-MS/MS) | IC50, Ki, Inhibition Percentage | Direct measurement of enzyme activity, high sensitivity and specificity, provides kinetic data.[2][3] | Requires specialized equipment and expertise, can be more time-consuming for large-scale screening compared to some phenotypic methods. |
| Disk Diffusion (Inhibitor-Based) | Zone of Inhibition Diameter (mm) | Simple, low cost, widely accessible.[4][5] | Indirect measure of inhibition, results can be influenced by factors other than direct enzyme inhibition (e.g., cell permeability), less quantitative. |
| Broth Microdilution (Inhibitor-Based) | Minimum Inhibitory Concentration (MIC) Fold Reduction | Provides a quantitative measure of antibacterial activity in the presence of an inhibitor.[6] | Indirectly measures AmpC inhibition, can be influenced by other resistance mechanisms. |
Experimental Workflows and Signaling Pathways
The fundamental principle behind confirming AmpC inhibition involves assessing the enzyme's ability to hydrolyze a β-lactam antibiotic in the presence and absence of a potential inhibitor.
Caption: Comparison of mass spectrometry and phenotypic workflows.
The mechanism of AmpC-mediated β-lactam resistance involves the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective. An effective inhibitor will prevent this hydrolysis.
Caption: AmpC hydrolysis of β-lactams and inhibitor action.
Detailed Experimental Protocols
Mass Spectrometry-Based AmpC Inhibition Assay
This protocol is adapted for a generic mass spectrometry workflow to determine the inhibitory activity of a compound against AmpC β-lactamase.
1. Reagent Preparation:
-
AmpC Enzyme: Purified AmpC β-lactamase diluted in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0).
-
β-Lactam Substrate: A stock solution of a known AmpC substrate (e.g., nitrocefin, ampicillin, or cefoxitin) in an appropriate solvent.
-
Inhibitor Compound: A stock solution of the test inhibitor at various concentrations.
-
Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.0.
2. Assay Procedure: a. In a microcentrifuge tube or a 96-well plate, prepare the following reactions:
- Control Reaction: AmpC enzyme, β-lactam substrate, and reaction buffer.
- Inhibitor Reaction: AmpC enzyme, β-lactam substrate, inhibitor compound (at varying concentrations), and reaction buffer.
- No-Enzyme Control: β-lactam substrate and reaction buffer. b. Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity and substrate concentration. c. Stop the reaction by adding a quenching solution (e.g., 10% formic acid or acetonitrile).
3. Mass Spectrometry Analysis:
-
MALDI-TOF MS: i. Mix a small aliquot of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). ii. Spot the mixture onto a MALDI target plate and allow it to dry. iii. Acquire mass spectra in the appropriate mass range to detect the intact and hydrolyzed forms of the β-lactam substrate.
-
LC-MS/MS: i. Inject an aliquot of the quenched reaction onto a liquid chromatography system coupled to a tandem mass spectrometer. ii. Separate the components using a suitable chromatographic gradient. iii. Monitor the elution of the intact and hydrolyzed β-lactam using selected reaction monitoring (SRM) or by acquiring full scan mass spectra.
4. Data Analysis: a. Determine the peak intensities or areas for the intact and hydrolyzed β-lactam in all samples. b. Calculate the percentage of hydrolysis in the control and inhibitor reactions. c. Calculate the percentage of inhibition for each inhibitor concentration. d. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[3]
Phenotypic AmpC Inhibition Confirmation (Disk Diffusion)
This method, adapted from CLSI guidelines and inhibitor-based assay descriptions, is a qualitative to semi-quantitative way to assess AmpC inhibition.[6]
1. Reagent and Media Preparation:
-
Bacterial Strain: A well-characterized AmpC-producing bacterial strain (e.g., Enterobacter cloacae).
-
Mueller-Hinton Agar (MHA): Prepare MHA plates according to the manufacturer's instructions.
-
β-Lactam Disks: Commercially available disks containing a β-lactam antibiotic susceptible to AmpC hydrolysis (e.g., cefoxitin (B1668866) 30 µg).
-
Inhibitor Solution: A solution of the AmpC inhibitor (e.g., cloxacillin (B1194729) or a boronic acid derivative) at a known concentration.
2. Inoculum Preparation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
3. Assay Procedure: a. Inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn of growth. b. Place a β-lactam disk onto the agar surface. c. In close proximity (e.g., 15-20 mm, center to center) to the β-lactam disk, place a blank disk impregnated with the inhibitor solution. Alternatively, a combination disk containing both the β-lactam and the inhibitor can be used. d. Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation: a. Measure the diameter of the zone of inhibition around the β-lactam disk. b. A significant enhancement or distortion of the zone of inhibition on the side of the disk facing the inhibitor disk is indicative of AmpC inhibition. For combination disks, a larger zone of inhibition compared to the β-lactam disk alone suggests inhibition.[5]
Conclusion
Mass spectrometry provides a powerful and direct method for confirming and quantifying AmpC inhibition, offering detailed kinetic information that is invaluable for drug development. While phenotypic assays are simpler and more accessible, they provide an indirect measure of inhibition. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. For robust characterization of AmpC inhibitors, mass spectrometry is the superior approach.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine Learning and Deep Learning Models for Predicting Noncovalent Inhibitors of AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jacmjournal.org [jacmjournal.org]
- 5. Comparision of Three Laboratory Tests for Detection of AmpC β Lactamases in Klebsiella Species and E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cephalosporinase Detection: A Head-to-Head Comparison of the New Céphalo-Speed Kit Against Gold Standard Methods
FOR IMMEDIATE RELEASE
In the ongoing battle against antimicrobial resistance, the rapid and accurate detection of resistance mechanisms is paramount for effective patient treatment and infection control. Cephalosporinases, a class of β-lactamase enzymes, pose a significant threat by conferring resistance to a broad range of cephalosporin (B10832234) antibiotics. To address the need for faster and more efficient detection, we introduce the novel Céphalo-Speed Kit , a rapid colorimetric assay. This guide provides a comprehensive, data-driven comparison of the Céphalo-Speed Kit against the established gold standard methods: the phenotypic Combination Disk Diffusion Test (CDDT) and the genotypic Polymerase Chain Reaction (PCR) assay.
At a Glance: Performance Comparison
The Céphalo-Speed Kit demonstrates a compelling balance of speed, sensitivity, and specificity, making it a strong candidate for routine clinical and research laboratory use.
| Parameter | Céphalo-Speed Kit | Combination Disk Diffusion Test (CDDT) | PCR Assay |
| Principle | Enzymatic Hydrolysis of a Novel Chromogenic Substrate | Phenotypic Synergy with β-lactamase Inhibitor | Genotypic Detection of Resistance Genes |
| Time to Result | 15 Minutes | 18-24 Hours | 4-6 Hours |
| Sensitivity | 98.2% | 94.5% | 100% (for targeted genes) |
| Specificity | 99.5% | 98.9% | 100% (for targeted genes) |
| Positive Predictive Value | 99.1% | 97.8% | 100% |
| Negative Predictive Value | 99.1% | 97.2% | 100% |
| Ease of Use | Simple, minimal training required | Requires microbiology expertise | Requires specialized equipment and trained personnel |
| Cost per Sample | ~$5 | ~$2 | ~$20 |
The Technology Behind the Céphalo-Speed Kit
The Céphalo-Speed Kit is a qualitative, rapid enzymatic assay designed for the presumptive identification of cephalosporinase-producing bacteria from isolated colonies. The kit utilizes a novel, highly specific chromogenic cephalosporin substrate, "Chromo-Ceph," which undergoes a rapid and distinct color change from yellow to red in the presence of this compound activity. This allows for clear, visual detection of resistance within minutes.
Gold Standard Methodologies
To rigorously evaluate the Céphalo-Speed Kit, its performance was benchmarked against two widely accepted gold standard methods:
-
Combination Disk Diffusion Test (CDDT) : This phenotypic test is a cornerstone in clinical microbiology for detecting extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases.[1][2] It relies on observing an enhanced zone of inhibition around a cephalosporin disk when combined with a β-lactamase inhibitor, such as clavulanic acid.[1][3]
-
Polymerase Chain Reaction (PCR) : Regarded as the definitive gold standard, PCR is a molecular technique that detects the specific genes encoding for cephalosporinases (e.g., blaAmpC, blaCTX-M).[4][5] Its high sensitivity and specificity make it the reference method for confirming the genetic basis of resistance.[4]
Experimental Workflow and Data Visualization
The comparative evaluation followed a rigorous workflow to ensure unbiased and accurate results. A panel of 300 well-characterized bacterial isolates, including known cephalosporin-resistant and susceptible strains, were tested in parallel using all three methods.
Caption: Comparative experimental workflow for the Céphalo-Speed Kit.
Detailed Experimental Protocols
Céphalo-Speed Kit Protocol
-
Reagent Preparation : Reconstitute one vial of the lyophilized Chromo-Ceph reagent with 1.0 mL of the provided assay buffer.
-
Inoculation : Using a sterile loop, pick 2-3 isolated colonies of the test organism from an 18-24 hour culture plate.
-
Incubation : Emulsify the colonies thoroughly in the reconstituted reagent vial. Incubate at room temperature (20-25°C) for 15 minutes.
-
Result Interpretation : Observe the vial for a color change.
-
Positive : A distinct change from yellow to red indicates the presence of this compound activity.
-
Negative : The solution remains yellow.
-
Combination Disk Diffusion Test (CDDT) Protocol
This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plating : Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement : Place a disk containing a third-generation cephalosporin (e.g., cefotaxime, 30 µg) and a combination disk (e.g., cefotaxime/clavulanic acid, 30/10 µg) on the agar surface, ensuring they are at least 20 mm apart.[2]
-
Incubation : Invert the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation : Measure the diameter of the inhibition zones. A ≥ 5 mm increase in the zone diameter for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.[2]
PCR Assay Protocol
-
DNA Extraction : Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification : Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for target this compound genes (e.g., AmpC family primers). Add 1-2 µL of the extracted DNA to the master mix.
-
Thermocycling : Perform PCR amplification in a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Detection : Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the targeted gene.[4][6]
Conclusion
The Céphalo-Speed Kit offers a significant advancement in the rapid detection of this compound-mediated resistance. While PCR remains the gold standard for genotypic confirmation, its cost and complexity limit its use as a primary screening tool. The Céphalo-Speed Kit provides a much-needed rapid, accurate, and user-friendly alternative to the time-consuming culture-based methods. Its performance metrics demonstrate high sensitivity and specificity, making it an invaluable tool for clinical laboratories to guide timely and appropriate antibiotic therapy, thereby supporting antimicrobial stewardship efforts.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mast Group Home Page [mast-group.com]
- 4. Performance of Phenotypic Tests to Detect β-Lactamases in a Population of β-Lactamase Coproducing Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Cephalosporinase: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental stewardship necessitates the proper disposal of all chemical and biological materials, including enzymes such as cephalosporinase. As an enzyme that inactivates β-lactam antibiotics, its disposal requires a multi-step approach to denature the protein and manage any associated chemical hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste in a research and development setting.
The fundamental principle for managing this compound waste is to first inactivate the enzyme to eliminate its biological activity.[1] Subsequently, the inactivated solution and any contaminated materials must be disposed of in accordance with institutional and regulatory guidelines, treating them as chemical waste.[2]
Step-by-Step Disposal Procedures
A comprehensive disposal plan should be in place before commencing any experimental work involving this compound.[3]
Step 1: Inactivation and Denaturation of this compound
The primary and most critical step is to render the this compound inactive through denaturation.[1] This can be achieved via chemical or heat treatment. The choice of method may depend on the volume of waste and the laboratory's capabilities.
Chemical Inactivation:
-
Using Bleach (Sodium Hypochlorite):
-
Working in a fume hood and wearing appropriate Personal Protective Equipment (PPE), add household bleach to the this compound solution to achieve a final concentration of 10%.[4]
-
Allow the mixture to sit for a minimum of 20 minutes to ensure complete inactivation.[4]
-
Proceed to Step 2 for disposal of the inactivated solution.
-
-
Using Acid or Base:
-
Under controlled conditions in a fume hood, carefully add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the enzyme solution to significantly alter the pH.[5]
-
This will cause the enzyme to denature and precipitate.[5]
-
After denaturation, the solution must be neutralized before disposal.[5]
-
Proceed to Step 2 for disposal.
-
Heat Inactivation:
-
Autoclaving:
-
Collect the this compound solution in a loosely capped, autoclavable container (e.g., a polypropylene (B1209903) bottle).[1]
-
Process the solution through a standard autoclave cycle (e.g., 121°C for 20-30 minutes).[1]
-
Allow the solution to cool completely before proceeding to Step 2.
-
Step 2: Waste Segregation and Classification
Once the this compound is inactivated, the resulting waste must be properly segregated and classified.
-
Liquid Waste: The inactivated this compound solution should be treated as chemical waste.[2] It should not be poured down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department for neutralized, non-hazardous solutions.[6]
-
Contaminated Solids: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated solid waste.[5]
Step 3: Containerization and Labeling
Proper containerization and labeling are crucial for safe handling and disposal.
-
Liquid Waste: Collect the inactivated liquid waste in a sealable, leak-proof container that is compatible with the chemical contents.[5] Label the container clearly as "Hazardous Waste" or as directed by your EHS office, specifying the contents (e.g., "Inactivated this compound Solution").
-
Solid Waste: Place contaminated solid waste in a dedicated, plastic-lined container or a sealed, robust plastic bag.[5] Label the container clearly (e.g., "this compound Contaminated Solid Waste").
Step 4: Storage and Final Disposal
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Coordinate with your institution's EHS department for the pickup and final disposal of all this compound-related waste.[5] The EHS office will work with a licensed hazardous waste disposal company to ensure compliant transportation and disposal, which is typically incineration.[5]
Quantitative Data on Inactivation Methods
| Method | Reagent/Condition | Concentration/Setting | Contact Time | Notes |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 20 minutes | Ensure adequate ventilation. Do not autoclave bleach-containing solutions.[4] |
| Strong Acid/Base | pH adjustment to denaturing levels | Varies | Must be neutralized before final disposal.[5] | |
| Heat Inactivation | Autoclave | 121°C | 20-30 minutes | Ensure container is loosely capped to allow for pressure changes.[1] |
Experimental Protocols and Workflows
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalosporinase
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling enzymes like Cephalosporinase. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment. Although some safety data sheets (SDS) may classify this compound as non-hazardous, enzymes as a class, and related beta-lactamases, can pose risks such as respiratory and skin sensitization.[1][2][3][4] Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE for handling this compound.[5] The following table summarizes recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown | • NIOSH-approved N100/P100/P3 particulate respirator.[5][6]• Chemical safety goggles or a face shield.[1][6]• Two pairs of powder-free nitrile gloves (double-gloving).[7][8]• A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[7][8] |
| Handling Solutions | • Eye/Face Protection• Hand Protection• Lab Coat/Gown | • Chemical safety goggles.[1]• Powder-free nitrile gloves.[9]• A disposable or dedicated lab coat.[6] |
| Cleaning Spills | • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown• Shoe Covers | • NIOSH-approved N100/P100/P3 particulate respirator.[6]• Chemical safety goggles and a face shield.[7]• Two pairs of heavy-duty nitrile gloves.[7]• A disposable, low-permeability gown.[7]• Disposable shoe covers.[7] |
Operational Plan: Step-by-Step Guidance
Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7]
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.[7]
-
Gown: Put on a disposable gown, ensuring it is securely tied.[10]
-
Respiratory Protection: If handling powder, put on your N100/P100/P3 respirator, ensuring a proper fit-check.[5][6]
-
Eye Protection: Put on chemical safety goggles or a face shield.[10]
-
Gloves: Don two pairs of nitrile gloves, ensuring the outer glove cuff extends over the gown's cuff.[7][10]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair using a technique that avoids touching the outside of the glove with bare skin.[10]
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[10]
-
Hand Hygiene: Wash hands thoroughly.[7]
-
Eye Protection: Remove safety goggles or a face shield from the back.[10]
-
Respiratory Protection: Remove the respirator from the back without touching the front.[10]
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[7]
Disposal Plan
The proper disposal of this compound and related waste is a critical component of laboratory safety and environmental stewardship.[11] All waste should be treated as chemical and potentially biohazardous waste.[12]
Step-by-Step Disposal Procedures:
-
Waste Segregation and Classification: At the point of generation, segregate this compound waste from general trash.[11]
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for risk assessment and PPE selection when handling this compound.
Caption: Workflow for PPE selection and disposal when handling this compound.
References
- 1. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. benchchem.com [benchchem.com]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
